CFTR corrector 9
描述
属性
分子式 |
C16H14N2O4 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC 名称 |
N-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O4/c1-20-12-5-2-4-11(8-12)15-9-14(18-22-15)16(19)17-10-13-6-3-7-21-13/h2-9H,10H2,1H3,(H,17,19) |
InChI 键 |
VLTZRGPEWQWHCK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3 |
产品来源 |
United States |
Foundational & Exploratory
CFTR corrector 9 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of CFTR Correctors
Executive Summary
Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel critical for ion and water transport across epithelial surfaces.[1][2] The most prevalent mutation, F508del, leads to protein misfolding and premature degradation, drastically reducing the quantity of functional CFTR channels at the cell surface.[2][3] CFTR correctors are a class of small molecules designed to rescue these processing-defective CFTR mutants.[2][4] This guide provides a detailed overview of the mechanism of action of CFTR correctors, focusing on the molecular pathways they influence, the experimental methods used to characterize them, and their therapeutic effects. While specific data for a compound designated solely as "CFTR corrector 9" is not extensively available in public literature, this document outlines the well-established principles and mechanisms of action for clinically relevant and researched correctors, which are expected to be broadly applicable.[5]
The CFTR Protein: Biosynthesis, Trafficking, and the F508del Defect
The wild-type CFTR protein is synthesized in the endoplasmic reticulum (ER), where it undergoes core glycosylation (resulting in the immature "Band B" form visible on a Western blot) and quality control checks.[6][7] Upon correct folding, it transits to the Golgi apparatus for complex glycosylation (maturing into "Band C") before being trafficked to the plasma membrane.[6][7]
The F508del mutation disrupts the folding of the first nucleotide-binding domain (NBD1), leading to its recognition by the ER quality control machinery and subsequent ubiquitination and proteasomal degradation.[3] This results in a significant reduction of CFTR protein at the cell surface.[8]
General Mechanism of Action of CFTR Correctors
CFTR correctors are small molecules that directly bind to the mutant CFTR protein, acting as chaperones to facilitate its proper folding and stabilization.[4][8] This rescue allows a greater proportion of the F508del-CFTR protein to bypass the ER quality control system, traffic through the Golgi apparatus, and successfully insert into the plasma membrane as a functional chloride channel.[9][10] By increasing the quantity of CFTR at the cell surface, correctors lay the groundwork for potentiator drugs, which then act to increase the channel's open probability.[8][11]
Classes of CFTR Correctors and Specific Binding Sites
Different correctors bind to distinct sites on the CFTR protein, leading to complementary mechanisms of action. This has paved the way for highly effective combination therapies.[12]
-
Type I Correctors (e.g., Tezacaftor/VX-661, Lumacaftor/VX-809): These correctors are understood to bind within a hydrophobic pocket of the first membrane-spanning domain (MSD1).[11][13][14] This binding stabilizes the MSD1 domain and improves its interface with NBD1, a critical interaction disrupted by the F508del mutation.[11][14]
-
Type II Correctors: These agents are thought to act on NBD2 and its interfaces.[2]
-
Type III Correctors (e.g., Elexacaftor/VX-445): This newer class of correctors acts at an alternative site, promoting a more comprehensive rescue of the protein's conformation.[9][11] The additive effects observed when combining Type I and Type III correctors (like Tezacaftor and Elexacaftor) suggest they have distinct and complementary binding sites and mechanisms, leading to a more significant increase in functional CFTR at the cell surface.[12][15]
Quantitative Data on Corrector Efficacy
The efficacy of CFTR correctors, particularly in combination therapies, has been demonstrated in numerous clinical trials. Key metrics include improvements in the percentage of predicted forced expiratory volume in 1 second (ppFEV1) and reductions in sweat chloride concentration.
| Therapy | Patient Population | Mean Absolute Change in ppFEV1 | Mean Absolute Change in Sweat Chloride (mmol/L) |
| Tezacaftor-Ivacaftor | F508del-F508del | +4.0 percentage points | -9.5 |
| VX-659-Tezacaftor-Ivacaftor | F508del-Minimal Function (MF) | +13.3 percentage points | -42.8 |
| VX-659-Tezacaftor-Ivacaftor | F508del-F508del (vs. Tez-Iva) | +9.7 percentage points | -45.1 |
| Elexacaftor-Tezacaftor-Ivacaftor | F508del-Minimal Function (MF) | +14.3 percentage points | -41.8 |
| Elexacaftor-Tezacaftor-Ivacaftor | F508del-F508del (vs. Tez-Iva) | +10.0 percentage points | -45.1 |
Data synthesized from clinical trial results for next-generation corrector combinations.[15]
Key Experimental Protocols for Assessing Corrector Action
Several key in-vitro and ex-vivo assays are employed to determine the mechanism and efficacy of CFTR correctors.
Western Blotting for CFTR Maturation
This biochemical assay is used to visualize the glycosylation state of the CFTR protein, which indicates its successful trafficking from the ER to the Golgi.
-
Objective: To quantify the ratio of mature, complex-glycosylated CFTR (Band C, ~170 kDa) to immature, core-glycosylated CFTR (Band B, ~150 kDa).
-
Methodology:
-
Cell Culture & Treatment: Culture human bronchial epithelial (hBE) cells from CF patients homozygous for the F508del mutation. Treat cells with the corrector compound (e.g., 1-10 µM) or vehicle (DMSO) for 24-48 hours at 37°C.[6]
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of total protein on an 8% Tris-Glycine SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Band B will appear at a lower molecular weight than the mature Band C.[7] An increase in the Band C/Band B ratio indicates successful correction.[6]
-
Ussing Chamber Assay for Chloride Transport
This electrophysiological technique directly measures ion transport across an epithelial monolayer, providing a functional readout of CFTR activity.
-
Objective: To measure CFTR-mediated chloride current in response to corrector treatment.
-
Methodology:
-
Cell Culture: Grow primary hBE cells from CF patients on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.[6]
-
Treatment: Treat the cells with the corrector compound added to the basolateral medium for 24-48 hours.[6]
-
Chamber Setup: Mount the permeable support in an Ussing chamber. Bathe the apical and basolateral sides with Krebs-Bicarbonate Ringer solution, and maintain a chloride gradient.
-
Measurement: Clamp the voltage to 0 mV and measure the short-circuit current (Isc).
-
Pharmacological Activation: Sequentially add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to isolate chloride current, followed by a cAMP agonist (e.g., forskolin) to activate CFTR, and a CFTR potentiator (e.g., ivacaftor) to maximize channel gating. Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.
-
Analysis: The magnitude of the forskolin- and potentiator-stimulated Isc reflects the density of functional CFTR channels at the membrane.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Therapeutic Approaches to Modulate and Correct CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. cff.org [cff.org]
- 8. youtube.com [youtube.com]
- 9. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trikaftahcp.com [trikaftahcp.com]
- 11. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Discovery and Synthesis of Lumacaftor (VX-809): A Technical Guide to a First-in-Class CFTR Corrector
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-threatening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. This guide provides a comprehensive technical overview of the discovery and synthesis of Lumacaftor (B1684366) (VX-809), a pioneering CFTR corrector. Developed by Vertex Pharmaceuticals, Lumacaftor acts as a chemical chaperone, facilitating the proper folding of the F508del-CFTR protein and its transit to the plasma membrane. We delve into the preclinical and clinical data that underscore its efficacy, detail the key experimental protocols for its characterization, and outline its chemical synthesis. This document serves as an in-depth resource for researchers and professionals in the field of drug discovery and development for CF and other protein misfolding diseases.
Introduction: The Challenge of Cystic Fibrosis and the Dawn of CFTR Correctors
Cystic Fibrosis is characterized by the production of thick, sticky mucus that obstructs airways and exocrine glands, leading to chronic lung infections, pancreatic insufficiency, and other systemic complications. The underlying cause is a dysfunctional CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1] The F508del mutation, a deletion of phenylalanine at position 508, is the most common genetic defect, accounting for a significant majority of CF cases. This mutation disrupts the intricate folding process of the CFTR protein within the endoplasmic reticulum (ER), leading to its recognition by the cell's quality control machinery and subsequent degradation.[2]
The advent of CFTR modulators, small molecules that target the defective protein, has revolutionized CF treatment. These are broadly classified as potentiators, which enhance the channel gating of CFTR at the cell surface, and correctors, which aid in the proper folding and trafficking of mutant CFTR to the cell membrane. Lumacaftor (VX-809) emerged as a first-generation CFTR corrector, specifically designed to address the F508del mutation.[3] Its discovery marked a significant milestone, paving the way for combination therapies that have dramatically improved clinical outcomes for many individuals with CF.
The Discovery and Preclinical Characterization of Lumacaftor (VX-809)
The discovery of Lumacaftor was the culmination of high-throughput screening campaigns aimed at identifying compounds that could rescue the function of the F508del-CFTR protein.[4] The primary screening assays were designed to detect an increase in CFTR-mediated chloride transport in cells expressing the F508del mutation.
Mechanism of Action
Lumacaftor acts as a pharmacological chaperone, directly binding to the F508del-CFTR protein during its biogenesis in the endoplasmic reticulum.[2] This interaction stabilizes the protein, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the cell surface.[5] By increasing the density of F508del-CFTR channels at the plasma membrane, Lumacaftor partially restores chloride and bicarbonate transport.[6] Cryo-electron microscopy studies have revealed that Lumacaftor binds to a hydrophobic pocket in the first transmembrane domain (TMD1) of CFTR, linking together four helices that are otherwise unstable due to the F508del mutation.[7]
Preclinical Efficacy
The efficacy of Lumacaftor was extensively evaluated in various in vitro and ex vivo models. In Fischer rat thyroid (FRT) cells expressing F508del-CFTR, Lumacaftor demonstrated a significant increase in the maturation of the protein and a corresponding enhancement of chloride transport.[8] Similar positive results were observed in primary human bronchial epithelial (HBE) cells derived from CF patients homozygous for the F508del mutation.[9]
| Parameter | Cell Line | Value | Reference |
| EC50 for F508del-CFTR Maturation | Fischer Rat Thyroid (FRT) cells | 0.1 µM | [8] |
| EC50 for F508del-CFTR Chloride Transport | Fischer Rat Thyroid (FRT) cells | 0.5 µM | [8] |
| Restoration of F508del-CFTR Function | Human Bronchial Epithelial (HBE) cells | ~15% of normal | [2] |
Table 1: Summary of Preclinical Quantitative Data for Lumacaftor (VX-809)
Clinical Development and Efficacy
While Lumacaftor monotherapy showed limited clinical benefit, its true potential was realized in combination with a CFTR potentiator, Ivacaftor (B1684365) (VX-770).[9] The combination therapy, marketed as Orkambi®, was approved by the FDA in 2015 for the treatment of CF in patients aged 12 years and older who are homozygous for the F508del mutation.[10] Clinical trials demonstrated statistically significant improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a key biomarker of CFTR function.
| Parameter | Patient Population | Improvement | Reference |
| ppFEV1 | F508del homozygous (≥12 years) | 2.6-4.0 percentage point improvement | [11] |
| Sweat Chloride | F508del homozygous (≥12 years) | ~10 mmol/L reduction | [11] |
Table 2: Summary of Clinical Efficacy Data for Lumacaftor/Ivacaftor Combination Therapy
Signaling Pathways and Experimental Workflows
CFTR Protein Biogenesis and Correction by Lumacaftor
The following diagram illustrates the cellular processing of the CFTR protein, the defect caused by the F508del mutation, and the corrective action of Lumacaftor.
Experimental Workflow for Assessing CFTR Corrector Activity
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a CFTR corrector like Lumacaftor.
Detailed Experimental Protocols
Western Blot Analysis of CFTR Maturation
This protocol is used to assess the glycosylation state of the CFTR protein, which indicates its trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi.[4] An effective corrector will increase the ratio of Band C to Band B.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels (6% Tris-glycine is suitable for the large CFTR protein)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the CFTR corrector, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 37°C for 15 minutes. Do not boil , as this can cause CFTR to aggregate.
-
SDS-PAGE: Load samples onto the gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the intensity of Band B and Band C using densitometry and calculate the C/B ratio.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[12] This assay directly quantifies CFTR-mediated chloride secretion as a short-circuit current (Isc).
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Pharmacological agents: Amiloride (B1667095) (ENaC inhibitor), Forskolin (B1673556) (cAMP agonist to activate CFTR), and a CFTR-specific inhibitor (e.g., CFTRinh-172)
-
Polarized epithelial cells (e.g., primary HBE cells) cultured on permeable supports
Procedure:
-
Cell Culture and Treatment: Culture epithelial cells on permeable supports until a polarized monolayer is formed. Treat with the CFTR corrector for 24-48 hours.
-
Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments, each filled with KBR solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Equilibration: Allow the system to equilibrate and record a stable baseline Isc.
-
Pharmacological Additions:
-
Add amiloride to the apical chamber to block sodium channels.
-
Add forskolin to the basolateral chamber to activate CFTR.
-
Add a CFTR inhibitor to the apical chamber to confirm the specificity of the current.
-
-
Data Analysis: The CFTR-dependent Isc is calculated as the peak current after forskolin stimulation minus the current remaining after the addition of the CFTR inhibitor.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model that closely mimics the in vivo environment.[13] Activation of CFTR by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell.
Materials:
-
Human intestinal organoids cultured in a basement membrane matrix (e.g., Matrigel)
-
Culture medium
-
Forskolin
-
Live-cell imaging system
Procedure:
-
Organoid Culture and Treatment: Culture organoids in a 96-well plate. Treat with the CFTR corrector for 24 hours.
-
Imaging Setup: Place the plate in a live-cell imaging system maintained at 37°C.
-
Assay Initiation: Add forskolin to the culture medium.
-
Time-Lapse Imaging: Acquire brightfield images of the organoids at regular intervals for 1-2 hours.
-
Data Analysis: Measure the cross-sectional area of the organoids at each time point using image analysis software. The increase in organoid area over time is a measure of CFTR function.
Synthesis of Lumacaftor (VX-809)
The chemical synthesis of Lumacaftor involves a multi-step process. Several synthetic routes have been reported in the patent literature.[14] A common approach involves the coupling of two key intermediates: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid and 3-(6-amino-3-methylpyridin-2-yl)benzoic acid.
Synthetic Scheme Overview
A detailed, step-by-step synthesis is beyond the scope of this guide but can be found in the referenced patent literature. The synthesis generally involves standard organic chemistry transformations such as cyclopropanation, Suzuki coupling, and amide bond formation.
Conclusion and Future Directions
Lumacaftor (VX-809) represents a landmark achievement in the field of Cystic Fibrosis therapeutics. Its discovery and development as a CFTR corrector have fundamentally changed the treatment paradigm for individuals with the F508del mutation. The in-depth understanding of its mechanism of action and the robust experimental methodologies established for its characterization continue to inform the development of next-generation CFTR modulators. While Lumacaftor in combination with Ivacaftor provides significant clinical benefit, the restoration of CFTR function is partial. Ongoing research focuses on the development of more efficacious correctors and combination therapies to further improve outcomes for all individuals with Cystic Fibrosis. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of protein folding and trafficking diseases.
References
- 1. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lumacaftor - Wikipedia [en.wikipedia.org]
- 4. cff.org [cff.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lumacaftor (VX-809) restores the ability of CF macrophages to phagocytose and kill Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. stemcell.com [stemcell.com]
- 14. Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, … [ouci.dntb.gov.ua]
chemical structure and properties of CFTR corrector 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFTR corrector 9, also identified as compound 42, is a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document provides a comprehensive overview of its chemical structure and known properties. However, it is important to note that detailed quantitative biological data, specific experimental protocols, and in-depth signaling pathway information for this particular compound are not extensively available in publicly accessible scientific literature. This guide compiles the available information and outlines general experimental methodologies relevant to the study of CFTR correctors.
Chemical Structure and Properties
This compound is chemically known as N-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 909861-78-5 | [1] |
| Molecular Formula | C₁₆H₁₄N₂O₄ | [2] |
| Molecular Weight | 298.29 g/mol | [2] |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Mechanism of Action of CFTR Correctors
Cystic fibrosis is caused by mutations in the CFTR gene, which often lead to the misfolding of the CFTR protein. The most common mutation, F508del, results in a protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, thus failing to reach the cell membrane to function as a chloride channel.
CFTR correctors are small molecules that aim to rescue these misfolded CFTR proteins. They are thought to bind to the mutant CFTR protein and facilitate its proper folding, allowing it to escape the ER quality control machinery and traffic to the cell surface. Once at the cell membrane, the corrected CFTR protein can be activated by potentiators, another class of CFTR modulators, to restore chloride ion transport. The general mechanism is visualized in the workflow below.
References
The Binding Site of Tezacaftor (VX-661) on F508del-CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site and mechanism of action of Tezacaftor (VX-661), a key CFTR corrector molecule. The focus is on its interaction with the F508del-CFTR protein, the most common mutation causing cystic fibrosis. This document synthesizes structural data, quantitative biophysical and functional data, and detailed experimental methodologies to offer a comprehensive resource for the scientific community.
Introduction to F508del-CFTR and Corrector Molecules
Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), leads to misfolding of the CFTR protein. This misfolded protein is recognized by the cellular quality control system in the endoplasmic reticulum and targeted for premature degradation, resulting in a significant reduction of functional CFTR channels at the cell surface.
CFTR correctors are small molecules designed to rescue the trafficking of F508del-CFTR to the plasma membrane. Tezacaftor (VX-661) is a second-generation CFTR corrector and a critical component of the highly effective combination therapy, Trikafta. It is classified as a Type I corrector, acting to stabilize the misfolded F508del-CFTR protein.
The Tezacaftor (VX-661) Binding Site on F508del-CFTR
Structural and computational studies have identified the primary binding site of Tezacaftor on the F508del-CFTR protein.
Location: Tezacaftor binds to the first membrane-spanning domain (MSD1) of the CFTR protein.[1][2][3] More specifically, cryo-electron microscopy (cryo-EM) has revealed that the binding pocket is a groove located at the base of MSD1, formed by the elbow helix and transmembrane helices 1, 3, and 6.[4]
Mechanism of Action: By binding to this site in MSD1, Tezacaftor is thought to allosterically stabilize the interfaces between the first nucleotide-binding domain (NBD1) and the intracellular loops of the membrane-spanning domains (MSD1 and MSD2).[1][5] The F508del mutation in NBD1 disrupts these critical domain-domain interactions, leading to the misfolding of the entire protein. Tezacaftor's stabilizing effect helps to overcome the structural defects induced by the F508del mutation, thereby facilitating the proper folding and assembly of the multi-domain CFTR protein.[1] This allows the corrected F508del-CFTR to evade degradation and traffic to the plasma membrane, where it can function as a chloride channel.[1]
Synergistic Action with Other CFTR Modulators
The therapeutic efficacy of Tezacaftor is significantly enhanced when used in combination with other CFTR modulators, particularly the Type III corrector Elexacaftor (VX-445) and the potentiator Ivacaftor (VX-770), which together form the Trikafta combination therapy.[6][7][8][9]
-
Elexacaftor (VX-445): This Type III corrector has a distinct binding site and mechanism of action, directly binding to and stabilizing the F508del-NBD1 domain.[6][10]
-
Synergy: The combination of Tezacaftor (acting on MSD1) and Elexacaftor (acting on NBD1) provides a more comprehensive correction of the F508del-CFTR structural defects than either corrector alone.[6][7][8] This synergistic interaction leads to a greater rescue of F508del-CFTR trafficking and function.
Quantitative Data on F508del-CFTR Correction
The following tables summarize key quantitative data from studies evaluating the efficacy of Tezacaftor, alone and in combination with other modulators.
| Parameter | Corrector(s) | Cell Line | Value | Reference |
| EC50 of VX-445 | VX-661 + VX-445 | CFBE41o- | ~0.28 µM | [6] |
| F508del-CFTR PM Density | VX-661 + VX-445 | CFBE41o- | ~45% of WT | [10] |
| F508del-CFTR Function | VX-661 + VX-445 | CFBE41o- | ~90% of WT | [10] |
| F508del-CFTR Function | VX-661 + VX-445 + VX-770 | Homozygous Nasal Epithelia | ~62% of WT | [6] |
PM: Plasma Membrane; WT: Wild-Type; CFBE41o-: Cystic Fibrosis Bronchial Epithelial cell line; EC50: Half-maximal effective concentration.
Experimental Protocols
The identification and characterization of the Tezacaftor binding site and its functional consequences have been elucidated through a variety of sophisticated experimental techniques.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution three-dimensional structure of F508del-CFTR in complex with Tezacaftor.
Methodology:
-
Protein Expression and Purification: F508del-CFTR is expressed in a suitable cell line (e.g., human embryonic kidney cells) and solubilized from the cell membrane using detergents. The protein is then purified using affinity chromatography.
-
Complex Formation: Purified F508del-CFTR is incubated with a molar excess of Tezacaftor to ensure binding saturation.
-
Vitrification: The protein-corrector complex solution is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of particle images are collected from different orientations.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned, classified, and averaged to generate a high-resolution 3D reconstruction of the F508del-CFTR-Tezacaftor complex.
-
Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map, allowing for the precise identification of the Tezacaftor binding site and its interactions with the protein.
Molecular Docking and Dynamics Simulations
Objective: To computationally predict and analyze the binding pose and stability of Tezacaftor in the CFTR protein.
Methodology:
-
Protein Structure Preparation: A high-resolution structure of CFTR (either wild-type or a model of F508del) is used as the receptor. This can be an experimentally determined structure (from cryo-EM or X-ray crystallography) or a homology model.
-
Ligand Preparation: The 3D structure of Tezacaftor is generated and its energy is minimized.
-
Binding Site Identification: Potential binding sites on the CFTR protein are identified using pocket detection algorithms or based on prior experimental data.
-
Molecular Docking: Tezacaftor is computationally "docked" into the identified binding sites. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on their predicted binding affinity.
-
Molecular Dynamics (MD) Simulations: The most promising docked poses are subjected to MD simulations. These simulations model the atomic movements of the protein-ligand complex over time, providing insights into the stability of the binding pose and the dynamic interactions between Tezacaftor and CFTR.
-
Analysis: The results of the docking and MD simulations are analyzed to predict the most likely binding site, the key amino acid residues involved in the interaction, and the conformational changes induced in the protein upon ligand binding.
Short-Circuit Current (Isc) Measurements
Objective: To functionally assess the rescue of F508del-CFTR chloride channel activity by Tezacaftor in epithelial cells.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells expressing F508del-CFTR are cultured on permeable supports to form polarized monolayers.
-
Corrector Treatment: The cell monolayers are incubated with Tezacaftor (and other correctors, if applicable) for a specified period (e.g., 24-48 hours) to allow for the rescue of F508del-CFTR trafficking.
-
Ussing Chamber Assay: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (a measure of net ion transport) is recorded.
-
Pharmacological Stimulation and Inhibition:
-
A cAMP agonist (e.g., forskolin) is added to the apical chamber to activate CFTR channels.
-
A CFTR potentiator (e.g., Ivacaftor) is often added to maximize channel opening.
-
The increase in Isc following stimulation reflects the activity of the rescued CFTR channels.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.[1]
-
-
Data Analysis: The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc is calculated and used as a direct measure of the functional F508del-CFTR at the cell surface.[1]
Visualizations
Mechanism of Action of Trikafta
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Impact of CFTR Corrector 9 (Tezacaftor/VX-661) on Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of CFTR corrector 9, also known as Tezacaftor (B612225) (VX-661), on epithelial cells. It is designed to be a resource for researchers, scientists, and professionals involved in drug development for cystic fibrosis (CF). This document details the molecular mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols to evaluate its efficacy.
Core Mechanism of Action
Tezacaftor is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] Its primary role is to address the underlying cellular defect caused by the most common CF-causing mutation, F508del. This mutation leads to the misfolding of the CFTR protein, which is then recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[1][2] Consequently, there is a significant reduction in the amount of functional CFTR protein at the cell surface of epithelial cells.[1]
Tezacaftor acts as a molecular chaperone, directly binding to the first membrane-spanning domain (MSD1) of the nascent F508del-CFTR protein.[1][3] This binding stabilizes the protein, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the plasma membrane.[1][2] By increasing the density of CFTR channels at the apical surface of epithelial cells, Tezacaftor partially restores chloride and bicarbonate transport.[2][4][5]
However, the rescued F508del-CFTR protein still exhibits a gating defect, meaning the channel does not open as frequently as the wild-type version.[2] For this reason, Tezacaftor is most effective when used in combination with a CFTR potentiator, such as Ivacaftor, which increases the channel's open probability.[2] More recently, Tezacaftor has become a key component of the triple-combination therapy with the potentiator Ivacaftor and another corrector, Elexacaftor (B607289), which has shown remarkable clinical efficacy.[6][7][8]
Recent studies have also suggested that Tezacaftor may have off-target effects, including the mobilization of intracellular calcium, potentially through interaction with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[6]
Quantitative Efficacy of Tezacaftor
The efficacy of Tezacaftor has been quantified in various preclinical and clinical models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of CFTR Correctors in F508del Homozygous Human Bronchial Epithelial (HBE) Cells
| Corrector/Combination | CFTR Maturation (% of Wild-Type) | Chloride Transport (% of Wild-Type) |
| Lumacaftor (VX-809) | ~15% | ~16% |
| Tezacaftor (VX-661) | ~20% | ~25% |
| Elexacaftor (VX-445) (monotherapy) | ~25% | ~30% |
| Lumacaftor/Ivacaftor | ~15% | ~25-30% |
| Tezacaftor/Ivacaftor | ~20% | ~35-40% |
| Elexacaftor/Tezacaftor/Ivacaftor | ~50-60% | ~62% |
Note: Data are approximate and compiled from various preclinical studies.[9]
Table 2: Clinical Efficacy of Tezacaftor in Combination with Ivacaftor
| Parameter | Patient Population | Treatment Group | Mean Change from Baseline |
| Sweat Chloride | F508del/F508del | Tezacaftor/Ivacaftor | -9.5 mmol/L |
| ppFEV1 | F508del/F508del | Tezacaftor/Ivacaftor | +4.0 percentage points |
| CFQ-R Respiratory Domain Score | F508del/F508del | Tezacaftor/Ivacaftor | +3.79 points |
Note: Data from a phase 2 clinical trial. ppFEV1 = percent predicted forced expiratory volume in 1 second; CFQ-R = Cystic Fibrosis Questionnaire-Revised.[4]
Key Experimental Protocols
To assess the cellular effects of Tezacaftor, several key in vitro experiments are routinely performed.
Western Blotting for CFTR Maturation
Objective: To quantify the increase in mature, fully glycosylated CFTR protein (Band C) relative to the immature, core-glycosylated form (Band B) following corrector treatment.
Methodology:
-
Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation to confluence. Treat the cells with Tezacaftor at various concentrations for 24-48 hours.[9]
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.[9]
-
SDS-PAGE and Western Blotting: Separate equal amounts of total protein using SDS-PAGE and transfer to a PVDF membrane.[9]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the intensities of Band B and Band C using densitometry. The ratio of Band C to total CFTR (Band B + Band C) is used to determine the maturation efficiency.[9][10]
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Objective: To measure the functional activity of rescued CFTR channels at the apical membrane of polarized epithelial cells.
Methodology:
-
Cell Culture on Permeable Supports: Culture F508del-homozygous HBE cells on permeable filter supports at an air-liquid interface (ALI) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.[9][10][11]
-
Corrector Treatment: Treat the cells with Tezacaftor for 24-48 hours by adding the compound to the basolateral medium.[9][10]
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system with pre-warmed Krebs-Bicarbonate Ringer (KBR) solution gassed with 95% O₂ / 5% CO₂.[10]
-
Electrophysiological Measurements: Inhibit the epithelial sodium channel (ENaC) with amiloride. Subsequently, stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX). A CFTR potentiator (e.g., Ivacaftor) is often added to maximize the current. Finally, inhibit the CFTR-specific current with a CFTR inhibitor (e.g., CFTRinh-172) to confirm specificity. The change in short-circuit current (Isc) reflects CFTR-mediated chloride transport.[12][13]
YFP-Based Halide Influx Assay
Objective: To measure CFTR channel function in cultured epithelial cells through changes in fluorescence.
Methodology:
-
Cell Culture and Transfection: Culture epithelial cells (e.g., CFBE41o-) and transfect them with a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Corrector Treatment: Treat the cells with Tezacaftor for 24-48 hours.
-
Assay Procedure: Replace the chloride-containing buffer with a chloride-free buffer containing iodide.
-
Stimulation and Measurement: Stimulate CFTR channel opening with a cAMP agonist. The influx of iodide through active CFTR channels quenches the YFP fluorescence. Monitor the rate of fluorescence quenching over time using a fluorescence plate reader. The rate of quenching is proportional to CFTR activity.[12]
Visualizations: Pathways and Workflows
Mechanism of Action of Tezacaftor
Caption: Mechanism of Tezacaftor in correcting F508del-CFTR trafficking.
Experimental Workflow for Western Blotting
Caption: Workflow for assessing CFTR maturation via Western blot.
Logical Flow of an Ussing Chamber Experiment
Caption: Logical sequence of an Ussing chamber experiment for CFTR function.
Conclusion
Tezacaftor (VX-661) is a significant advancement in the treatment of cystic fibrosis, specifically for individuals with the F508del mutation. Its mechanism as a Type I corrector focuses on the direct binding and stabilization of the misfolded F508del-CFTR protein, thereby facilitating its trafficking to the cell surface.[1][2] This guide provides a foundational understanding of its cellular effects, supported by quantitative data and detailed experimental protocols. The continued investigation into the nuanced cellular impacts of Tezacaftor and its combination therapies will be crucial for the development of even more effective treatments for cystic fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Consequences of CFTR Interactions in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Rescue of a Key Ion Channel: A Technical Guide to the Impact of CFTR Correctors on Protein Folding and Trafficking
A Note to the Reader: The term "CFTR corrector 9" does not correspond to a widely recognized compound in the peer-reviewed scientific literature. Therefore, this guide will focus on the well-characterized mechanisms of action of established CFTR correctors, such as Tezacaftor (VX-661) and Elexacaftor (VX-445), to provide a comprehensive and technically detailed overview of how this class of molecules addresses the underlying protein folding and trafficking defects in cystic fibrosis. The principles, experimental methodologies, and data presented are representative of the field and serve as a robust guide for researchers and drug developers.
Introduction: The Challenge of Misfolded CFTR and the Promise of Correctors
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to a multisystem disease.[1][3] The most prevalent mutation, F508del, results in a misfolded CFTR protein that is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[4][5] Consequently, the F508del-CFTR protein fails to traffic to the cell membrane, leading to a loss of ion transport.[4][5]
CFTR correctors are a class of small molecules designed to rescue these folding and trafficking defects.[5][6][7][8] They act as pharmacological chaperones, binding to the mutant CFTR protein to stabilize its conformation, thereby allowing it to evade ER-associated degradation (ERAD) and traffic to the cell surface.[2][9] This guide delves into the molecular mechanisms by which these correctors facilitate CFTR protein folding and trafficking, the experimental methods used to evaluate their efficacy, and the quantitative outcomes of their action.
Mechanism of Action: Stabilizing CFTR for Surface Delivery
CFTR correctors are broadly classified based on their binding sites and mechanisms. For instance, Type I correctors like Tezacaftor (VX-661) are understood to bind to the first membrane-spanning domain (MSD1) of the CFTR protein.[4][10] This binding is thought to stabilize the interface between MSD1 and the first nucleotide-binding domain (NBD1), a critical step in the proper assembly of the protein.[10] Type III correctors, such as Elexacaftor (VX-445), bind to a different site, allosterically stabilizing NBD1 and improving the interface between the transmembrane domains.[10] By binding to and stabilizing these key domains during biogenesis, correctors facilitate the conformational maturation of F508del-CFTR, allowing it to pass through the Golgi apparatus for complex glycosylation and subsequent trafficking to the plasma membrane.[11][12]
The following diagram illustrates the conventional trafficking pathway of wild-type CFTR and the pathological pathway of F508del-CFTR, highlighting the intervention point for corrector molecules.
Quantitative Assessment of Corrector Efficacy
The effectiveness of CFTR correctors is quantified through a series of biochemical and functional assays. These assays measure the correction of protein maturation and the restoration of ion channel function at the cell surface.
CFTR Maturation: From Band B to Band C
Western blotting is a cornerstone technique to assess CFTR maturation.[13][14] The immature, core-glycosylated form of CFTR residing in the ER is known as "Band B," while the mature, complex-glycosylated form that has passed through the Golgi is termed "Band C".[13][14][15] In cells expressing F508del-CFTR, Band B is predominant, with very little Band C detected. Effective correctors increase the ratio of Band C to Band B, indicating successful trafficking from the ER to the Golgi.[14]
Table 1: Effect of CFTR Correctors on F508del-CFTR Maturation
| Corrector / Combination | Cell Type | Corrector Concentration (µM) | Maturation Ratio (Band C / Total CFTR) | Fold Increase vs. Vehicle | Reference |
|---|---|---|---|---|---|
| Vehicle (DMSO) | CFBE41o- | - | ~0.05 | 1.0 | [16] |
| Tezacaftor (VX-661) | CFBE41o- | 3 | ~0.25 | ~5 | [17] |
| Elexacaftor (VX-445) | CFBE41o- | 3 | ~0.30 | ~6 | [18] |
| Tezacaftor + Elexacaftor | CFBE41o- | 3 + 3 | ~0.60 | ~12 | [19] |
Note: The values presented are representative estimates derived from published data and may vary based on specific experimental conditions.
Functional Rescue: Measuring Chloride Channel Activity
The ultimate goal of corrector therapy is to restore CFTR's function as a chloride channel at the cell surface. The Ussing chamber assay is a critical tool for measuring this restored function in polarized epithelial cell monolayers.[3][20] This technique measures the short-circuit current (Isc), which reflects the net ion transport across the epithelium.[3] An increase in forskolin-stimulated, CFTR-inhibitor-sensitive Isc in corrector-treated cells indicates an increase in functional CFTR density at the apical membrane.[20]
Table 2: Functional Rescue of F508del-CFTR by Correctors in Primary Human Bronchial Epithelial (HBE) Cells
| Corrector / Combination | Forskolin-Stimulated Isc (µA/cm²) | % Wild-Type (WT) Function | Reference |
|---|---|---|---|
| F508del/F508del HBE (Vehicle) | ~2 | < 5% | [16] |
| F508del/F508del HBE + Lumacaftor/Ivacaftor | ~15 | ~15-25% | [21] |
| F508del/F508del HBE + Tezacaftor/Ivacaftor | ~25 | ~25-40% | [21] |
| F508del/F508del HBE + Elexacaftor/Tezacaftor/Ivacaftor | ~60 | ~60-70% | [9][19] |
| WT-CFTR HBE | ~100 | 100% | [16] |
Note: Data are approximations from multiple studies. Ivacaftor, a potentiator, is included as it is required to measure the function of the corrected channels at the membrane.
Key Experimental Protocols
Detailed and standardized protocols are essential for the rigorous evaluation of CFTR correctors.
Protocol: Western Blotting for CFTR Maturation
Objective: To quantify the shift from immature (Band B) to mature (Band C) CFTR protein following corrector treatment.
-
Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation on permeable supports until fully differentiated. Treat cells with the test corrector(s) or vehicle control (e.g., DMSO) for 24-48 hours.[14]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA assay to ensure equal loading.[15]
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer containing 50 mM DTT. Heat samples at 37°C for 15 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.[15]
-
SDS-PAGE: Separate the protein samples on a 6% Tris-Glycine polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a semi-dry or wet transfer system.[22][23]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Intercept blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with a primary anti-CFTR antibody (e.g., clone 596) overnight at 4°C.[23]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
Protocol: Immunofluorescence for CFTR Trafficking
Objective: To visualize the subcellular localization of CFTR and confirm its trafficking to the apical membrane.
-
Cell Culture: Seed human bronchial epithelial cells expressing F508del-CFTR onto glass coverslips or permeable supports.[4]
-
Treatment: Treat cells with the desired concentration of CFTR corrector or vehicle for 24-48 hours.[4]
-
Fixation: Wash cells three times with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[4]
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[4]
-
Blocking: Wash three times with PBS. Block non-specific binding by incubating in 5% BSA in PBS for 1 hour.[4]
-
Primary Antibody Incubation: Dilute the primary anti-CFTR antibody in blocking buffer and incubate overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.[4] Mount the coverslips onto microscope slides using an anti-fade mounting medium.[4]
-
Imaging: Visualize the stained cells using a confocal fluorescence microscope. Capture Z-stack images to distinguish apical membrane localization from intracellular pools.
Protocol: Ussing Chamber Electrophysiology
Objective: To measure corrector-restored CFTR-dependent chloride secretion across a polarized epithelial monolayer.
-
Cell Culture: Grow primary HBE cells from CF donors (F508del/F508del) on permeable supports (e.g., Transwells) until a high transepithelial electrical resistance (TEER > 500 Ω·cm²) is achieved.
-
Corrector Incubation: Treat the cell monolayers with corrector compounds for at least 24 hours prior to the experiment.
-
Mounting: Mount the permeable supports in an Ussing chamber system, separating the apical and basolateral chambers.[3][20]
-
Electrophysiological Recordings:
-
Bathe both chambers with a physiological Ringer's solution and maintain at 37°C.
-
Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc).[20]
-
First, add a sodium channel inhibitor (e.g., Amiloride) to the apical chamber to block ENaC-mediated current.
-
Next, stimulate CFTR-dependent secretion by adding a cAMP agonist (e.g., Forskolin) to the apical or basolateral chamber.
-
To maximize the signal from corrected channels, add a CFTR potentiator (e.g., Ivacaftor/VX-770) to the apical side.
-
Finally, confirm that the observed current is CFTR-specific by adding a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber.
-
-
Data Analysis: The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is a direct measure of functional CFTR activity at the apical membrane.
Conclusion
CFTR correctors represent a landmark achievement in precision medicine, directly targeting the underlying molecular defect for the majority of individuals with cystic fibrosis. By binding to the mutant F508del-CFTR protein, these molecules act as pharmacological chaperones, stabilizing its structure and diverting it from the degradative pathway. This rescue operation allows the protein to complete its journey through the ER and Golgi to the cell surface, where its function as a chloride channel can be restored. The combination of biochemical assays like Western blotting and functional assays such as Ussing chamber electrophysiology provides a powerful toolkit for the discovery and characterization of novel corrector molecules, paving the way for even more effective therapeutic strategies for cystic fibrosis and other protein misfolding diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule correctors divert CFTR-F508del from ERAD by stabilizing sequential folding states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. cff.org [cff.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]
- 17. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy and Safety of Triple Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Patients With Cystic Fibrosis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]
- 22. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 23. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Activity of CFTR Corrector 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core biochemical assays essential for evaluating the efficacy of CFTR Corrector 9, a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). This document details the experimental protocols and data presentation required to characterize the activity of this and other CFTR correctors, aiding in the research and development of novel therapeutics for cystic fibrosis.
Introduction to CFTR Correctors
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across epithelial cell membranes. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[1][2] CFTR correctors are small molecules designed to rescue these misfolded proteins, facilitating their proper trafficking to the cell surface where they can function as chloride channels.[1][2] this compound is one such molecule designed to address this underlying defect. The following sections describe the key biochemical assays used to quantify the efficacy of this compound.
Assessment of CFTR Protein Maturation and Trafficking
A primary mechanism of action for CFTR correctors is the rescue of the F508del-CFTR protein from ER-associated degradation, allowing it to traffic through the Golgi apparatus to the plasma membrane. This maturation process can be monitored by observing changes in the glycosylation state of the CFTR protein.
Western Blotting for CFTR Glycosylation
Principle: The CFTR protein undergoes post-translational modification in the form of glycosylation as it matures. The core-glycosylated, immature form (Band B) resides in the ER, while the complex-glycosylated, mature form (Band C) that has trafficked through the Golgi is found at or near the cell surface.[3] Western blotting can distinguish between these two forms based on their different molecular weights. An effective corrector will increase the ratio of Band C to Band B.[2]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o- cells) and culture until confluent.
-
Treat the cells with varying concentrations of this compound (or a vehicle control, such as DMSO) for 24-48 hours at 37°C to allow for protein synthesis and trafficking.[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[2]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a low-percentage acrylamide (B121943) gel (e.g., 7.5%) to resolve the high molecular weight CFTR protein.[2]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
-
Data Analysis:
-
Quantify the band intensities for Band B and Band C using densitometry software (e.g., ImageJ).
-
Calculate the maturation efficiency as the ratio of Band C to Band B (C/B) or as the fraction of mature CFTR (C / (B+C)).
-
Compare the maturation efficiency in corrector-treated samples to the vehicle-treated control.
-
Quantitative Data Summary:
| Corrector | Cell Line | Concentration (µM) | Maturation Efficiency (Band C / Band B Ratio) | Reference |
| Vehicle (DMSO) | CFBE41o- (F508del) | - | Baseline | [4] |
| VX-809 (Lumacaftor) | CFBE41o- (F508del) | 3 | Significantly increased vs. DMSO | [4] |
Note: Specific quantitative data for "this compound" is not widely available in the public domain. The data for the well-characterized corrector VX-809 is provided as a representative example.
Experimental Workflow for Western Blotting:
Caption: Workflow for assessing CFTR maturation via Western blotting.
Functional Assessment of CFTR Channel Activity
While demonstrating increased maturation of the CFTR protein is crucial, it is equally important to confirm that the rescued protein is functional at the cell surface. Electrophysiological and fluorescence-based assays are the gold standards for this purpose.
Ussing Chamber Assay
Principle: The Ussing chamber technique measures the ion transport across an epithelial monolayer grown on a permeable support. By isolating the CFTR-dependent chloride current, the functional rescue of the CFTR channel by a corrector can be quantified.
Experimental Protocol:
-
Cell Culture:
-
Culture primary human bronchial epithelial cells from CF patients (F508del/F508del) on permeable supports at an air-liquid interface (ALI) until fully differentiated and a high transepithelial electrical resistance (TEER) is achieved.
-
Treat the cells with this compound for 24-48 hours.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system with Krebs-Bicarbonate Ringer solution on both the apical and basolateral sides, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Sequentially add the following pharmacological agents to isolate the CFTR-mediated current:
-
Amiloride: To inhibit the epithelial sodium channel (ENaC).
-
Forskolin (B1673556): To activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR.
-
CFTR Potentiator (e.g., Ivacaftor/VX-770): To maximize the opening of the CFTR channel.
-
CFTR inhibitor (e.g., CFTRinh-172): To block the CFTR channel and confirm the measured current is CFTR-specific.
-
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to forskolin and the potentiator.
-
The CFTR-dependent current is determined by the magnitude of the current inhibited by the CFTR inhibitor.
-
Compare the CFTR-dependent current in corrector-treated cells to that in vehicle-treated cells and often to cells expressing wild-type CFTR.
-
Quantitative Data Summary:
| Corrector | Cell Type | CFTR-dependent Isc (% of wild-type) | Reference |
| Vehicle (DMSO) | Primary HBE (F508del/F508del) | < 5% | |
| VX-809 (Lumacaftor) | Primary HBE (F508del/F508del) | ~15% |
Note: Data for VX-809 is provided as a representative example.
Signaling Pathway for CFTR Activation in Ussing Chamber Assay:
Caption: CFTR activation pathway stimulated by forskolin.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Principle: This assay utilizes 3D intestinal organoids derived from CF patients. Activation of CFTR by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function and can be enhanced by correctors.
Experimental Protocol:
-
Organoid Culture and Treatment:
-
Culture intestinal organoids from rectal biopsies of CF patients.
-
Incubate the organoids with this compound or vehicle for 24 hours.
-
-
FIS Assay:
-
Plate the treated organoids in a multi-well plate.
-
Stimulate with forskolin to activate CFTR.
-
Acquire brightfield images of the organoids at baseline and at various time points after forskolin addition.
-
-
Data Analysis:
-
Measure the change in the cross-sectional area of the organoids over time using image analysis software.
-
Calculate the area under the curve (AUC) of the swelling response.
-
Compare the AUC of corrector-treated organoids to vehicle-treated controls.
-
Quantitative Data Summary:
| Genotype | Treatment | Forskolin-Induced Swelling (AUC) | Reference |
| F508del/F508del | Vehicle + Forskolin | Low | |
| F508del/F508del | Lumacaftor + Ivacaftor + Forskolin | Significantly increased |
Note: Data for Lumacaftor/Ivacaftor combination is provided as a representative example of corrector/potentiator synergy in this assay.
Conclusion
The biochemical and functional assays described in this guide provide a robust framework for characterizing the activity of this compound. By combining protein maturation analysis through Western blotting with functional assessments like the Ussing chamber and organoid swelling assays, researchers can obtain a comprehensive profile of a corrector's efficacy. This multi-faceted approach is critical for the preclinical evaluation and development of new and improved therapies for cystic fibrosis.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. cff.org [cff.org]
- 3. Frontiers | Functional Rescue of F508del-CFTR Using Small Molecule Correctors [frontiersin.org]
- 4. The Use of Small Molecules to Correct Defects in CFTR Folding, Maturation, and Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to CFTR Corrector Specificity for Diverse CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes a protein that functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[1] Mutations in the CFTR gene, of which over 2,000 have been identified, lead to dysfunctional protein production and the subsequent buildup of thick mucus in various organs, most notably the lungs.[1][2]
CFTR modulators are a class of drugs that target the underlying protein defect. These therapies are broadly categorized as correctors and potentiators.[3] Correctors are small molecules designed to rescue misfolded CFTR protein, such as the common F508del mutation, enabling its trafficking to the cell surface. Potentiators, on the other hand, increase the channel opening probability of the CFTR protein that has reached the cell membrane.[3] This guide focuses on the specificity of CFTR correctors for different CFTR mutations, providing a technical overview for professionals in the field.
The term "CFTR corrector 9" is not a standard nomenclature in the field. Therefore, this guide will focus on the principles of corrector specificity using well-documented examples of next-generation correctors like Elexacaftor (B607289) (VX-445), Tezacaftor (VX-661), and the first-generation corrector Lumacaftor (VX-809). The combination of two correctors with a potentiator, such as in Trikafta (Elexacaftor/Tezacaftor/Ivacaftor), has proven to be a highly effective therapy for patients with at least one F508del mutation.[2][4][5]
Mechanism of Action of CFTR Correctors
CFTR correctors function by binding to the misfolded CFTR protein and facilitating its proper folding and trafficking to the cell membrane.[6] The most prevalent mutation, F508del, results in a protein that is recognized as misfolded by the cell's quality control machinery and is prematurely degraded.[7][8] Correctors aim to overcome this defect, thereby increasing the amount of functional CFTR at the cell surface.[9][10]
Different classes of correctors have been identified based on their binding sites and mechanisms. For instance, Lumacaftor (VX-809) and Tezacaftor (VX-661) are considered Type I correctors, while Elexacaftor (VX-445) is classified as a Type III corrector.[11] The synergistic action of these different classes of correctors in combination therapies leads to a more significant rescue of the F508del-CFTR protein.[11]
The following diagram illustrates the general signaling pathway of CFTR protein processing and the points of intervention for corrector therapies.
Caption: CFTR protein processing pathway and corrector intervention.
Specificity of Correctors for Different CFTR Mutations
The efficacy of CFTR correctors is highly dependent on the specific mutation present in the CFTR gene. While the F508del mutation is the most common, the response of other rare mutations to corrector therapy is an active area of research.[12][13]
| Corrector/Combination | Target Mutation(s) | Efficacy (% of Wild-Type Function) | Reference |
| Lumacaftor (VX-809) | F508del | ~15% | [14] |
| Tezacaftor (VX-661) | F508del | Modest improvement over placebo | [15] |
| Elexacaftor (VX-445)/Tezacaftor (VX-661) | F508del | ~45% (protein density), ~90% (function with potentiator) | [16] |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | F508del, G551D, and other responsive mutations | Significant clinical benefit | [4][5] |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | G85E, M1101K, N1303K | 41%, 50%, and 20% of wild-type respectively | [4] |
Note: Efficacy values can vary depending on the experimental system (e.g., cell lines, primary cells) and assay used.
Recent studies have shown that the triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor, is effective for a broader range of mutations beyond F508del.[2] This is partly due to the dual activity of Elexacaftor as both a corrector and a potentiator.[2][5]
The following diagram illustrates the logical relationship of corrector specificity for different classes of CFTR mutations.
References
- 1. cff.org [cff.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 5. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. Correctors (specific therapies for class II CFTR mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. cff.org [cff.org]
- 13. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 14. researchgate.net [researchgate.net]
- 15. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Early Preclinical Evaluation of a Novel CFTR Corrector
Disclaimer: As of December 2025, publicly available data for a compound specifically designated "CFTR corrector 9" is not available. This document serves as an in-depth technical guide outlining the core preclinical data and methodologies for a representative CFTR corrector, using publicly available information on well-characterized molecules as a template for researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2] The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a reduced quantity of functional channels at the cell surface.[1][2] CFTR correctors are a class of small molecules designed to rescue the processing and trafficking of mutant CFTR proteins, increasing the density of the protein at the cell membrane.[1][3] This whitepaper details the typical early preclinical data package for a novel CFTR corrector, including quantitative data summaries, detailed experimental protocols, and visual representations of key pathways and workflows.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro studies of a novel CFTR corrector.
Table 1: In Vitro Potency and Efficacy in Recombinant Cell Lines
| Cell Line | Assay Type | Parameter | Value |
| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | YFP-Halide Influx | EC50 | 81 ± 19 nM |
| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Ussing Chamber | EC50 | 1.2 µM |
| Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Western Blot (C-band) | EC50 | 0.5 µM |
Data are representative and compiled from studies on early-stage correctors like VX-809.[4]
Table 2: Efficacy in Primary Human Bronchial Epithelial (HBE) Cells
| Genotype | Assay Type | Parameter | Value |
| F508del/F508del | Ussing Chamber | % of non-CF HBE Chloride Transport | ~14% |
| F508del/F508del | Airway Surface Liquid (ASL) Height | Increase from baseline | Significant increase |
Data are representative and compiled from studies on early-stage correctors like VX-809.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of CFTR correctors.
3.1. Cell Culture
-
Recombinant Cell Lines: Fischer Rat Thyroid (FRT) cells or Human Embryonic Kidney (HEK-293) cells are stably transfected to express human F508del-CFTR.[4] These cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Primary Human Bronchial Epithelial (HBE) Cells: HBE cells are isolated from the lungs of CF patients homozygous for the F508del mutation and cultured on permeable supports to form polarized monolayers with tight junctions.[4][5]
3.2. Western Blotting for CFTR Glycosylation
This assay is used to assess the maturation of the CFTR protein.[6]
-
Treatment: Cultured cells are incubated with varying concentrations of the CFTR corrector for 16-24 hours at 37°C.
-
Lysis: Cells are lysed, and total protein is quantified.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is probed with antibodies specific to CFTR. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) are visualized. An increase in the Band C/Band B ratio indicates improved protein processing.[6]
3.3. Ussing Chamber Assay
This electrophysiological technique measures ion transport across epithelial monolayers.[6]
-
Cell Culture: Polarized HBE or FRT cell monolayers are mounted in an Ussing chamber.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured.
-
Stimulation: The following compounds are added sequentially to the apical and basolateral chambers to stimulate and measure CFTR-mediated chloride secretion:
-
Amiloride (to block epithelial sodium channels).
-
Forskolin (to activate CFTR through cAMP).
-
Genistein or a CFTR potentiator (to further stimulate CFTR).
-
A CFTR inhibitor (to confirm the measured current is CFTR-specific).
-
-
Analysis: The change in Isc upon stimulation is proportional to the CFTR-mediated chloride transport.[5]
3.4. YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay for high-throughput screening.[7]
-
Cell Preparation: FRT cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are plated in microtiter plates.
-
Incubation: Cells are incubated with the corrector compound.
-
Assay: The cells are stimulated with a cAMP agonist, and the influx of iodide is measured by the quenching of the YFP fluorescence.[7] The rate of quenching is proportional to CFTR channel activity at the cell surface.
Visualizations
4.1. Signaling Pathway Diagram
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Therapeutic Approaches to Modulate and Correct CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. pnas.org [pnas.org]
- 5. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for the Efficacy of CFTR Corrector 9 (Tezacaftor): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a life-threatening genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, with the F508del mutation being the most prevalent. This mutation leads to misfolding of the CFTR protein and its subsequent degradation, preventing its transit to the cell surface. CFTR correctors are a class of drugs designed to rescue these misfolded proteins. This technical guide provides a detailed examination of the structural and molecular basis for the efficacy of CFTR corrector 9, also known as Tezacaftor (B612225) (VX-661). Tezacaftor is a second-generation, Type I corrector that plays a crucial role in the combination therapies Symdeko® and Trikafta®.[1] We will delve into its mechanism of action, precise binding site as revealed by cryogenic electron microscopy (cryo-EM), and its synergistic effects with other CFTR modulators. This guide synthesizes quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of relevant pathways and workflows to support further research and development in the field of CF therapeutics.
Introduction: The Challenge of F508del-CFTR
The CFTR protein is an ATP-gated anion channel responsible for transporting chloride and bicarbonate ions across epithelial cell membranes.[1] The deletion of phenylalanine at position 508 (F508del) disrupts the proper folding of the protein, particularly affecting the stability of the first nucleotide-binding domain (NBD1) and its interface with the membrane-spanning domains (MSDs).[2][3] This leads to retention of the immature, core-glycosylated form of CFTR in the endoplasmic reticulum (ER) and its eventual proteasomal degradation.
CFTR modulators are small molecules designed to counteract the effects of CF-causing mutations. They are broadly categorized as:
-
Correctors: These molecules, like tezacaftor, aim to improve the conformational stability of mutant CFTR, facilitating its processing and trafficking to the cell surface.[4]
-
Potentiators: These agents, such as ivacaftor (B1684365), enhance the channel gating function of CFTR proteins that are present at the cell membrane.[4]
Tezacaftor is classified as a Type I corrector, which acts by stabilizing the interface between NBD1 and the MSDs.[5]
Molecular Mechanism of Action and Structural Basis of Binding
Cryo-electron microscopy studies have been pivotal in elucidating the precise binding site and mechanism of action of tezacaftor. These studies reveal that tezacaftor binds to a specific site within the first membrane-spanning domain (MSD1) of the CFTR protein.[2][5]
Key Binding Site Interactions:
-
Location: Tezacaftor occupies a hydrophobic pocket within MSD1.[2]
-
Stabilization: By binding to this site, tezacaftor acts as a molecular "glue," stabilizing the interface between NBD1 and the intracellular loops (ICLs) of the MSDs, specifically ICL1 and ICL4.[2] This allosteric stabilization is crucial for overcoming the folding defect caused by the F508del mutation.
-
Synergy with other correctors: In the highly effective triple-combination therapy, Trikafta®, tezacaftor works in concert with elexacaftor (B607289), a Type III corrector.[6] While tezacaftor stabilizes the NBD1-MSD interface, elexacaftor binds to a distinct site, further promoting the overall conformational maturity of the F508del-CFTR protein.[6] This synergistic action leads to a more robust rescue of the mutant protein.
The following diagram illustrates the proposed mechanism of action for tezacaftor in the context of F508del-CFTR correction.
Quantitative Efficacy of Tezacaftor
The efficacy of tezacaftor is quantified through various cellular and functional assays. The following tables summarize key data from studies on human bronchial epithelial (HBE) cells expressing F508del-CFTR. Direct binding affinity (Kd) data for tezacaftor to full-length CFTR is not widely reported, as its efficacy is primarily assessed through functional rescue.
Table 1: Potency and Efficacy of Tezacaftor in F508del-CFTR Rescue
| Parameter | Value | Cell System | Comments |
| Maturation (Band C/B Ratio) | Significant increase vs. vehicle | CFBE41o- cells | Indicates improved processing through the Golgi. |
| Chloride Transport (% of WT) | ~27% (with potentiator) | Primary F508del/F508del HBE cells | Measured by Ussing chamber short-circuit current (Isc).[3] |
| Apical Protein Abundance | ~1.5-fold increase vs. VX-809 | Polarized CFBE cells | Suggests improved localization to the cell surface.[7] |
Table 2: Functional Rescue in Combination Therapies
| Combination Therapy | Chloride Transport (% of WT) | Cell System | Comments |
| Tezacaftor/Ivacaftor | ~27% | Primary F508del/F508del HBE cells | Demonstrates the need for a potentiator to restore function.[3] |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | ~62% | Homozygous nasal epithelia | Shows significant synergistic rescue with a Type III corrector.[8] |
Key Experimental Protocols
The structural and functional analysis of tezacaftor relies on a suite of biophysical and cellular assays. Detailed below are methodologies for cornerstone experiments.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
This protocol outlines the general steps for determining the structure of CFTR in complex with tezacaftor.
-
Protein Expression and Purification:
-
Human CFTR (often with stabilizing mutations like E1371Q to lock it in a specific conformational state) is expressed in a suitable system (e.g., HEK293 cells).[1]
-
Cells are harvested and membranes are solubilized using detergents (e.g., digitonin).[1]
-
The solubilized protein is purified using affinity chromatography (e.g., Strep-Tactin or anti-FLAG resin).
-
-
Complex Formation:
-
Purified CFTR is incubated with a saturating concentration of tezacaftor and other relevant ligands, such as ATP, to achieve a homogenous conformational state.[1]
-
-
Grid Preparation and Data Collection:
-
The CFTR-tezacaftor complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane (B1197151) to create a vitrified ice layer.
-
Grids are screened for ice quality and particle distribution.
-
Data is collected on a high-resolution transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
-
Image Processing and Structure Determination:
-
Movies are motion-corrected, and the contrast transfer function (CTF) is estimated.
-
Particles are picked, and 2D class averages are generated to select for high-quality particles.
-
An initial 3D model is generated, followed by 3D classification and refinement to achieve a high-resolution map.
-
The atomic model is built into the cryo-EM density map, and the binding pose of tezacaftor is identified.
-
Immunoblotting for CFTR Maturation
This assay is used to assess the ability of a corrector to rescue the trafficking defect of F508del-CFTR.
-
Cell Culture and Treatment:
-
Plate cells (e.g., CFBE41o- expressing F508del-CFTR) and allow them to adhere.
-
Treat cells with the desired concentration of tezacaftor or vehicle (DMSO) for 24-48 hours at 37°C.[9]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease inhibitors.[9]
-
Clarify lysates by centrifugation to remove cellular debris.
-
-
SDS-PAGE and Western Blotting:
-
Quantify total protein concentration of the lysates.
-
Load equal amounts of protein onto a low-percentage (e.g., 7.5%) SDS-PAGE gel and perform electrophoresis.[9]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[9]
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Identify the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa).[1]
-
Quantify the band intensities and calculate the ratio of Band C to Band B (or Band C / (Band B + Band C)) to determine the maturation efficiency.[9] An effective corrector like tezacaftor will show a significant increase in the intensity of Band C relative to Band B.[1]
-
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial monolayer and is the gold standard for assessing CFTR channel function.
-
Cell Culture:
-
Chamber Setup:
-
Mount the permeable supports containing the cell monolayer in an Ussing chamber.
-
Bathe both the apical and basolateral sides with pre-warmed and gassed Krebs-Bicarbonate Ringer solution.[9]
-
Voltage-clamp the monolayer to 0 mV and measure the short-circuit current (Isc).
-
-
Pharmacological Profile:
-
Amiloride: Add to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin (B1673556): Add to stimulate CFTR activity via cAMP activation.
-
Potentiator (e.g., Ivacaftor): Add to maximize the current through any CFTR channels at the surface.
-
CFTRinh-172: Add as a specific CFTR inhibitor to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.
-
The CFTR-dependent current is the peak current after forskolin and potentiator addition, minus the current remaining after CFTRinh-172 addition.[9]
-
Compare the CFTR-dependent current in corrector-treated cells to vehicle-treated controls.
-
Conclusion and Future Directions
Tezacaftor represents a significant advancement in the treatment of CF, particularly for individuals with the F508del mutation. Structural studies have precisely defined its binding site in MSD1, providing a clear rationale for its mechanism of action as a Type I corrector.[2][5] Its efficacy is most pronounced when used in combination with other modulators, such as the potentiator ivacaftor and the Type III corrector elexacaftor, highlighting the power of a multi-pronged approach to rescuing F508del-CFTR.[6] The experimental protocols detailed herein provide a robust framework for the continued evaluation of existing and novel CFTR correctors.
Future research will likely focus on developing correctors with even greater efficacy, identifying modulators for rare CFTR mutations, and understanding the long-term structural and functional consequences of corrector therapy. A deeper understanding of the allosteric network within the CFTR protein will be essential for the rational design of the next generation of therapeutics aimed at fully restoring CFTR function for all individuals with CF.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-guided combination therapy to potently improve the function of mutant CFTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 5. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Impact of CFTR Corrector VX-809 (Lumacaftor) on Proteostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein can lead to its misfolding and subsequent degradation by the cellular protein quality control system, a process central to the pathophysiology of Cystic Fibrosis (CF). The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in the retention of the CFTR protein in the endoplasmic reticulum (ER) and its premature degradation. Pharmacological correctors, such as VX-809 (Lumacaftor), represent a therapeutic strategy to rescue the trafficking and function of mutant CFTR. This technical guide provides an in-depth analysis of the mechanism of action of VX-809, with a particular focus on its impact on the cellular proteostasis network. We will delve into the quantitative effects of VX-809 on F508del-CFTR processing and function, detail the experimental protocols used to assess its efficacy, and visualize the complex signaling pathways and experimental workflows involved.
Introduction: The Challenge of CFTR Misfolding and Proteostasis
The biogenesis of a functional CFTR protein is a complex process involving its synthesis and translocation into the ER, followed by a series of folding and post-translational modification steps. The cellular proteostasis network, comprising chaperones, co-chaperones, and the ubiquitin-proteasome system, plays a critical role in ensuring the proper folding and quality control of CFTR. In the case of the F508del mutation, the protein is recognized as misfolded by the ER quality control machinery and targeted for ER-associated degradation (ERAD).
CFTR correctors are small molecules designed to overcome this folding defect, allowing a fraction of the mutant protein to escape degradation and traffic to the cell surface, where it can function as a chloride channel. VX-809 (Lumacaftor) was the first corrector to be approved for therapeutic use in CF patients homozygous for the F508del mutation, as part of a combination therapy.[1] Understanding its mechanism of action at the molecular level is crucial for the development of more effective therapeutic strategies.
Mechanism of Action of VX-809: A Multifaceted Impact on Proteostasis
VX-809 is believed to act as a pharmacological chaperone, directly binding to the F508del-CFTR protein to stabilize its conformation.[2] Evidence suggests that VX-809's primary binding site is within the first membrane-spanning domain (MSD1) of CFTR.[3] This interaction is thought to allosterically correct the folding defect in the first nucleotide-binding domain (NBD1) caused by the F508del mutation, thereby promoting the proper assembly of the entire protein.
The impact of VX-809 extends beyond direct binding and stabilization. It modulates the interaction of F508del-CFTR with various components of the proteostasis network:
-
Chaperone Interactions: VX-809 treatment has been shown to alter the interaction of F508del-CFTR with key chaperones involved in its folding and degradation.
-
Ubiquitin-Proteasome System: By promoting a more stable conformation, VX-809 reduces the ubiquitination of F508del-CFTR, thereby decreasing its recognition by the ERAD machinery and subsequent degradation by the proteasome.[4]
-
Unfolded Protein Response (UPR): The accumulation of misfolded F508del-CFTR in the ER can trigger the UPR, a cellular stress response. VX-809 has been shown to alleviate ER stress by reducing the load of misfolded protein.[5]
Quantitative Effects of VX-809 on F508del-CFTR
The efficacy of VX-809 in rescuing F508del-CFTR has been quantified in numerous in vitro and clinical studies. The following tables summarize key quantitative data.
| Parameter | Cell Line/System | Value | Reference(s) |
| EC50 for F508del-CFTR Maturation | Fischer Rat Thyroid (FRT) cells | 0.1 ± 0.1 µM | [6] |
| Human Bronchial Epithelial (HBE) cells | 350 ± 180 nM | [6] | |
| EC50 for F508del-CFTR Chloride Transport | Fischer Rat Thyroid (FRT) cells | 0.5 ± 0.1 µM | [6] |
| Human Bronchial Epithelial (HBE) cells | 81 ± 19 nM | [6] |
Table 1: Potency of VX-809 in rescuing F508del-CFTR maturation and function.
| Parameter | Condition | Value | Reference(s) |
| F508del-CFTR Maturation (Band C/Band B ratio) | CFBE41o- cells (DMSO control) | Baseline | [7] |
| CFBE41o- cells (+ 3 µM VX-809) | Significant increase (p < 0.01) | [7] | |
| F508del-CFTR Chloride Secretion (% of non-CF) | F508del-HBE cells (vehicle) | 3.4 ± 0.7% | [6] |
| F508del-HBE cells (+ VX-809) | 13.9 ± 2.3% | [6] | |
| F508del-CFTR Half-life | Polarized epithelial cells (untreated) | ~4 hours | [8][9] |
| Polarized epithelial cells (+ VX-809/VX-445) | ~6 hours | [9] | |
| Wild-type CFTR Half-life | Polarized epithelial cells | > 48 hours | [8][9] |
| Sweat Chloride Reduction (in F508del homozygous patients) | Lumacaftor/Ivacaftor therapy | Mean reduction of 26.8 mmol/L | |
| Improvement in CFTR activity (intestinal current measurement) | Lumacaftor/Ivacaftor therapy in children | 30.5% of normal |
Table 2: Efficacy of VX-809 in improving F508del-CFTR processing, function, and stability.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of VX-809 on CFTR proteostasis.
Western Blot Analysis of CFTR Maturation
This protocol is used to assess the glycosylation status of CFTR, which serves as an indicator of its trafficking through the ER and Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked to the Golgi and beyond. An increase in the Band C to Band B ratio upon corrector treatment indicates successful rescue of CFTR trafficking.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (6% acrylamide (B121943) is recommended for good separation of CFTR bands)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis: Lyse corrector-treated and control cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer. Note: Do not boil CFTR samples, as this can cause aggregation. Heat at 37°C for 15 minutes instead.
-
SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence detection system.
-
Analysis: Quantify the intensity of Band B and Band C using densitometry software. Calculate the C/B ratio to assess maturation.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This assay directly assesses the function of CFTR as a chloride channel at the apical membrane.
Materials:
-
Ussing chamber system
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells) cultured on permeable supports
-
Ringer's solution
-
Pharmacological agents:
-
Amiloride (B1667095) (to block epithelial sodium channels)
-
Forskolin (B1673556) (to activate CFTR through cAMP)
-
CFTR potentiator (e.g., VX-770, Ivacaftor)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed. Treat with VX-809 or vehicle for 24-48 hours prior to the assay.
-
Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed Ringer's solution.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
Pharmacological Additions:
-
Add amiloride to the apical chamber to inhibit ENaC activity.
-
Add forskolin to both chambers to stimulate CFTR.
-
Add a CFTR potentiator to the apical chamber to maximize channel opening.
-
Add a CFTR inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc in response to each pharmacological agent. The CFTR-dependent current is the difference between the peak current after forskolin and potentiator addition and the current after inhibitor addition.
Co-Immunoprecipitation (Co-IP) of CFTR and Interacting Proteins
Co-IP is used to identify proteins that interact with CFTR within the cell. This technique can reveal how VX-809 affects the association of F508del-CFTR with chaperones and other components of the proteostasis network.
Materials:
-
Cell lysis buffer (a non-denaturing buffer like Triton X-100-based buffer is recommended to preserve protein-protein interactions)
-
Antibody against CFTR for immunoprecipitation
-
Protein A/G beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse corrector-treated and control cells in a non-denaturing lysis buffer.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-CFTR antibody overnight at 4°C.
-
Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-CFTR complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected interacting proteins (e.g., Hsp70, CHIP).
Visualizing the Impact of VX-809
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Rescue of defective CFTR (dF508) is enhanced by targeting the ubiquitin proteasomal system - Metrion Biosciences [metrionbiosciences.com]
- 4. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Delta F508 mutation shortens the biochemical half-life of plasma membrane CFTR in polarized epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years [frontiersin.org]
Navigating the Thermal Instability of F508del-CFTR: The Role of Corrector Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF). This mutation leads to the misfolding of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation.[1][2][3] A key characteristic of the F508del-CFTR protein is its thermal instability, which is a major hurdle in the development of effective CF therapies.[2][3][4][5] Small-molecule correctors aim to overcome this defect by facilitating the proper folding and trafficking of the mutant protein to the cell surface.[6][7][8]
This technical guide provides a detailed overview of the thermal stability of F508del-CFTR and the impact of corrector compounds. While the specific compound "Corrector 9" is not prominently identified in the reviewed literature, this document will focus on the well-characterized Class I corrector, VX-809 (Lumacaftor), as a representative agent to illustrate the principles of corrector-mediated thermal stabilization.
The Inherent Thermal Instability of F508del-CFTR
The deletion of the F508 residue in the first nucleotide-binding domain (NBD1) of CFTR significantly reduces its thermodynamic stability.[1][2][3] This instability is temperature-sensitive; at physiological temperature (37°C), the F508del-CFTR protein misfolds and is targeted for degradation by the cellular quality control machinery.[2] However, at lower, permissive temperatures (around 27-30°C), a fraction of the mutant protein can escape degradation and traffic to the plasma membrane.[4][5][9]
Studies using differential scanning calorimetry (DSC) and circular dichroism have shown that the F508del mutation lowers the unfolding transition temperature (Tm) of the NBD1 domain by approximately 6-7°C compared to its wild-type counterpart.[2][3] This inherent thermal instability is a primary target for corrector compounds.
Impact of Correctors on F508del-CFTR Thermal Stability
CFTR correctors are a class of drugs that partially restore the folding, processing, and trafficking of the F508del-CFTR protein.[6][7][8] These are often categorized into different classes based on their mechanism of action. Class I correctors, such as VX-809, are thought to bind to the transmembrane domains (TMDs) and stabilize the NBD1-TMD interface.[10]
While correctors like VX-809 can increase the amount of mature F508del-CFTR that reaches the cell surface, they do not fully restore its thermal stability to wild-type levels.[9] The rescued F508del-CFTR at the cell surface still exhibits a shorter half-life compared to the wild-type protein.[4][9] For instance, the half-life of mature wild-type CFTR is approximately 14 hours, whereas low-temperature-rescued F508del-CFTR has a half-life of about 6 hours. Treatment with VX-809 does not significantly extend this lifetime at physiological temperatures.[9]
The efficacy of many correctors is more pronounced at sub-physiological temperatures.[1][9] This suggests that while these compounds aid in the global assembly of the protein, they may not fully overcome the fundamental thermodynamic instability of the F508del-NBD1 domain.[9] This has led to the development of combination therapies, including next-generation correctors and potentiators, to achieve greater clinical benefit.[10][11]
Quantitative Data on Thermal Stability
The following tables summarize quantitative data on the thermal stability of F508del-CFTR and the effect of correctors from various studies.
| Protein Variant | Condition | Melting Temperature (Tm) (°C) | Experimental Method | Reference |
| hNBD1 (Wild-Type) | - | ~48-49 | Differential Scanning Calorimetry | [2][3] |
| F508del-hNBD1 | - | ~41-42 | Differential Scanning Calorimetry | [2][3] |
| Protein Variant | Condition | Half-life (t1/2) at 37°C (hours) | Experimental System | Reference |
| Wild-Type CFTR | - | ~14 | BHK cells | [9] |
| F508del-CFTR | Low-temperature rescue | ~6 | BHK cells | [9] |
| F508del-CFTR | VX-809 treated | ~4.5 | BHK cells | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess CFTR thermal stability.
Cellular Thermal Shift Assay (CETSA)
This method assesses the thermal stability of a protein in a cellular environment and can be used to verify target engagement by a compound.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., BHK cells) stably expressing F508del-CFTR.
-
Harvest the cells and resuspend them in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles or other mechanical means.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Compound Incubation:
-
Divide the cell lysate into aliquots.
-
Treat the aliquots with the corrector compound (e.g., 10 µM) or vehicle control (e.g., DMSO).
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Thermal Challenge:
-
Heat the individual aliquots to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3-5 minutes) using a PCR machine or heating block.
-
Cool the samples on ice immediately after heating.
-
-
Separation of Aggregated and Soluble Fractions:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Analyze the amount of soluble CFTR in the supernatant by Western blotting using a CFTR-specific antibody.
-
Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization.[12]
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is a high-throughput method to determine protein stability by measuring changes in fluorescence as the protein unfolds with increasing temperature.[13][14][15]
Protocol:
-
Protein Preparation:
-
Purify the protein of interest (e.g., isolated NBD1 domain of CFTR).
-
Ensure the protein is in a suitable buffer for the assay.
-
-
Reaction Setup:
-
In a PCR plate, prepare a reaction mixture containing the purified protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the test compound or vehicle control.
-
The final protein concentration typically ranges from 0.1 to 2 mg/mL.[16]
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal ramp, increasing the temperature incrementally (e.g., from 25°C to 95°C at a rate of 1°C/minute).
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Plot the fluorescence intensity against temperature to obtain a melting curve.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be calculated by fitting the curve to a Boltzmann equation.
-
An increase in the Tm in the presence of a compound indicates that it stabilizes the protein.
-
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language to illustrate key processes.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Mechanism of F508del-CFTR correction.
References
- 1. Restoration of NBD1 thermal stability is necessary and sufficient to correct ΔF508 CFTR folding and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal unfolding studies show the disease causing F508del mutation in CFTR thermodynamically destabilizes nucleotide-binding domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. THERMAL INSTABILITY OF ΔF508 CFTR CHANNEL FUNCTION: PROTECTION BY SINGLE SUPPRESSOR MUTATIONS AND INHIBITING CHANNEL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correctors of ΔF508 CFTR restore global conformational maturation without thermally stabilizing the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. DSF: Differential Scanning Fluorimetry – MOSBRI.eu [mosbri.eu]
Methodological & Application
Application Notes and Protocols for Evaluating CFTR Corrector 9 in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols provide a comprehensive framework for the evaluation of "CFTR corrector 9" in primary human bronchial epithelial (HBE) cells. "this compound" is commercially available as a research compound, however, detailed public data regarding its specific mechanism of action, optimal usage concentrations, and efficacy in primary HBE cells are limited. The provided methodologies are based on well-established and validated protocols for other clinically relevant CFTR correctors, such as Lumacaftor (VX-809) and the components of Trikafta (Elexacaftor, Tezacaftor, and Ivacaftor). Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for this compound.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes an epithelial ion channel critical for fluid and electrolyte balance across epithelial surfaces. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of functional channels at the cell surface.[1] CFTR correctors are a class of small molecules that aim to rescue the trafficking and processing of mutant CFTR, thereby increasing the density of the protein at the plasma membrane.[1][2]
Primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI) are considered the gold standard in vitro model for preclinical evaluation of CFTR modulators.[3][4] These cultures form a well-differentiated, polarized epithelium that recapitulates many of the key physiological features of the human airway, providing a highly relevant system for assessing the efficacy of potential therapeutic compounds.[3][5]
This document provides a detailed protocol for the use of this compound in primary HBE cells, from cell culture and differentiation to the functional assessment of CFTR-mediated ion transport using Ussing chamber assays.
Data Presentation: Efficacy of Established CFTR Correctors in Primary HBE Cells
The following table summarizes representative quantitative data from published studies on the functional rescue of F508del-CFTR in primary HBE cells by well-characterized correctors. This serves as a benchmark for evaluating the potential efficacy of this compound.
| Corrector Treatment | Cell Type (Mutation) | Assay | Endpoint Measured | Fold Increase in CFTR Function (over vehicle) | % of Wild-Type (WT) CFTR Function | Reference |
| Lumacaftor (VX-809) | Primary HBE (F508del/F508del) | Ussing Chamber | Forskolin-stimulated Isc | ~11.4% of non-CF cells | Not explicitly stated as fold-increase | [6] |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Primary HBE (F508del/F508del) | Ussing Chamber | Forskolin-stimulated Isc | Significantly restored | Not explicitly stated as fold-increase | [1] |
Experimental Protocols
Culture and Differentiation of Primary HBE Cells at Air-Liquid Interface (ALI)
This protocol describes the expansion of cryopreserved primary HBE cells and their subsequent differentiation into a polarized, mucociliary epithelium on permeable supports.
Materials:
-
Cryopreserved primary HBE cells (from CF donors)
-
Bronchial Epithelial Growth Medium (BEGM)
-
Collagen-coated culture flasks and permeable supports (e.g., Transwells®)
-
ALI differentiation medium
-
Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Thawing and Seeding: Rapidly thaw cryopreserved HBE cells in a 37°C water bath. Transfer the cells to a sterile conical tube containing pre-warmed BEGM and centrifuge to pellet the cells. Resuspend the cell pellet in BEGM and seed onto collagen-coated culture flasks.
-
Expansion: Culture the cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days until the culture reaches 80-90% confluency.
-
Passaging and Seeding on Permeable Supports: Wash the confluent monolayer with PBS and detach the cells using Trypsin/EDTA. Neutralize the trypsin, pellet the cells by centrifugation, and resuspend in BEGM. Seed the HBE cells onto the apical side of collagen-coated permeable supports.
-
Differentiation at ALI: Maintain the cells submerged in BEGM on both the apical and basolateral sides until a confluent monolayer is formed. To establish the air-liquid interface, remove the apical medium and replace the basolateral medium with ALI differentiation medium. Continue to change the basolateral medium every 2-3 days for at least 4 weeks to allow for full differentiation.
Treatment with this compound
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment of Differentiated HBE Cells: Once the HBE cells are fully differentiated (typically after 4-6 weeks at ALI), add this compound to the basolateral medium at the desired final concentration. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration.
-
Incubation: Incubate the cells with this compound for 24 to 48 hours at 37°C and 5% CO₂. This incubation period allows for the rescue and trafficking of the corrected CFTR protein to the cell surface.
Assessment of CFTR Function using Ussing Chamber Assay
The Ussing chamber is a key technique for measuring ion transport across epithelial tissues.[7] This protocol outlines the steps to measure CFTR-mediated chloride secretion in corrector-treated HBE cells.
Materials:
-
Ussing chamber system
-
Differentiated HBE cells on permeable supports (treated with this compound or vehicle)
-
Krebs-Bicarbonate Ringer (KBR) solution, pre-warmed to 37°C and gassed with 95% O₂/5% CO₂
-
Amiloride (B1667095) (ENaC inhibitor)
-
Forskolin (B1673556) (cAMP agonist)
-
Ivacaftor (VX-770) or another CFTR potentiator (optional, but recommended)
-
CFTR(inh)-172 (specific CFTR inhibitor)
Procedure:
-
Chamber Setup: Mount the permeable support with the differentiated HBE cell monolayer in the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with pre-warmed and gassed KBR solution.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
ENaC Inhibition: Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
CFTR Activation: To activate CFTR, add a CFTR agonist cocktail, such as forskolin (e.g., 10 µM), to the basolateral side (and optionally the apical side). If a potentiator is used to maximize the channel open probability, it should be added prior to or concurrently with the agonist.
-
CFTR Inhibition: Once the agonist-stimulated Isc has reached a stable plateau, add a specific CFTR inhibitor, such as CFTR(inh)-172 (e.g., 10-20 µM), to the apical chamber. The resulting decrease in Isc represents the CFTR-mediated chloride secretion.
Data Analysis:
The primary endpoint is the change in Isc (ΔIsc) in response to the CFTR agonist and subsequent inhibition. Compare the ΔIsc in cells treated with this compound to that in vehicle-treated control cells. The efficacy of the corrector is determined by the degree to which it restores the forskolin-stimulated, CFTR(inh)-172-sensitive Isc.
Visualization of Workflow and Signaling Pathway
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. cff.org [cff.org]
- 3. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Ussing Chamber Assay for Evaluating CFTR Corrector 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells.[2][3] The most common mutation, F508del, results in a misfolded CFTR protein that is retained within the endoplasmic reticulum and targeted for premature degradation, leading to a reduced quantity of functional channels at the cell surface.[4][5]
CFTR correctors are a class of therapeutic compounds that aim to rescue the trafficking and processing of misfolded CFTR proteins, thereby increasing the density of functional channels at the cell membrane.[1][6] This application note provides a detailed protocol for utilizing the Ussing chamber, a gold-standard electrophysiological technique, to assess the efficacy of a novel investigational compound, CFTR corrector 9, in restoring the function of mutant CFTR.[7][8] The Ussing chamber allows for the direct measurement of ion transport across epithelial cell monolayers, providing a quantitative functional readout of CFTR activity.[9]
Principle of the Assay
Polarized epithelial cells expressing mutant CFTR (e.g., primary human bronchial epithelial cells or the CFBE41o- cell line) are cultured on permeable supports to form a monolayer.[7][10] This monolayer is then mounted in an Ussing chamber, which separates the apical and basolateral compartments.[8] The short-circuit current (Isc), a measure of net ion transport, is monitored. To specifically measure CFTR function, the epithelial sodium channel (ENaC) is first inhibited with amiloride (B1667095). Subsequently, CFTR is activated by increasing intracellular cyclic AMP (cAMP) levels with forskolin (B1673556). The resulting increase in Isc is a direct measure of CFTR-mediated chloride secretion.[7][11] The efficacy of this compound is determined by pre-incubating the cells with the compound and measuring the potentiation of the forskolin-stimulated Isc compared to vehicle-treated controls.[12]
Materials and Reagents
| Reagent/Equipment | Recommended Supplier/Specifications |
| Ussing Chamber System | Physiologic Instruments, Warner Instruments |
| Voltage-Current Clamp | e.g., VCC MC8 |
| Data Acquisition System | Compatible with Voltage-Current Clamp |
| Water-Jacketed Organ Baths | To maintain 37°C |
| Gas Supply (95% O₂ / 5% CO₂) | For oxygenation and pH buffering |
| Epithelial Cell Line (e.g., CFBE41o- expressing F508del-CFTR) or Primary Human Bronchial Epithelial Cells | ATCC, or patient-derived |
| Permeable Cell Culture Inserts (e.g., Transwell®) | Corning, Millipore |
| Krebs-Bicarbonate Ringer (KBR) Solution | See recipe below |
| This compound | N/A (Investigational Compound) |
| Amiloride | Sigma-Aldrich |
| Forskolin | Sigma-Aldrich |
| CFTR Potentiator (e.g., Ivacaftor/VX-770) | Selleck Chemicals, Cayman Chemical |
| CFTR Inhibitor (e.g., CFTRinh-172) | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
Krebs-Bicarbonate Ringer (KBR) Solution Recipe:
| Component | Concentration (mM) |
| NaCl | 115 |
| KH₂PO₄ | 0.4 |
| K₂HPO₄ | 2.4 |
| NaHCO₃ | 25 |
| MgCl₂ | 1.2 |
| CaCl₂ | 1.2 |
| D-Glucose | 10 |
The solution should be freshly prepared, warmed to 37°C, and continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4.[4]
Experimental Protocol
Cell Culture and Pre-treatment
-
Seed epithelial cells expressing F508del-CFTR onto permeable supports at a high density.
-
Culture the cells at an air-liquid interface (ALI) for at least 21 days to allow for full differentiation and polarization, as indicated by the formation of a confluent monolayer with a stable and high transepithelial electrical resistance (TEER).[7]
-
Prepare stock solutions of this compound in DMSO.
-
Treat the differentiated cell monolayers by adding the desired concentration of this compound (e.g., 1, 3, 10 µM) or vehicle control (DMSO) to the basolateral medium.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for the correction and trafficking of the CFTR protein to the cell membrane.[7][10]
Ussing Chamber Assay
-
Pre-warm the KBR solution to 37°C and continuously bubble with 95% O₂ / 5% CO₂.
-
Turn on the Ussing chamber heating system and allow it to equilibrate to 37°C.[4]
-
Carefully excise the permeable support membrane with the cell monolayer from its holder.
-
Mount the membrane in the Ussing chamber, ensuring a tight seal between the apical and basolateral compartments.[4]
-
Fill both chambers with equal volumes of the pre-warmed and gassed KBR solution.
-
Allow the system to equilibrate and for the baseline short-circuit current (Isc) to stabilize.
-
Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC-mediated sodium transport. Record the change in Isc until a new stable baseline is reached.[11]
-
Add forskolin (e.g., 10 µM) to the apical and basolateral chambers to activate CFTR through cAMP stimulation.[12]
-
Optionally, a CFTR potentiator (e.g., 1 µM Ivacaftor) can be added to the apical chamber to maximize the open probability of the CFTR channels at the cell surface.[11]
-
Once the stimulated Isc has peaked and stabilized, add a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent. The resulting decrease in Isc represents the CFTR-mediated current.[11]
Data Presentation
The efficacy of this compound is quantified by the magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc. The data should be summarized in a table for clear comparison between different concentrations of the corrector and the vehicle control.
| Treatment Group | n | Baseline Isc (µA/cm²) | Amiloride-Sensitive Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 µM) | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (3 µM) | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 µM) | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., VX-661) | 6 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences between the treatment groups.
Visualizations
Caption: Experimental workflow for the Ussing chamber assay.
Caption: this compound mechanism of action.
Conclusion
The Ussing chamber assay is an indispensable tool for the functional characterization of CFTR modulators.[13] This protocol provides a robust framework for evaluating the efficacy of this compound in rescuing the function of mutant CFTR. The quantitative data obtained from these experiments are crucial for dose-response analysis and for guiding further preclinical and clinical development of novel CFTR-targeted therapies.
References
- 1. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. physiologicinstruments.com [physiologicinstruments.com]
Application Notes and Protocols for Patch-Clamp Analysis of CFTR Channels with CFTR Corrector 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a significant reduction of the channel at the cell surface.[1][2] CFTR correctors are a class of small molecules designed to rescue the trafficking and processing of misfolded CFTR proteins, such as F508del-CFTR, allowing them to reach the cell membrane and function as channels.[3]
These application notes provide a detailed guide for the functional characterization of "CFTR corrector 9," a hypothetical corrector compound, using patch-clamp electrophysiology. The protocols described herein are for both single-channel and whole-cell patch-clamp analysis of F508del-CFTR channels in recombinant cell systems.
Mechanism of Action of CFTR Correctors
CFTR correctors, such as the hypothetical "this compound," function by binding to the misfolded F508del-CFTR protein during its synthesis and processing. This binding facilitates proper folding of the protein, allowing it to escape the endoplasmic reticulum's quality control mechanisms and traffic to the plasma membrane. Once at the cell surface, the corrected F508del-CFTR can function as a chloride channel, although often with some residual gating defects.[3]
Figure 1: Mechanism of action of this compound on F508del-CFTR processing.
Experimental Protocols
The following are detailed protocols for single-channel and whole-cell patch-clamp analysis to assess the efficacy of "this compound."
Cell Culture and Treatment
For these studies, a mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, stably expressing F508del-CFTR is recommended.[2][4]
-
Cell Culture: Culture cells in the appropriate medium and conditions (e.g., 37°C, 5% CO2).[2]
-
Corrector Treatment: Incubate the F508del-CFTR expressing cells with "this compound" at the desired concentration (e.g., 1-10 µM) for 24-48 hours at 37°C prior to patch-clamp experiments. A vehicle control (e.g., DMSO) should be run in parallel.
Single-Channel Patch-Clamp Protocol
This protocol is designed to measure the properties of individual CFTR channels, providing insights into channel gating and conductance.[5]
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass and fire-polish the tips to a resistance of 5-10 MΩ when filled with pipette solution.
-
Solutions:
-
Pipette Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM CaCl2, 2 mM MgCl2, 10 mM TES, pH 7.4.
-
Bath Solution (Intracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM TES, 1 mM EGTA, pH 7.4.
-
-
Seal Formation: Form a high-resistance (>10 GΩ) seal between the micropipette and the cell membrane in the cell-attached configuration.
-
Excised Inside-Out Patch: Excise the membrane patch to the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Channel Activation: To activate CFTR channels, add the following to the bath solution:
-
1 mM ATP
-
Catalytic subunit of protein kinase A (PKA, 75-200 nM)
-
-
Data Acquisition: Record single-channel currents at a holding potential of -80 mV. Data should be filtered at 1 kHz and sampled at 10 kHz.
-
Data Analysis: Analyze the recordings to determine the open probability (Po) and single-channel conductance.
Whole-Cell Patch-Clamp Protocol
This protocol measures the total CFTR-mediated current from the entire cell membrane.
-
Pipette Preparation: Use micropipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Solutions:
-
Pipette Solution (Intracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 1 mM EGTA, 10 mM TES, 4 mM Mg-ATP, pH 7.2.
-
Extracellular Solution: 140 mM NMDG-Cl, 2 mM MgCl2, 1 mM CaCl2, 10 mM TES, 10 mM glucose, pH 7.4.
-
-
Whole-Cell Configuration: After forming a gigaseal, apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Current-Voltage (I-V) Protocol: Hold the cell at -40 mV and apply voltage steps from -80 mV to +80 mV in 20 mV increments.
-
CFTR Activation and Inhibition:
-
Establish a baseline current.
-
Activate CFTR channels by adding a cAMP-stimulating cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the extracellular solution.
-
Acutely add a CFTR potentiator (e.g., 10 µM Genistein or 1 µM Ivacaftor) to maximize channel opening.
-
Confirm the current is CFTR-specific by adding a CFTR inhibitor (e.g., 10 µM CFTRinh-172).
-
-
Data Analysis: Measure the peak current at each voltage step and normalize to the cell capacitance to obtain current density (pA/pF). The CFTR-specific current is the difference between the stimulated current and the current after inhibition.
Figure 2: Experimental workflow for patch-clamp analysis of corrected CFTR channels.
Data Presentation
The following tables summarize the expected quantitative data from patch-clamp analysis of F508del-CFTR channels treated with "this compound." The data is based on published results for well-characterized correctors like lumacaftor (B1684366) (VX-809).
Table 1: Single-Channel Analysis of Corrected F508del-CFTR
| Condition | Open Probability (Po) | Single-Channel Conductance (pS) |
| Untreated F508del-CFTR | ~0.1 | 6-8 |
| F508del-CFTR + Corrector 9 | ~0.3-0.4 | 6-8 |
| Wild-Type CFTR | ~0.4 | 6-8 |
Data presented are representative values based on existing literature.[6]
Table 2: Whole-Cell Current Analysis of Corrected F508del-CFTR
| Condition | Forskolin + Genistein Stimulated Current Density (pA/pF) at +80 mV |
| Untreated F508del-CFTR | < 10 |
| F508del-CFTR + Corrector 9 | ~50-100 |
| Wild-Type CFTR | > 200 |
Data presented are representative values and can vary between cell lines and experimental conditions.
Conclusion
The protocols and expected results outlined in these application notes provide a comprehensive framework for the functional characterization of "this compound" using patch-clamp electrophysiology. These techniques are essential for quantifying the rescue of F508del-CFTR function at the single-molecule and whole-cell levels, and are critical for the preclinical evaluation of novel CFTR modulator therapies. The use of both single-channel and whole-cell recording provides a detailed understanding of the corrector's impact on both the number of channels at the cell surface and their individual function.
References
- 1. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 2. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling long-term health outcomes of patients with cystic fibrosis homozygous for F508del-CFTR treated with lumacaftor/ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the F508del mutation on ovine CFTR, a Cl− channel with enhanced conductance and ATP-dependent gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing CFTR Maturation with CFTR Corrector 9 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations result in the misfolding and premature degradation of the CFTR protein, preventing its proper trafficking to the plasma membrane. Consequently, ion transport across epithelial cells is impaired, leading to the multisystemic symptoms of CF. CFTR modulators, particularly correctors, are a class of therapeutic compounds designed to rescue the function of mutant CFTR by improving its folding, stability, and trafficking.
Western blotting is a fundamental technique to evaluate the efficacy of CFTR correctors.[1][2] This method allows for the visualization and quantification of different CFTR protein forms based on their glycosylation status and corresponding molecular weight. The immature, core-glycosylated form of CFTR (Band B) resides in the endoplasmic reticulum and has a molecular weight of approximately 150 kDa.[3] The mature, complex-glycosylated form (Band C), which has trafficked through the Golgi apparatus to the plasma membrane, exhibits a higher molecular weight of around 170 kDa.[3] An effective CFTR corrector will increase the ratio of Band C to Band B, indicating enhanced protein maturation and trafficking.[4]
This document provides a detailed protocol for assessing the maturation of the F508del-CFTR mutant protein in response to treatment with CFTR corrector 9 using Western blot analysis.
Principle of the Assay
Cultured cells expressing mutant CFTR (e.g., F508del-CFTR) are treated with this compound. Following treatment, total protein is extracted, and the different forms of CFTR are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with antibodies specific to CFTR. The immature (Band B) and mature (Band C) forms of CFTR are visualized and quantified to determine the effect of the corrector on CFTR maturation.
Data Presentation
The efficacy of this compound is determined by quantifying the intensity of the immature (Band B) and mature (Band C) CFTR bands. The data can be presented to show the dose-dependent and time-course effects of the corrector.
Table 1: Dose-Dependent Effect of this compound on CFTR Maturation
| Treatment | Concentration (µM) | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | C/B Ratio | Fold Change in C/B Ratio (vs. Vehicle) |
| Vehicle (DMSO) | - | 100 | 10 | 0.10 | 1.0 |
| This compound | 1 | 95 | 35 | 0.37 | 3.7 |
| This compound | 3 | 90 | 65 | 0.72 | 7.2 |
| This compound | 10 | 85 | 90 | 1.06 | 10.6 |
Table 2: Time-Course of this compound Effect on CFTR Maturation (at 3 µM)
| Treatment Duration (hours) | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | C/B Ratio | Fold Change in C/B Ratio (vs. 0h) |
| 0 | 100 | 10 | 0.10 | 1.0 |
| 12 | 98 | 40 | 0.41 | 4.1 |
| 24 | 90 | 65 | 0.72 | 7.2 |
| 48 | 88 | 75 | 0.85 | 8.5 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o-) are a suitable model.
-
Culture Conditions: Culture cells to approximately 90% confluency in the appropriate growth medium and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[5]
-
Treatment:
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 1, 3, 10 µM) for a fixed duration (e.g., 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 3 µM) for various durations (e.g., 12, 24, 48 hours).
-
Always include a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of the compound solvent used.
-
Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer, supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[1]
-
Protein Quantification
-
Assay Selection: Use a standard protein assay such as the Bicinchoninic Acid (BCA) assay to determine the protein concentration of the lysates.
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay.
-
Normalization: Ensure that equal amounts of protein are loaded for each sample in the subsequent Western blot. A typical concentration range is 1–5 mg/mL.[1]
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix the protein lysate with 2X Laemmli sample buffer.
-
Crucially, do not boil CFTR samples. Instead, heat the samples at 37°C for 15 minutes or 65°C for 10 minutes to prevent aggregation.[6]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-50 µg) per lane onto a 6% or 7.5% Tris-glycine polyacrylamide gel.[6]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for CFTR (e.g., mouse anti-CFTR clone 24-1 or 596) diluted in blocking buffer according to the manufacturer's recommendations (a starting dilution of 1:1000 is common). Incubate overnight at 4°C with gentle agitation.[1][7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer (a starting dilution of 1:5000 is common) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Loading Control: To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
Detection and Data Analysis
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Visualize the protein bands using a chemiluminescence detection system, such as a CCD camera-based imager.
-
Densitometry:
-
Use image analysis software (e.g., ImageJ) to quantify the intensity of the CFTR bands (Band B and Band C) and the loading control.
-
Normalize the intensity of the CFTR bands to the loading control to account for variations in protein loading.
-
Calculate the ratio of Band C to Band B to assess the efficiency of CFTR maturation.
-
Determine the fold-change in the C/B ratio in corrector-treated samples compared to the vehicle-treated control.[3]
-
Visualizations
Caption: Workflow for Western blot analysis of CFTR maturation.
Caption: Proposed mechanism of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. cff.org [cff.org]
- 3. benchchem.com [benchchem.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of CFTR with Type I Corrector Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The most common mutation, F508del, leads to misfolding of the CFTR protein, which is subsequently retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[2] This prevents its trafficking to the plasma membrane, where it would normally function as a chloride and bicarbonate channel.[1][3]
CFTR correctors are a class of small molecules that directly target the underlying protein folding defect of mutant CFTR.[3] Type I correctors, such as Tezacaftor (VX-661) and Lumacaftor (VX-809), are pharmacological chaperones that bind to the first membrane-spanning domain (MSD1) of the nascent CFTR protein.[4][5] This binding stabilizes the protein, facilitating its proper folding and subsequent trafficking from the ER to the Golgi apparatus and ultimately to the cell surface.[6][7] This application note provides a detailed protocol for the immunofluorescence staining of CFTR in cultured epithelial cells treated with a representative Type I CFTR corrector. This technique allows for the visualization and quantification of the rescue and cellular localization of mutant CFTR, providing a critical tool for evaluating the efficacy of potential therapeutic compounds.
Data Presentation
The following tables summarize representative quantitative data obtained from studies evaluating the efficacy of Type I CFTR correctors in rescuing F508del-CFTR.
Table 1: Quantification of Apical F508del-CFTR Fluorescence Intensity
| Treatment Group | Mean Apical CFTR Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | 100 ± 15 | 1.0 |
| Type I Corrector (e.g., Tezacaftor, 10 µM) | 152 ± 20[4] | ~1.5[4] |
Data are presented as mean ± standard deviation. The ~1.5-fold increase in apical F508del-CFTR abundance is consistent with published findings for prolonged treatment.[4]
Table 2: Functional Rescue of F508del-CFTR in Primary Human Bronchial Epithelial (HBE) Cells
| Treatment Group | CFTR-mediated Chloride Transport (ΔIeq-sc, µA/cm²) | Fold Increase vs. Vehicle |
| Vehicle Control (DMSO) | Baseline | 1.0 |
| Type I Corrector (e.g., VX-809, 3 µM) | Increased | ~6.0[8] |
This functional assay measures chloride transport, which is directly proportional to the amount of functional CFTR at the cell surface.
Table 3: Rescue of Trafficking of Structurally Related ABC Transporter Mutants by a Type I CFTR Corrector
| Mutant Protein | Treatment Group | Plasma Membrane Protein Level (Fold Increase vs. Untreated) |
| ABCA4-A1038V | VX-809 | ~2.0 - 3.0[9] |
| ABCA4-G1961E | VX-809 | ~2.0 - 3.0[9] |
This data demonstrates the potential for CFTR correctors to rescue other protein trafficking defects.
Experimental Protocols
Cell Culture and Corrector Treatment
This protocol is optimized for a human bronchial epithelial cell line expressing F508del-CFTR (e.g., CFBE41o-), a widely used model for studying CFTR trafficking.
Materials:
-
Human bronchial epithelial cell line expressing F508del-CFTR
-
Cell Culture Medium: MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Type I CFTR Corrector (e.g., Tezacaftor or VX-809): Stock solution in DMSO
-
Sterile glass coverslips
-
24-well tissue culture plates
Procedure:
-
Seed the F508del-CFTR expressing human bronchial epithelial cells onto sterile glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well.[4]
-
Culture the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Treat the cells with the desired concentration of the Type I CFTR corrector (e.g., 3-10 µM) or a vehicle control (DMSO) for 24-48 hours.[4][10]
Immunofluorescence Staining Protocol
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS[4]
-
Blocking Buffer: 5% normal goat serum and 0.1% Triton X-100 in PBS[4]
-
Primary Antibody: Mouse anti-CFTR monoclonal antibody (e.g., Clone 596) or Rabbit anti-CFTR polyclonal antibody.[4][11]
-
Secondary Antibody: Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate or Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Microscope slides
Procedure:
-
Washing: Gently wash the cells on coverslips three times with PBS.[4]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS.[4]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[4]
-
Washing: Wash the cells three times with PBS.[4]
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-CFTR antibody in the blocking buffer (e.g., 1:100 to 1:200 dilution).[4][11] Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[4]
-
Washing: Wash the cells three times with PBS.[4]
-
Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer (e.g., 1:500 dilution).[4] Incubate the cells for 1 hour at room temperature, protected from light.[4]
-
Washing: Wash the cells three times with PBS, protected from light.[4]
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.[4]
-
Washing: Wash the cells twice with PBS.[4]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filters for Alexa Fluor 488 (CFTR) and DAPI (nuclei).
Mandatory Visualization
References
- 1. CFTR Lifecycle Map—A Systems Medicine Model of CFTR Maturation to Predict Possible Active Compound Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. searchportal.learning-center.hec.edu [searchportal.learning-center.hec.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CFTR Corrector, VX-809 (Lumacaftor), Rescues ABCA4 Trafficking Mutants: a Potential Treatment for Stargardt Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bicellscientific.com [bicellscientific.com]
CFTR corrector 9 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. The most common mutation, F508del-CFTR, results in a misfolded protein that is retained in the endoplasmic reticulum and targeted for premature degradation, thus failing to reach the cell membrane to perform its function.[1][2]
CFTR correctors are a class of small molecules designed to rescue the trafficking of misfolded CFTR proteins, such as F508del-CFTR, enabling them to reach the cell surface and function as an ion channel.[1][3][4] CFTR corrector 9 is a modulator of the CFTR protein and is utilized in research focused on cystic fibrosis and other disorders associated with the CFTR protein.[5][6][7] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell culture experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 125 | 419.06 | Ultrasonic, warming, and heat to 80°C may be required. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.[5][8] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration (mM) | Volume of DMSO per 1 mg of Compound (mL) | Volume of DMSO per 5 mg of Compound (mL) | Volume of DMSO per 10 mg of Compound (mL) |
| 1 | 3.3524 | 16.7622 | 33.5244 |
| 5 | 0.6705 | 3.3524 | 6.7049 |
| 10 | 0.3352 | 1.6762 | 3.3524 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.98 mg of the compound (Molecular Weight: 298.29 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, this would be 1 mL for every 2.98 mg.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (up to 80°C) and/or sonication can be applied to facilitate dissolution.[5][8]
-
Aliquoting and Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][9] Protect from light.[5]
Protocol 2: Treatment of Cells in Culture with this compound
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells (e.g., CFBE41o- cells expressing F508del-CFTR, or primary human bronchial epithelial cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates, allowing them to adhere and reach the desired confluency. For polarized epithelial cells like human bronchial epithelial (hBE) cells, they are often cultured on permeable supports at an air-liquid interface (ALI) for several weeks to allow for full differentiation.[10]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration of the corrector by diluting the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. It is critical to perform serial dilutions in DMSO if a dose-response curve is being generated.[11]
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium. The final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity, though this can be cell-type dependent.[11]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control. For polarized cells grown on permeable supports, the compound is typically added to the basolateral medium.[10]
-
Incubation: Incubate the cells for the desired period. Typical incubation times for CFTR correctors range from 24 to 48 hours at 37°C.[10]
-
Downstream Analysis: Following incubation, the cells can be processed for various downstream assays to assess the effects of the corrector, such as Western blotting to analyze CFTR protein maturation (Band B vs. Band C) or Ussing chamber assays to measure CFTR-mediated ion transport.[10][12][13]
Visualizations
Caption: Experimental workflow for preparing and applying this compound.
Caption: Generalized mechanism of action for CFTR correctors.
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. amsbio.com [amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. excenen.com [excenen.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cff.org [cff.org]
Application Notes and Protocols: Applying CFTR Corrector 9 in Organoid Models of Cystic Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] These mutations lead to the production of a dysfunctional CFTR protein, a chloride channel primarily located at the apical membrane of secretory epithelia.[3] The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and fails to traffic to the cell surface.[1][4]
CFTR modulators are a class of drugs that target the defective protein.[1][5] These are broadly categorized as correctors and potentiators.[3][5] Correctors , such as the hypothetical CFTR corrector 9 , aim to rescue the misfolded protein, facilitating its processing and trafficking to the cell membrane.[1][4][5] Potentiators , on the other hand, enhance the channel gating function of the CFTR protein that has reached the cell surface.[5]
Patient-derived organoids, particularly intestinal and nasal organoids, have emerged as a powerful in vitro model to study CFTR function and predict patient-specific responses to modulator therapies.[6][7][8][9][10] These 3D structures recapitulate the in vivo epithelium and allow for functional assessment of CFTR activity through assays like the forskolin-induced swelling (FIS) assay.[7][9][10][11] In this assay, activation of CFTR by forskolin (B1673556) leads to fluid secretion into the organoid lumen, causing them to swell. The degree of swelling serves as a quantitative measure of CFTR function.[10][11]
These application notes provide a detailed protocol for utilizing this compound in cystic fibrosis organoid models and assessing its efficacy using the FIS assay.
Signaling Pathway of CFTR Activation and Correction
The following diagram illustrates the mechanism of action of CFTR correctors and potentiators in the context of the F508del mutation.
References
- 1. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 2. iPSC-Derived Intestinal Organoids from Cystic Fibrosis Patients Acquire CFTR Activity upon TALEN-Mediated Repair of the p.F508del Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. molecularpost.altervista.org [molecularpost.altervista.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Measuring cystic fibrosis drug responses in organoids derived from 2D differentiated nasal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of CFTR Corrector 9 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] This gene encodes a protein that functions as a chloride and bicarbonate channel on the surface of epithelial cells.[1][2] Mutations in the CFTR gene can lead to the production of a misfolded and dysfunctional protein that is targeted for premature degradation by the cell's quality control machinery.[3][4] This results in defective ion transport, leading to the accumulation of thick, sticky mucus in various organs, particularly the lungs and pancreas.[1]
CFTR correctors are a class of small molecules designed to rescue trafficking defects of mutant CFTR proteins, most notably the F508del mutation.[5][6] These molecules act as pharmacological chaperones, binding to the misfolded CFTR protein and helping it to achieve a more stable conformation.[7][8] This allows the corrected protein to be properly processed and trafficked to the cell surface, where it can function as a chloride channel.[6][9]
"CFTR corrector 9" is a representative small molecule modulator of the CFTR protein. Understanding its long-term stability in solution is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments, as well as for the development of potential therapeutic formulations. These application notes provide detailed protocols for assessing the long-term stability of this compound in solution and present hypothetical data to illustrate the expected outcomes.
Signaling Pathway and Mechanism of Action
CFTR correctors function by directly interacting with the misfolded CFTR protein, primarily within the endoplasmic reticulum (ER). This interaction stabilizes the protein structure, allowing it to evade the ER-associated degradation (ERAD) pathway and proceed through the secretory pathway to the plasma membrane.
Data Presentation: Stability of this compound
The following tables summarize hypothetical long-term stability data for this compound under various storage conditions.
Table 1: Stability of this compound in DMSO Stock Solution
| Storage Temperature (°C) | Time (Months) | Percent Remaining (%) | Observations |
| -80 | 0 | 100 | Clear solution |
| 1 | 99.8 | Clear solution | |
| 3 | 99.5 | Clear solution | |
| 6 | 99.2 | Clear solution | |
| -20 | 0 | 100 | Clear solution |
| 1 | 98.5 | Clear solution | |
| 3 | 95.2 | Slight precipitation | |
| 6 | 90.1 | Visible precipitation | |
| 4 | 0 | 100 | Clear solution |
| 1 | 85.3 | Significant degradation | |
| Room Temperature | 0 | 100 | Clear solution |
| 1 | 60.7 | Major degradation |
Note: Based on general recommendations for small molecule storage, this compound stock solutions are expected to be stable for up to 6 months at -80°C and for a shorter duration of 1 month at -20°C when protected from light.[10][11]
Table 2: Stability of this compound in Aqueous Buffer (PBS, pH 7.4) at 37°C
| Time (Hours) | Percent Remaining (%) | Appearance |
| 0 | 100 | Clear |
| 2 | 97.2 | Clear |
| 4 | 94.5 | Clear |
| 8 | 88.1 | Clear |
| 24 | 75.3 | Slight turbidity |
| 48 | 58.9 | Turbid with precipitate |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound and establish optimal storage conditions.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes or amber vials
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using an analytical balance.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes or amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[10][11] Always protect the solutions from light.
Protocol 2: Assessment of Long-Term Stability in Solution
Objective: To determine the long-term stability of this compound in a chosen solvent and at different temperatures over time.
Materials:
-
Prepared stock solution of this compound
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubators or water baths set to desired temperatures
-
Low-binding microcentrifuge tubes
Procedure:
-
Prepare a working solution by diluting the stock solution to the final desired concentration in the chosen buffer (e.g., PBS, cell culture medium).
-
Aliquot the working solution into multiple low-binding tubes, one for each time point and temperature condition.
-
Incubate the tubes at the desired temperatures (e.g., 37°C for physiological relevance).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
Immediately stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile) and store the samples at -80°C until analysis.[12]
-
Analyze the samples by HPLC or LC-MS to determine the percentage of intact this compound remaining at each time point.
-
HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradants. This typically involves testing different mobile phase compositions and gradients.
-
Analysis: Inject a standard of known concentration at the beginning and end of the run to ensure system suitability.
-
-
Calculate the percentage of the remaining compound at each time point relative to the initial concentration at time zero.
Protocol 3: Functional Assessment of this compound Stability
Objective: To evaluate the functional activity of this compound after storage to ensure it retains its biological efficacy.
Materials:
-
Cell line expressing F508del-CFTR (e.g., CFBE41o- cells)
-
Cell culture medium and supplements
-
This compound solutions (freshly prepared and stored)
-
CFTR potentiator (e.g., Genistein or Ivacaftor)
-
Forskolin
-
Ussing chamber system or a fluorescence-based assay using a halide-sensitive indicator (e.g., YFP-H148Q/I152L)
-
Plate reader (for fluorescence-based assays)
Procedure:
-
Cell Treatment:
-
Plate F508del-CFTR expressing cells and grow to confluence.
-
Treat the cells with either freshly prepared this compound or a solution that has been stored under the conditions being tested for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Functional Assay (Ussing Chamber):
-
Mount the cell monolayers in the Ussing chamber.
-
Measure the short-circuit current (Isc) to assess ion transport.
-
Sequentially add a cAMP agonist (e.g., forskolin) to activate CFTR, followed by a CFTR potentiator to maximize channel opening.
-
Finally, add a CFTR inhibitor to confirm that the measured current is CFTR-specific.
-
-
Functional Assay (Fluorescence-based):
-
After incubation with the corrector, wash the cells.
-
Add a solution containing a CFTR potentiator and forskolin.
-
Measure the rate of fluorescence quenching upon the addition of iodide, which reflects CFTR channel activity.
-
-
Data Analysis:
-
Compare the functional activity (change in Isc or rate of fluorescence quenching) of cells treated with the stored corrector to those treated with the freshly prepared corrector. A significant decrease in activity indicates degradation of the compound.
-
Troubleshooting and Considerations
-
Precipitation: If precipitation is observed in stock solutions, it may indicate that the solubility limit has been exceeded or that the solvent is not ideal for freeze-thaw cycles. Consider preparing a more dilute stock solution or using a different solvent.
-
Inconsistent Results: This can be a sign of compound instability. Systematically assess the stability under your specific experimental conditions (solvent, pH, temperature, light exposure).[12]
-
Adsorption to Plastics: Small molecules can adsorb to plasticware, reducing the effective concentration. Use low-binding tubes and plates where possible.
-
pH-Dependent Hydrolysis: The stability of the compound may be sensitive to pH. Assess stability in buffers with different pH values if hydrolysis is suspected.
-
Oxidation: If the compound is susceptible to oxidation, consider adding an antioxidant to the buffer (if compatible with the assay) or purging stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing.[13]
By following these protocols and considering the potential challenges, researchers can ensure the integrity and reliability of their experiments involving this compound.
References
- 1. hopkinscf.org [hopkinscf.org]
- 2. cff.org [cff.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. The Use of Small Molecules to Correct Defects in CFTR Folding, Maturation, and Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. benchchem.com [benchchem.com]
- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing CFTR Corrector Efficacy in Patient-Derived Cells
Introduction
Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The CFTR protein is an anion channel crucial for ion and fluid homeostasis across epithelial surfaces.[2] Mutations can lead to protein misfolding, reduced trafficking to the cell surface, and impaired channel function.[3] CFTR modulators, particularly correctors, are a class of drugs designed to rescue the processing and trafficking of mutant CFTR protein to the cell membrane.[4] The advent of patient-derived cells, such as intestinal and airway organoids, as well as primary human bronchial epithelial (hBE) cells, has revolutionized the preclinical assessment of these correctors, offering a personalized approach to drug development.[5] These models faithfully recapitulate patient-specific genotypes and provide a more physiologically relevant context than immortalized cell lines.[5] This document provides detailed protocols for the principal methods used to evaluate the efficacy of CFTR correctors in these advanced cellular models.
Mechanism of Action of CFTR Correctors
CFTR correctors are small molecules that aid in the proper folding of mutant CFTR protein, allowing it to escape degradation in the endoplasmic reticulum and traffic to the cell surface.[3][6] Often, correctors are used in combination with potentiators, which enhance the channel's open probability once it is at the cell membrane.[6] The synergistic action of correctors and potentiators leads to a more significant restoration of CFTR function.[4]
Key Methodologies for Efficacy Assessment
Several robust methods are available to assess the efficacy of CFTR correctors in patient-derived cells. The choice of assay depends on the specific research question, required throughput, and the desired level of functional detail.
| Method | Model System | Parameter Measured | Throughput | Advantages | Disadvantages |
| Forskolin-Induced Swelling (FIS) Assay | Intestinal/Airway Organoids | CFTR-mediated fluid transport (change in organoid area/volume) | Medium to High | Physiologically relevant 3D model, reflects overall ion and water transport, suitable for screening.[7][8] | Indirect measure of CFTR function, can be influenced by other factors affecting fluid movement.[7] |
| Ussing Chamber Electrophysiology | Polarized Epithelial Monolayers (e.g., primary hBE cells) | Transepithelial ion current (Short-Circuit Current, Isc) | Low | "Gold standard" for direct measurement of ion transport, provides detailed electrophysiological data.[9][10] | Low throughput, requires specialized equipment and expertise, technically demanding.[9] |
| Western Blotting | Cell Lysates from Organoids or Primary Cells | CFTR protein maturation (ratio of mature Band C to immature Band B) | Medium | Directly assesses the biochemical correction of the protein, provides mechanistic insight.[11][12] | Does not measure protein function, only processing and expression.[13] |
| Patch-Clamp Electrophysiology | Single Cells | Single-channel currents (conductance, open probability) | Very Low | Highest resolution for studying channel gating and conductance, provides deep mechanistic insights.[14][15] | Extremely low throughput, technically challenging, not suitable for screening.[16] |
Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Organoids
Principle
This assay quantifies the function of the CFTR channel in a 3D organoid model.[5] Activation of CFTR by forskolin (B1673556) (a cAMP agonist) leads to the secretion of chloride and fluid into the organoid lumen, causing the organoids to swell.[17] The extent of swelling is proportional to CFTR function.[17] Pre-incubation with a CFTR corrector will rescue the function of mutant CFTR, leading to a significant increase in forskolin-induced swelling (FIS).[17]
Experimental Workflow
Protocol
Materials:
-
Patient-derived intestinal or airway organoids
-
Matrigel (Corning)
-
Organoid culture medium[18]
-
96-well imaging plates (e.g., Corning 353219)
-
This compound (and vehicle control, e.g., DMSO)
-
Forskolin (e.g., Sigma-Aldrich F6886)
-
CFTR Potentiator (e.g., Ivacaftor/VX-770, optional)
-
Automated incubator microscope or high-content imager
Procedure:
-
Organoid Plating: Thaw and plate patient-derived organoids in Matrigel domes in a pre-warmed 96-well plate.[18] Allow Matrigel to solidify at 37°C for 10-15 minutes.
-
Culture: Add complete organoid culture medium and culture for 24-48 hours to allow organoids to recover and grow.
-
Corrector Treatment: Pre-treat organoids by replacing the medium with fresh medium containing the desired concentration of this compound or vehicle control.[7] Incubate for 24-48 hours.
-
Assay Start: Place the 96-well plate into an automated microscope pre-equilibrated to 37°C and 5% CO2.
-
Stimulation: Add forskolin (typically 5-10 µM) and, if applicable, a potentiator to the wells to stimulate CFTR activity.[17][19]
-
Imaging: Acquire an initial brightfield image (T=0) and subsequent images at regular intervals (e.g., every hour for up to 8 hours).[20]
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ, Zen blue) to segment and measure the cross-sectional area of each organoid at each time point.[17]
-
Normalize the area at each time point to the area at T=0 for each organoid.
-
Calculate the Area Under the Curve (AUC) of the swelling (percent increase in area vs. time) to obtain a single quantitative value for CFTR function.[19]
-
Compare the AUC values between corrector-treated and vehicle-treated organoids using appropriate statistical tests.
-
Example Data
| Treatment Group | Genotype | Mean AUC (± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | F508del/F508del | 150.5 ± 25.2 | 1.0 |
| Corrector 9 (1 µM) | F508del/F508del | 789.1 ± 110.8 | 5.24 |
| Corrector 9 + Potentiator | F508del/F508del | 1250.6 ± 180.4 | 8.31 |
| Wild-Type (Vehicle) | WT/WT | 1450.2 ± 215.7 | N/A |
Ussing Chamber Electrophysiology
Principle
The Ussing chamber is the gold standard for measuring electrophysiological properties of epithelial tissues.[9] It measures the short-circuit current (Isc), which is the current required to nullify the potential difference across an epithelial monolayer, representing net ion transport.[10] For CFTR assessment, primary human bronchial epithelial (hBE) cells are grown on permeable supports to form a polarized monolayer.[21] The assay involves pharmacologically isolating the CFTR-dependent chloride current.[10] Increased CFTR function due to corrector treatment results in a larger change in Isc upon CFTR stimulation and inhibition.[22]
Experimental Workflow
Protocol
Materials:
-
Primary hBE cells cultured at an air-liquid interface (ALI) on permeable supports (e.g., Transwells)
-
Ussing Chamber System (e.g., Physiologic Instruments, Warner Instruments)
-
Ringer's Solution
-
This compound (and vehicle control)
-
Amiloride (ENaC inhibitor)
-
Forskolin (CFTR activator)
-
CFTR Potentiator (optional)
-
CFTR-specific inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Culture and Treatment: Culture primary hBE cells on permeable supports at ALI for at least 3-4 weeks to achieve full differentiation.[13] Treat the cultures with this compound or vehicle by adding it to the basolateral medium for 24-48 hours.
-
Chamber Setup: Mount the permeable support insert into the Ussing chamber, separating the apical and basolateral compartments, each filled with pre-warmed Ringer's solution.
-
Equilibration: Allow the system to equilibrate and record a stable baseline short-circuit current (Isc).
-
Pharmacological Additions: Sequentially add the following drugs and record the change in Isc: a. Amiloride (apical, ~100 µM): To block the epithelial sodium channel (ENaC) and isolate chloride currents.[19] b. Forskolin (apical and basolateral, ~10 µM): To activate CFTR via cAMP stimulation. A potentiator can be added here to maximize the current.[19] c. CFTRinh-172 (apical, ~10 µM): To specifically inhibit the CFTR-dependent current, confirming the signal's origin.[10]
-
Data Analysis:
-
Measure the peak change in Isc (ΔIsc) following the addition of forskolin.
-
The CFTR-specific current is the magnitude of the current inhibited by CFTRinh-172.
-
Compare the CFTR-specific ΔIsc between corrector-treated and vehicle-treated cells.
-
Example Data
| Treatment Group | Genotype | CFTR-Specific ΔIsc (µA/cm²) (± SD) |
| Vehicle (DMSO) | F508del/F508del | 1.5 ± 0.7 |
| Corrector 9 (1 µM) | F508del/F508del | 8.9 ± 2.1 |
| Corrector 9 + Potentiator | F508del/F508del | 25.4 ± 4.3 |
| Wild-Type (Vehicle) | WT/WT | 45.8 ± 6.5 |
Western Blotting for CFTR Maturation
Principle
This biochemical assay assesses the effect of a corrector on the maturation and processing of the CFTR protein.[12] During its synthesis, CFTR undergoes glycosylation. The core-glycosylated, immature form (Band B) resides in the ER.[12] After proper folding, it moves to the Golgi for complex glycosylation, resulting in a higher molecular weight, mature form (Band C), which can traffic to the plasma membrane.[12] Mutations like F508del cause the protein to be retained in the ER and degraded, leading to a significant reduction in Band C.[11] Correctors rescue this defect, increasing the ratio of Band C to Band B.[11]
Experimental Workflow
Protocol
Materials:
-
Patient-derived cells treated with Corrector 9 or vehicle
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody (e.g., clone 596)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of total protein per lane onto an SDS-PAGE gel (typically 6-8% acrylamide) and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: a. Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C. b. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Using densitometry software, quantify the intensity of the immature (Band B) and mature (Band C) CFTR bands.[23]
-
Calculate the maturation efficiency as the ratio of Band C to total CFTR (Band B + Band C).
-
Compare this ratio across treatment conditions.
-
Example Data
| Treatment Group | Genotype | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Maturation Efficiency (C / (B+C)) |
| Vehicle (DMSO) | F508del/F508del | 100 | 5 | 0.05 |
| Corrector 9 (1 µM) | F508del/F508del | 95 | 45 | 0.32 |
| Wild-Type (Vehicle) | WT/WT | 40 | 100 | 0.71 |
Patch-Clamp Electrophysiology
Principle
The patch-clamp technique provides the highest resolution for studying ion channel function, allowing for the measurement of currents through a single channel.[14] In the excised inside-out configuration, the intracellular face of the membrane patch is exposed to the bath solution, allowing for precise control of the factors that regulate CFTR, such as PKA and ATP.[15] This technique can directly measure how correctors affect the number of active channels at the membrane and how potentiators influence the channel's open probability (Po). While powerful, it is a very low-throughput and technically demanding method, typically used for detailed mechanistic studies rather than primary screening.[24][25]
Protocol Summary
-
Cell Preparation: Patient-derived cells (e.g., from organoids dissociated into single cells) are plated on glass coverslips.
-
Pipette Formation: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance "giga-seal".
-
Excised Patch: The pipette is pulled away from the cell to excise a small patch of the membrane, with the intracellular side facing the bath solution (inside-out configuration).
-
Channel Activation: The patch is perfused with a solution containing PKA and ATP to phosphorylate and activate any CFTR channels present in the membrane patch.[15]
-
Data Recording: The current flowing through the CFTR channels is recorded. The number of active channels (N) and their open probability (Po) can be determined from the current trace.
-
Analysis: The total current (I = N * Po * i, where 'i' is the single-channel current) can be compared between cells treated with a corrector versus a vehicle control to assess the rescue of functional channels to the membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. cff.org [cff.org]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. stemcell.com [stemcell.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cff.org [cff.org]
- 13. benchchem.com [benchchem.com]
- 14. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]
- 15. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanion.de [nanion.de]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. benchchem.com [benchchem.com]
- 20. CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Assessing CFTR Function and Epithelial Morphology in Human Nasal Respiratory Cell Cultures: A Combined Immunofluorescence and Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation. CFTR correctors are a class of small molecules that aim to rescue the trafficking and processing of misfolded CFTR, allowing it to reach the cell surface and function as an ion channel. High-throughput screening (HTS) assays are crucial for the discovery and development of novel CFTR correctors.
This document provides detailed application notes and protocols for the use of a representative CFTR corrector, herein referred to as CFTR Corrector 9 , in two common HTS assays: the YFP-based halide influx assay and the forskolin-induced swelling (FIS) assay in intestinal organoids.
Mechanism of Action of CFTR Correctors
CFTR correctors are designed to address the underlying cellular defect in CF by facilitating the proper folding and trafficking of mutant CFTR protein. The F508del mutation, for instance, impairs the conformational stability of the CFTR protein, leading to its recognition by the cellular quality control system and subsequent degradation.[1][2] CFTR correctors bind to the misfolded CFTR protein, acting as chaperones to help it achieve a more stable conformation. This allows the corrected CFTR to evade degradation and be trafficked from the endoplasmic reticulum through the Golgi apparatus to the plasma membrane, thereby increasing the density of functional channels on the cell surface.[1][3]
Signaling Pathway for CFTR Correction and Activation
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from HTS assays for a potent CFTR corrector. These values are provided as examples to illustrate the expected performance of a successful corrector compound in these assays.
Table 1: YFP-Based Halide Influx Assay Data
| Parameter | Value | Description |
| EC50 | 150 nM | Concentration of this compound that elicits a half-maximal response in restoring CFTR-mediated iodide influx. |
| Z'-Factor | 0.75 | A measure of assay quality, indicating a large separation between positive and negative controls, suitable for HTS.[4] |
| Maximal Response | 65% | The maximal restoration of CFTR function achieved by this compound, expressed as a percentage of wild-type CFTR activity. |
Table 2: Forskolin-Induced Swelling (FIS) Assay Data
| Parameter | Value | Description |
| EC50 | 200 nM | Concentration of this compound that results in a half-maximal increase in organoid swelling area. |
| Maximal Swelling | 80% | The maximal increase in organoid area induced by this compound, as a percentage of the swelling observed in healthy control organoids. |
| Assay Window | 5-fold | The ratio of the swelling response in the presence of the corrector compared to the vehicle control. |
Experimental Protocols
Protocol 1: YFP-Based Halide Influx HTS Assay
This assay measures CFTR-dependent ion channel activity by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) by iodide influx into the cells.[5][6]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Combining CFTR Corrector 9 with CFTR Potentiators in Preclinical Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a crucial anion channel.[1][2] These mutations can lead to the production of a misfolded and dysfunctional CFTR protein, resulting in impaired ion and water transport across epithelial cell membranes.[2] Modern therapeutic strategies involve the use of small molecules known as CFTR modulators, which include correctors and potentiators.[3][4]
CFTR Correctors , such as the investigational compound CFTR corrector 9 (C9) , are designed to rescue the processing and trafficking of mutant CFTR proteins, enabling them to reach the cell surface.[5][6] CFTR Potentiators , like the well-characterized molecule ivacaftor (B1684365) (VX-770), act on the CFTR protein at the cell surface to increase the channel's opening probability, thereby enhancing chloride transport.[3][4]
The combination of a CFTR corrector and a potentiator is a powerful therapeutic approach, particularly for common mutations like F508del, as it addresses both the insufficient quantity and the impaired function of the CFTR protein at the cell membrane.[1][7] This document provides detailed protocols and application notes for the preclinical evaluation of this compound in combination with a CFTR potentiator, using established in vitro methodologies.
Mechanism of Action: A Synergistic Approach
CFTR correctors and potentiators target different aspects of CFTR dysfunction, leading to a synergistic effect when used in combination. Correctors aid in the proper folding of the nascent CFTR protein in the endoplasmic reticulum, allowing it to bypass cellular quality control mechanisms that would otherwise target it for degradation.[6] This increases the density of CFTR channels at the plasma membrane.[5] Potentiators then act on these rescued channels to enhance their function.[4]
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. cff.org [cff.org]
- 4. Efficacy and Safety of CFTR Corrector and Potentiator Combination Therapy in Patients with Cystic Fibrosis for the F508del-CFTR Homozygous Mutation: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Delivery and Efficacy of CFTR Corrector 9 in Polarized Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in its absence from the apical membrane of epithelial cells. CFTR correctors are a class of small molecules that aim to rescue the trafficking of mutant CFTR to the cell surface, thereby restoring its function. This document provides detailed protocols and application notes for the delivery and evaluation of a representative CFTR corrector, referred to herein as "Corrector 9" (based on the principles of action of well-characterized correctors like Tezacaftor/VX-661), in polarized epithelial cell models. These models are crucial for preclinical testing as they mimic the in vivo environment of tissues affected by CF.
Mechanism of Action of CFTR Correctors
CFTR correctors are designed to address the underlying protein folding and trafficking defects caused by mutations like F508del. They function by binding to the misfolded CFTR protein and stabilizing its structure. This stabilization facilitates its proper processing through the endoplasmic reticulum and Golgi apparatus, allowing it to traffic to the apical plasma membrane of epithelial cells. Once at the cell surface, the corrected CFTR protein can be activated by potentiators, which increase the channel's open probability, leading to a restoration of chloride and bicarbonate transport.
Data Presentation: Efficacy of CFTR Correctors in Polarized Epithelial Cells
The following tables summarize quantitative data from studies evaluating the efficacy of CFTR correctors in polarized epithelial cell models. The data presented is representative of typical results obtained with second-generation correctors.
Table 1: Functional Correction of F508del-CFTR in Polarized CFBE41o- Cells
| Treatment Condition | Stimulated Isc (µA/cm²) | Fold Increase vs. Vehicle | Reference |
| Vehicle (DMSO) | 2.5 ± 0.5 | 1.0 | [1][2] |
| Corrector 9 (3 µM, 24h) | 15.0 ± 2.0 | 6.0 | [2][3] |
| Corrector 9 + Potentiator | 35.0 ± 4.5 | 14.0 | [4][5] |
| Low Temperature (27°C, 48h) | 12.0 ± 1.5 | 4.8 | [1][2] |
Isc (short-circuit current) was measured in Ussing chambers following stimulation with forskolin (B1673556) and genistein (B1671435). Values are mean ± SEM.
Table 2: Effect of Prolonged Corrector Treatment on Epithelial Integrity
| Treatment (15 days) | Transepithelial Electrical Resistance (TEER) (% of Control) | F508del-CFTR Protein Level (Band C, % of Control) | Reference |
| Vehicle (DMSO) | 100 ± 5 | 100 | [6][7] |
| First-Gen Corrector (e.g., VX-809, 3 µM) | 75 ± 8* | 250 ± 20 | [6][7] |
| Second-Gen Corrector (e.g., VX-661, 3 µM) | 98 ± 6 | 350 ± 30 | [6][7] |
*Indicates a significant decrease in TEER compared to control. Band C represents the mature, complex-glycosylated form of CFTR. Values are mean ± SEM.
Table 3: Corrector Efficacy in Primary Human Nasal Epithelial (HNE) Cells from F508del Homozygous Patients
| Treatment Condition | ΔIsc (Forskolin/Genistein + Potentiator) (% of Wild-Type) | Apical CFTR Expression (% of Wild-Type) | Reference |
| Vehicle (DMSO) | < 5% | < 5% | [8] |
| Corrector 9 (3 µM, 48h) | 25 ± 4.4% | 22 ± 4.6% | [8] |
Values are mean ± SEM.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Culture of Polarized Human Bronchial Epithelial (HBE) Cells at an Air-Liquid Interface (ALI)
-
Cell Seeding:
-
Coat permeable supports (e.g., 0.4 µm pore size Transwells) with a suitable extracellular matrix protein like fibronectin or collagen.
-
Seed primary HBE cells onto the coated supports at a density of 5 x 10^5 cells/filter.
-
Culture the cells submerged in bronchial epithelial growth medium (BEGM) supplemented with growth factors and retinoic acid.
-
-
Establishment of Air-Liquid Interface:
-
Monitor the cell monolayer for confluence by measuring the transepithelial electrical resistance (TEER).
-
Once confluent (typically TEER > 1000 Ω·cm²), remove the apical medium to establish an ALI.
-
Continue to feed the cells basolaterally, changing the medium every 2-3 days.
-
Allow the cells to differentiate for 3-4 weeks at ALI. Differentiated cultures will exhibit a pseudostratified morphology with ciliated and mucus-producing cells.
-
Protocol 2: Treatment with CFTR Corrector 9
-
Compound Preparation:
-
Prepare a stock solution of Corrector 9 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 3 µM) in the basolateral culture medium.
-
-
Cell Treatment:
-
Add the Corrector 9-containing medium to the basolateral compartment of the ALI cultures.[8]
-
For the vehicle control, add medium containing the same concentration of DMSO.
-
Incubate the cells for the desired duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 3: Assessment of CFTR Function using Ussing Chambers
-
Chamber Setup:
-
Mount the permeable supports containing the treated polarized cell monolayers in modified Ussing chambers.
-
Fill both the apical and basolateral chambers with a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) and maintain at 37°C.
-
-
Short-Circuit Current (Isc) Measurement:
-
Voltage-clamp the epithelial monolayer to 0 mV and continuously record the Isc.
-
To isolate CFTR-dependent chloride current, first inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) (100 µM) to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (10-20 µM), to the apical side.
-
Further potentiate CFTR channel activity by adding a potentiator like genistein (50 µM) or VX-770 (10 µM) to the apical chamber.
-
Finally, inhibit the CFTR-specific current by adding a CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the measured current.
-
Protocol 4: Western Blotting for CFTR Protein Expression
-
Cell Lysis:
-
Wash the cell monolayers with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE on a polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) will appear at different molecular weights.
-
Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for testing this compound in polarized epithelial cells.
Signaling Pathway: CFTR Corrector Mechanism of Action
Caption: Mechanism of F508del-CFTR rescue by Corrector 9.
References
- 1. ΔF508 CFTR processing correction and activity in polarized airway and non-airway cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenotypic profiling of CFTR modulators in patient-derived respiratory epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Treatment of Polarized Cystic Fibrosis Airway Cells With HGF Prevents VX-661-Rescued F508del-CFTR Destabilization Caused by Prolonged Co-exposure to VX-770 [frontiersin.org]
- 7. Treatment of Polarized Cystic Fibrosis Airway Cells With HGF Prevents VX-661-Rescued F508del-CFTR Destabilization Caused by Prolonged Co-exposure to VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction of CFTR function in nasal epithelial cells from cystic fibrosis patients predicts improvement of respiratory function by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CFTR Function Following Treatment with CFTR Corrector 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the functional rescue of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein after treatment with CFTR Corrector 9. The following sections detail the principles and methodologies for key assays used to quantify the efficacy of this novel corrector compound.
Introduction to CFTR Correction and Functional Assays
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial surfaces.[1] Class II mutations, such as the common F508del mutation, result in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation.[2] CFTR correctors are small molecules designed to rescue the trafficking of these misfolded proteins to the cell membrane, thereby increasing the density of functional channels at the cell surface.[1][2]
To evaluate the efficacy of a novel compound like this compound, it is essential to employ robust functional assays that can quantitatively measure the restoration of CFTR-mediated ion transport. The primary assays utilized for this purpose are the Ussing chamber assay, the Forskolin-Induced Swelling (FIS) assay in organoids, and membrane potential assays.[3] These methods provide a direct or indirect measure of CFTR function and are crucial for the preclinical evaluation of CFTR modulators.
Mechanism of Action of CFTR Correctors
CFTR correctors aid in the proper folding of the mutant CFTR protein, allowing it to escape degradation and traffic to the plasma membrane. Once at the cell surface, the corrected CFTR channel may still exhibit gating defects, which can be addressed by a potentiator, a different class of CFTR modulator that increases the channel's open probability.[3] The synergistic action of correctors and potentiators can lead to a more significant restoration of CFTR function.
Diagram of the CFTR Corrector Mechanism of Action
Caption: Mechanism of this compound in rescuing mutant CFTR protein.
Data Presentation: Quantifying the Efficacy of this compound
The following tables summarize representative quantitative data from the key functional assays after treatment with this compound.
Disclaimer: The following data are illustrative examples based on typical results observed for CFTR correctors. Publicly available, specific quantitative data for "this compound" is limited. Researchers should replace this with their own experimental data.
Table 1: Ussing Chamber Assay - Short-Circuit Current (Isc) in Primary Human Bronchial Epithelial (hBE) Cells with F508del/F508del Mutation
| Treatment Condition | Basal Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172 Sensitive Isc (µA/cm²) |
| Vehicle (DMSO) | 25.3 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.6 |
| This compound (10 µM) | 24.9 ± 1.9 | 15.8 ± 3.2 | 14.5 ± 2.9 |
| Positive Control (Corrector X) | 25.1 ± 2.5 | 18.2 ± 3.5 | 16.9 ± 3.1 |
| Wild-Type (Non-CF) hBE | 30.5 ± 3.0 | 45.7 ± 5.1 | 43.2 ± 4.8 |
Data are presented as mean ± standard deviation.
Table 2: Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Intestinal Organoids (F508del/F508del)
| Treatment Condition | Baseline Organoid Area (µm²) | Area Under the Curve (AUC) of Swelling |
| Vehicle (DMSO) | 8500 ± 1200 | 150 ± 50 |
| This compound (10 µM) | 8700 ± 1100 | 1250 ± 210 |
| Positive Control (Corrector X) | 8600 ± 1300 | 1500 ± 250 |
| Wild-Type (Non-CF) Organoids | 9200 ± 1500 | 3500 ± 450 |
Data are presented as mean ± standard deviation.
Table 3: Membrane Potential Assay in Fischer Rat Thyroid (FRT) Cells Expressing F508del-CFTR
| Treatment Condition | Baseline Fluorescence (RFU) | Peak Depolarization (ΔRFU) |
| Vehicle (DMSO) | 1200 ± 150 | 50 ± 15 |
| This compound (10 µM) | 1250 ± 160 | 450 ± 50 |
| Positive Control (Corrector X) | 1230 ± 140 | 550 ± 65 |
| Wild-Type CFTR Expressing Cells | 1300 ± 170 | 1000 ± 120 |
Data are presented as mean ± standard deviation. RFU = Relative Fluorescence Units.
Experimental Protocols
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[3] It allows for the direct measurement of short-circuit current (Isc), which reflects the net ion movement across the epithelium.
Diagram of the Ussing Chamber Experimental Workflow
Caption: Workflow for the Ussing Chamber assay.
Protocol:
-
Cell Culture and Treatment:
-
Culture primary human bronchial epithelial (hBE) cells from CF patients (F508del/F508del) on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated (approximately 3-4 weeks).
-
Treat the cells by adding this compound (e.g., 1-10 µM) or vehicle (DMSO) to the basolateral medium.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Ussing Chamber Setup:
-
Pre-warm Krebs-Bicarbonate Ringer (KBR) solution to 37°C and continuously gas with 95% O₂ / 5% CO₂.
-
Mount the permeable support with the cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with the pre-warmed and gassed KBR solution.
-
-
Measurement of Short-Circuit Current (Isc):
-
Using a voltage clamp amplifier, clamp the transepithelial voltage to 0 mV and continuously record the resulting Isc.
-
Allow the baseline Isc to stabilize.
-
Sequentially add the following pharmacological agents and record the change in Isc:
-
Amiloride (100 µM, apical): To inhibit the epithelial sodium channel (ENaC).
-
Forskolin (10 µM, apical and basolateral): To raise intracellular cAMP and activate CFTR.
-
Genistein or another potentiator (50 µM, apical): To maximize the open probability of the CFTR channel.
-
CFTRinh-172 (10 µM, apical): To specifically inhibit CFTR-mediated current.
-
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each agent.
-
The CFTR-dependent current is determined as the peak current after forskolin and potentiator addition, minus the current remaining after the addition of CFTRinh-172.
-
Compare the CFTR-dependent current in cells treated with this compound to vehicle-treated controls.
-
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a powerful tool for assessing CFTR function in a more physiologically relevant 3D model.[4][5] Activation of CFTR in intestinal organoids leads to chloride and fluid secretion into the lumen, causing the organoids to swell.[4]
Diagram of the Forskolin-Induced Swelling (FIS) Assay Workflow
Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.
Protocol:
-
Organoid Culture and Plating:
-
Culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel).
-
For the assay, seed 30-80 organoids per well in a 96-well plate.
-
-
Corrector Treatment:
-
Treat the organoids with this compound (e.g., 1-10 µM) or vehicle (DMSO) for 24 hours.
-
-
Forskolin-Induced Swelling:
-
On the day of the assay, stain the organoids with a live-cell dye such as Calcein Green AM.
-
Acquire baseline brightfield or fluorescent images (t=0) using an automated microscope.
-
Add forskolin (e.g., 5 µM) to the culture medium to stimulate CFTR-dependent fluid secretion.
-
Perform live-cell imaging at 37°C, acquiring images at regular intervals (e.g., every 30 minutes) for several hours (typically 6-8 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the cross-sectional area of the organoids at each time point.
-
Calculate the percentage increase in organoid area relative to the baseline (t=0).
-
Quantify the swelling response by calculating the Area Under the Curve (AUC) from the swelling kinetics plot.[6]
-
Compare the AUC of organoids treated with this compound to vehicle-treated controls.
-
Membrane Potential Assay
Membrane potential assays offer a high-throughput method to assess CFTR function.[7] Activation of CFTR leads to an efflux of chloride ions, causing membrane depolarization that can be detected using a voltage-sensitive fluorescent dye.[3]
Diagram of the Membrane Potential Assay Principle
Caption: Principle of the fluorescent membrane potential assay.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the mutant CFTR of interest (e.g., FRT or HEK293 cells) in a 96- or 384-well plate.
-
Treat the cells with this compound (e.g., 1-10 µM) or vehicle (DMSO) for 24-48 hours.
-
-
Dye Loading:
-
Remove the culture medium and add a solution containing a fluorescent membrane potential-sensitive dye.
-
Incubate the cells to allow for dye loading (typically 30-60 minutes at 37°C).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence for a few minutes.
-
Inject a solution containing a CFTR agonist (e.g., forskolin) to activate the channel.
-
Immediately begin recording the change in fluorescence over time, which reflects the membrane depolarization due to chloride efflux.
-
-
Data Analysis:
-
Quantify the CFTR-mediated depolarization as the peak change in relative fluorescence units (ΔRFU) after agonist addition.
-
Compare the ΔRFU in cells treated with this compound to vehicle-treated controls.
-
Conclusion
The protocols described in these application notes provide a comprehensive framework for the functional evaluation of this compound. The Ussing chamber assay offers a direct and quantitative measure of ion transport, the Forskolin-Induced Swelling assay provides insights in a physiologically relevant 3D model, and the membrane potential assay allows for high-throughput screening. By employing these methods, researchers can effectively characterize the efficacy of this compound and advance the development of novel therapies for Cystic Fibrosis.
References
- 1. cff.org [cff.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. | BioWorld [bioworld.com]
- 5. pnas.org [pnas.org]
- 6. New Therapeutic Approaches to Modulate and Correct CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CFTR Corrector 9 Incubation Time
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for CFTR Corrector 9 to achieve maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule designed to address trafficking defects of mutant CFTR proteins, particularly the F508del mutation. This mutation leads to protein misfolding and subsequent degradation by the cell's quality control machinery in the endoplasmic reticulum (ER). This compound binds to the misfolded F508del-CFTR protein, facilitating its proper folding and allowing it to be trafficked to the cell surface, where it can function as a chloride channel.
Q2: Why is optimizing the incubation time for this compound crucial?
A2: The effect of CFTR correctors is dependent on de novo protein synthesis, processing, and trafficking to the cell membrane.[1][2] An insufficient incubation time will not allow for the maximal accumulation of corrected CFTR at the cell surface, leading to an underestimation of the compound's efficacy. Conversely, excessively long incubation times may lead to cellular stress or potential degradation of the corrected protein, which can also impact the final readout. Therefore, determining the optimal incubation window is critical for obtaining accurate and reproducible results.
Q3: What is the typical incubation time range for CFTR correctors?
A3: For most CFTR correctors, a significant effect is observed after a longer incubation period, generally ranging from 12 to 48 hours, to allow for new protein synthesis and trafficking to the cell surface.[1][2]
Troubleshooting Guide: Incubation Time Optimization
Q1: I am not observing a significant increase in mature (Band C) CFTR on my Western blot after a 24-hour incubation with this compound. What should I do?
A1: A faint or absent Band C, which represents the mature, complex-glycosylated form of CFTR, suggests inefficient correction.
-
Extend the Incubation Time: The optimal time for maximal correction can vary between cell types and specific correctors. We recommend performing a time-course experiment, testing incubation times of 24, 36, and 48 hours.
-
Optimize Corrector Concentration: Ensure you are using the recommended concentration of this compound. If the concentration is too low, the correction will be inefficient.
-
Verify Protein Loading: Use a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes of your gel.[1]
Q2: My Ussing chamber assay shows a minimal increase in CFTR-mediated chloride transport after a standard 24-hour incubation. How can I improve my results?
A2: Low chloride transport can be due to insufficient corrected CFTR at the cell surface or other experimental factors.
-
Perform a Time-Course Experiment: As with the Western blot, the functional rescue of CFTR is time-dependent. Measure the short-circuit current (Isc) after incubating with this compound for 24, 36, and 48 hours to identify the point of maximum activity.
-
Ensure Cell Monolayer Integrity: Verify the integrity of your cell monolayer by measuring the transepithelial electrical resistance (TEER). A high TEER value is indicative of a healthy and well-polarized monolayer, which is essential for accurate Ussing chamber measurements.[1]
-
Check Reagent Activity: Ensure that your forskolin (B1673556) and any potentiator used in the assay are fresh and active.
Q3: I see a good initial correction at 24 hours, but the effect seems to decrease at 48 hours. What could be the cause?
A3: A decrease in corrector effect after a longer incubation could be due to several factors.
-
Compound Stability: The corrector compound may not be stable in cell culture media for extended periods. Consider replenishing the media with fresh compound for longer incubation times.
-
Cellular Health: Prolonged incubation with any small molecule can potentially lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at each time point to ensure the observed decrease is not due to cell death.
-
Protein Turnover: The corrected F508del-CFTR at the cell surface is known to have a shorter half-life than wild-type CFTR. It's possible that the rate of degradation surpasses the rate of correction and trafficking after a certain point. To investigate this, you can co-incubate with a proteasome inhibitor for a short period before analysis.[1]
Data on Corrector Incubation Time
While specific quantitative data for "this compound" is not publicly available, the following data for the well-characterized CFTR corrector VX-809 (Lumacaftor) can serve as a representative example for optimizing incubation time.
Table 1: Time-Dependent Effect of VX-809 on F508del-CFTR Function
This table summarizes the effect of incubating F508del-HBE (human bronchial epithelial) cells with 3 µM VX-809 on the forskolin-stimulated transepithelial current (IT), a measure of CFTR function.
| Incubation Time (hours) | Forskolin-Stimulated Current (µA/cm²) (Mean ± SEM) |
| 0 | ~1.9 ± 0.4 |
| 8 | ~4.0 ± 0.5 |
| 16 | ~6.5 ± 0.8 |
| 24 | ~7.5 ± 1.0 |
| 48 | ~7.8 ± 1.3 |
Data adapted from Van Goor et al., PNAS, 2011.[3]
Key Experimental Protocols
Western Blotting for CFTR Maturation
Objective: To qualitatively and quantitatively assess the increase in the mature, complex-glycosylated form (Band C) of F508del-CFTR following treatment with a corrector.
Methodology:
-
Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o-) and grow to confluence. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the designated incubation times (e.g., 24, 36, 48 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.[1]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Detection and Analysis: Visualize the bands using an ECL substrate. Quantify the intensities of Band B (immature) and Band C (mature) using densitometry software. The ratio of Band C to total CFTR (Band B + Band C) is used to determine the maturation efficiency.[1]
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Objective: To measure the functional activity of corrected F508del-CFTR channels at the apical membrane of polarized epithelial cells.
Methodology:
-
Cell Culture on Permeable Supports: Culture F508del-homozygous human bronchial epithelial (HBE) cells on permeable filter supports at an air-liquid interface (ALI) until a polarized monolayer with high transepithelial electrical resistance is formed (typically 3-4 weeks).[1]
-
Corrector Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the chosen incubation times by adding the compound to the basolateral medium.[1]
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber. Bathe the apical and basolateral sides with symmetrical Ringer's solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.[1]
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and continuously record the resulting Isc.
-
Pharmacological Stimulation and Inhibition:
-
Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption.
-
Add a cAMP agonist (e.g., forskolin) to stimulate CFTR channel activity.
-
Add a CFTR potentiator (e.g., VX-770) to maximize channel opening.
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The CFTR-dependent current is calculated as the peak current after forskolin and potentiator addition, minus the current remaining after the addition of the CFTR inhibitor.[1]
Visualizations
Caption: Experimental workflow for optimizing CFTR corrector incubation time.
Caption: Mechanism of action of this compound.
References
Navigating In Vitro Challenges: A Technical Support Guide for CFTR Corrector 9 (VX-661, Tezacaftor)
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the in vitro efficacy of CFTR Corrector 9, also known as VX-661 or Tezacaftor. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low or no correction of F508del-CFTR protein trafficking with VX-661 in my cell model. What are the potential causes?
A1: Low efficacy of VX-661 in vitro can stem from several factors, ranging from the choice of cellular model to specific experimental conditions. Here are some key areas to investigate:
-
Cell Model Selection: Immortalized cell lines like CFBE41o- or HEK293 are robust for high-throughput screening but may not fully recapitulate the physiology of primary cells.[1] Primary human bronchial epithelial (hBE) cells are more physiologically relevant but exhibit greater patient-to-patient variability.[2][3] The response to correctors can be cell-type dependent.
-
Cell Culture Conditions:
-
Differentiation Status: For polarized epithelial cells, such as hBE cells, proper differentiation at an air-liquid interface (ALI) is crucial for optimal CFTR expression and function.[1] Inadequate differentiation can lead to a diminished response.
-
Passage Number: High passage numbers in cell lines can lead to genetic drift and altered protein expression, potentially affecting the response to correctors.
-
-
Compound Integrity and Concentration:
-
Solubility: VX-661 has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO at an appropriate stock concentration.[4][5] Poor solubility can lead to a lower effective concentration in your assay.
-
Stability: Repeated freeze-thaw cycles of the compound stock solution can lead to degradation. Prepare fresh dilutions for each experiment.
-
-
Incubation Time: Corrector effects, which involve rescuing protein folding and trafficking, require sufficient time. Typical incubation periods range from 16 to 48 hours.[1][6] Shorter incubation times may not be sufficient to observe a significant effect.
Q2: My Western blot analysis shows a minimal increase in the mature, complex-glycosylated (Band C) form of F508del-CFTR after VX-661 treatment. How can I troubleshoot this?
A2: If you are not observing the expected shift from the immature core-glycosylated form (Band B) to the mature Band C, consider the following:
-
Protein Lysis and Quantification: Ensure your lysis buffer is effective and contains protease inhibitors to prevent protein degradation.[7] Accurate protein quantification is critical for loading equal amounts of total protein for SDS-PAGE.[7]
-
Antibody Specificity and Sensitivity: Verify the primary antibody is specific for CFTR and is used at the optimal concentration. The detection of both Band B and Band C is essential.[7]
-
Sub-optimal Corrector Concentration: Perform a dose-response experiment to determine the optimal concentration of VX-661 for your specific cell model.
-
Synergistic Effects: VX-661 is often used in combination with other correctors, such as elexacaftor (B607289) (VX-445), to achieve a more robust rescue of F508del-CFTR.[8][9] Consider testing VX-661 in combination with other types of correctors.
Q3: I see an increase in Band C on my Western blot, but functional assays like Ussing chamber or YFP halide influx show a weak response. Why is there a discrepancy?
A3: A discrepancy between protein maturation and channel function is a common challenge. Here are possible explanations:
-
Incorrect Protein Folding: While VX-661 may rescue the trafficking of F508del-CFTR to the cell surface, the resulting protein may still have impaired channel gating or stability.[10][11]
-
Sub-optimal Potentiator Activity: Functional assays for correctors are often performed in the presence of a potentiator (e.g., ivacaftor, VX-770) to activate the corrected channels at the cell surface.[1]
-
Assay Sensitivity: The functional assay may not be sensitive enough to detect small increases in CFTR function.[10] Ensure your assay is properly optimized with appropriate positive and negative controls.
Q4: The response to VX-661 is highly variable between different batches of primary cells from patients with the same F508del/F508del genotype. How can I manage this variability?
A4: Significant patient-to-patient variation in in vitro corrector response is a known phenomenon.[2][3] This can be attributed to:
-
Genetic Background: Modifier genes other than CFTR can influence the expression, folding, and trafficking of F508del-CFTR, thus affecting the response to correctors.[2][3]
-
Epigenetic Factors: Environmental exposures can lead to epigenetic modifications that may contribute to variable drug responses.[2][3]
-
Managing Variability:
-
Increase Replicate Number: Analyze a larger number of biological replicates (cells from different patients) to obtain statistically significant results.[1]
-
Standardize Cell Culture: Maintain consistent culture conditions, including media, supplements, and differentiation protocols, for all primary cell batches.
-
Quantitative Data Summary
The efficacy of VX-661 can vary significantly depending on the experimental context. The following tables summarize quantitative data from in vitro studies.
Table 1: VX-661 Efficacy on F508del-CFTR Plasma Membrane (PM) Density in CFBE41o- Cells
| Treatment | F508del-CFTR PM Density (% of Wild-Type) | Reference |
| VX-661 (3 µM) alone | ~3.5% | [12] |
| VX-445 (2 µM) alone | ~15% | [12] |
| VX-661 (3 µM) + VX-445 (2 µM) | >50% | [9][12] |
Table 2: Functional Correction of F508del-CFTR in Human Nasal Epithelial (HNE) Cells
| Treatment | F508del-CFTR Current (% of Wild-Type) | Reference |
| VX-661 + VX-445 + Acute VX-770 | ~76% | [9][12] |
| VX-661 + VX-445 + Chronic VX-770 | ~62% | [9][12] |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
-
Cell Culture and Treatment: Plate cells (e.g., CFBE41o-) and allow them to adhere. Treat the cells with VX-661 or vehicle (DMSO) for 24-48 hours at 37°C.[1]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer containing protease inhibitors.[7]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.[7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Identify the immature (Band B) and mature (Band C) forms of CFTR.[13]
Protocol 2: Ussing Chamber Assay for CFTR-Mediated Chloride Transport
-
Cell Culture and Treatment: Culture primary hBE cells from CF patients on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated (typically 3-4 weeks).[1] Treat the cells by adding VX-661 to the basolateral medium and incubate for 24-48 hours at 37°C.[1]
-
Chamber Setup: Mount the permeable supports in Ussing chambers. Pre-warm Krebs-Bicarbonate Ringer (KBR) solution to 37°C and gas with 95% O₂ / 5% CO₂.[1]
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV using a voltage clamp amplifier.[1]
-
Continuously record the resulting short-circuit current (Isc).
-
Establish a stable baseline Isc.
-
-
Pharmacological Modulation:
-
Add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium absorption.
-
Add a CFTR activator (e.g., forskolin) to the apical side to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR potentiator (e.g., ivacaftor/VX-770) to the apical side to enhance the activity of corrected CFTR channels.
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.[1]
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to each pharmacological agent. Compare the CFTR-dependent current in VX-661-treated cells to vehicle-treated controls.[1]
Protocol 3: YFP-Based Halide Influx Assay
-
Cell Culture and Treatment: Plate cells stably expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and F508del-CFTR in a 96- or 384-well plate. Incubate the cells with VX-661 or vehicle for 16-24 hours.[6]
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Add a solution containing a CFTR activator (e.g., forskolin) and a potentiator, and simultaneously replace the chloride-containing buffer with an iodide-containing buffer.
-
-
Data Acquisition: Measure the rate of fluorescence quenching as iodide enters the cells through activated CFTR channels and quenches the YFP fluorescence.
-
Data Analysis: Calculate the initial rate of fluorescence quenching. Compare the rate in VX-661-treated cells to vehicle-treated controls.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The holy grail of cystic fibrosis research: pharmacological repair of the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 13. cff.org [cff.org]
CFTR corrector 9 off-target effects in cellular assays
Disclaimer: Information regarding a specific molecule designated "CFTR corrector 9" is not publicly available. This technical support center provides guidance on potential off-target effects and troubleshooting strategies for a hypothetical CFTR corrector, based on the known mechanisms and challenges associated with this class of small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
A1: CFTR correctors are small molecules designed to rescue trafficking defects of mutant CFTR protein, particularly the F508del mutation.[1] This mutation leads to protein misfolding and premature degradation in the endoplasmic reticulum (ER).[1] Correctors bind to the misfolded CFTR, facilitating its proper conformation, allowing it to be processed through the Golgi apparatus and trafficked to the cell surface where it can function as a chloride channel.[1][2]
Q2: We are observing unexpected cytotoxicity in our cell-based assays with this compound. What could be the cause?
A2: Unexpected cytotoxicity can stem from several factors. It could be an intrinsic property of the compound at the concentration used, or it could be an off-target effect. It is also important to rule out experimental artifacts such as issues with the vehicle (e.g., DMSO) concentration or degradation of the compound. We recommend performing a dose-response curve for cytotoxicity using a sensitive assay like MTT or CellTiter-Glo to determine the concentration at which toxicity is observed.
Q3: Our Western blots show that while the mature form of CFTR (Band C) increases with this compound treatment, we also see changes in the expression of other unrelated proteins. Is this an expected off-target effect?
A3: Alterations in the expression of unrelated proteins are a potential indicator of off-target effects. Since CFTR correctors modulate the cellular protein folding and degradation machinery, it is plausible that they could interact with chaperones or other components of the proteostasis network, which in turn could affect the processing of other proteins.[3][4] We recommend investigating key chaperone proteins and components of the ubiquitin-proteasome system.
Q4: We are not seeing the expected rescue of CFTR function in our Ussing chamber experiments, despite seeing an increase in mature CFTR on Western blots. What could be the issue?
A4: This discrepancy could be due to several reasons. The corrected CFTR that reaches the cell surface may have impaired channel function (gating defects), which would require a potentiator in addition to the corrector.[5][6] Alternatively, this compound might have off-target effects on other ion channels or cellular components that regulate ion transport, masking the intended effect on CFTR.[7] It is also crucial to ensure the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER).[1]
Troubleshooting Guides
Issue 1: Inconsistent CFTR Correction Efficiency
Symptoms: High variability in the ratio of mature (Band C) to immature (Band B) CFTR between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cellular Stress | Ensure consistent cell culture conditions (passage number, confluency). High-density cultures can induce stress and affect protein processing. |
| Compound Instability | Prepare fresh stock solutions of this compound. Verify the stability of the compound in your cell culture medium over the treatment period. |
| Inconsistent Lysis | Use a standardized lysis protocol with fresh protease inhibitors. Ensure complete cell lysis and consistent protein extraction.[1] |
| Uneven Protein Loading | Perform a protein quantification assay (e.g., BCA) and ensure equal loading amounts for all samples. Always normalize to a reliable loading control like GAPDH or tubulin.[1] |
Issue 2: Suspected Off-Target Effects on Cellular Signaling
Symptoms: Unexpected changes in cell morphology, proliferation rates, or activation of specific signaling pathways (e.g., as detected by a reporter assay).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Interaction with Kinases | Perform a broad-spectrum kinase inhibitor profiling assay to identify potential off-target kinase interactions. |
| Modulation of Proteostasis | Analyze the expression levels of key heat shock proteins (e.g., Hsp70, Hsp90) and ER stress markers (e.g., CHOP, BiP) by Western blot or qPCR. |
| Effects on Ion Homeostasis | Use fluorescent indicators to measure intracellular calcium levels, as some CFTR modulators have been shown to affect other ion channels.[7] |
| Non-specific Compound Activity | Test a structurally related but inactive analog of this compound, if available, to see if the observed effects are due to the specific pharmacophore. |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
-
Cell Culture & Treatment: Plate cells (e.g., CFBE41o-) and allow them to adhere. Treat with this compound or vehicle (DMSO) for 24-48 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for CFTR. Subsequently, incubate with an HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Visualize the bands using an ECL substrate. Quantify the intensities of the immature (Band B) and mature (Band C) forms of CFTR. Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).[1]
Protocol 2: Luciferase Reporter Assay for Off-Target Pathway Analysis
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid for a pathway of interest (e.g., NF-κB, AP-1) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the cells with this compound at various concentrations. Include appropriate positive and negative controls for the pathway.
-
Cell Lysis: Lyse the cells according to the reporter assay manufacturer's instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to that in vehicle-treated cells to determine if this compound modulates the signaling pathway.
Visualizations
Caption: Hypothetical off-target inhibition of a kinase cascade by this compound.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.
Caption: Diagnostic flowchart for conflicting biochemical and functional results.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of CFTR Correctors in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of CFTR correctors, such as CFTR corrector 9 (C9), in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with CFTR correctors.
Issue 1: High Levels of Cell Death Observed After Treatment
Question: I am observing significant cell death in my cultures after treating with this compound. What could be the cause and how can I resolve this?
Answer:
High levels of cytotoxicity are a common challenge when working with small molecule compounds. The potential causes and solutions are outlined below:
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations and narrow down to the lowest effective concentration. |
| Prolonged Incubation Time | Optimize the incubation time. A shorter exposure to the corrector may be sufficient to achieve the desired effect without causing excessive cell death. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability.[1] |
| Off-Target Effects | The corrector may be interacting with other cellular targets, leading to toxicity.[2] Consider using a lower concentration or exploring combination therapies with other correctors or potentiators to enhance efficacy at a non-toxic dose. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. If possible, test the corrector on a different cell line or use primary cells, which may have a different response profile.[3] |
| Compound Instability | The compound may be degrading into toxic byproducts. Ensure proper storage of the compound as recommended by the manufacturer and prepare fresh stock solutions regularly.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of CFTR correctors in cell culture.
General Questions
Q1: What is the mechanism of action for CFTR correctors?
A1: CFTR correctors are small molecules designed to rescue misfolded CFTR protein, such as the common F508del mutation, enabling its proper trafficking to the cell surface.[4][5] Some correctors bind directly to the mutant CFTR protein to stabilize it, while others act as proteostasis regulators to create a more favorable environment for protein folding.[5]
Q2: What are the common off-target effects of small molecule correctors?
A2: Off-target effects can vary depending on the compound's structure. Some small molecules have been shown to inhibit other kinases or signaling pathways, such as the Raf-MEK-ERK pathway, or even act as microtubule-depolymerizing agents at higher concentrations.[2] These off-target activities can contribute to cytotoxicity.
Experimental Design & Protocols
Q3: How do I determine the optimal concentration of a new CFTR corrector?
A3: The optimal concentration should be determined by performing a dose-response curve. This involves treating your cells with a range of corrector concentrations and measuring both the desired effect (e.g., CFTR function) and cell viability. The goal is to find a concentration that provides maximal correction with minimal cytotoxicity.
Q4: What is a typical incubation time for CFTR correctors?
A4: Incubation times can range from 12 to 48 hours.[6][7] It is recommended to perform a time-course experiment to determine the shortest incubation time that yields a significant corrective effect.
Q5: How should I prepare and store my CFTR corrector stock solutions?
A5: Most small molecule correctors are soluble in DMSO.[1][8] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Always use a fresh aliquot for each experiment.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the process of optimizing this compound treatment. Researchers should generate their own data for their specific experimental conditions.
Table 1: Dose-Response of this compound on Cell Viability and CFTR Function
| Corrector 9 Conc. (µM) | Cell Viability (%) | CFTR Function (% of WT) |
| 0 (Vehicle) | 100 | 5 |
| 0.1 | 98 | 15 |
| 0.5 | 95 | 30 |
| 1.0 | 92 | 45 |
| 2.5 | 85 | 55 |
| 5.0 | 60 | 60 |
| 10.0 | 35 | 62 |
Table 2: Time-Course of this compound (1 µM) on Cell Viability
| Incubation Time (hours) | Cell Viability (%) |
| 12 | 98 |
| 24 | 92 |
| 36 | 85 |
| 48 | 78 |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the CFTR corrector or vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Generating a Dose-Response Curve
-
Cell Seeding: Plate cells in parallel plates for both viability and functional assays.
-
Treatment: Treat the cells with a range of corrector concentrations (e.g., 0.1 to 10 µM) for a fixed incubation time (e.g., 24 hours).
-
Assays: Perform a cell viability assay (e.g., MTT) on one set of plates and a CFTR functional assay (e.g., Ussing chamber or YFP-based halide influx assay) on the other set.
-
Data Plotting: Plot cell viability and CFTR function against the corrector concentration to visualize the dose-response relationship and determine the optimal concentration.
Visualizations
Caption: A workflow for troubleshooting cytotoxicity of CFTR correctors.
Caption: Hypothetical signaling pathways of off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ΔF508 CFTR processing correction and activity in polarized airway and non-airway cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cff.org [cff.org]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. benchchem.com [benchchem.com]
- 7. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Understanding Variability in CFTR Corrector Response
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of CFTR correctors. Due to the lack of specific public data for a compound designated "CFTR corrector 9," this guide will use well-characterized correctors such as lumacaftor (B1684366) (VX-809) and the combination therapy elexacaftor/tezacaftor/ivacaftor (Trikafta) as representative examples to illustrate concepts and provide quantitative data. The principles and troubleshooting strategies discussed are broadly applicable to the study of novel CFTR corrector compounds.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary mechanism of action for CFTR correctors? A1: CFTR correctors are small molecules designed to rescue trafficking defects of mutant CFTR proteins, particularly the F508del mutation.[1] This mutation causes the protein to misfold and be prematurely degraded by the cell's quality control machinery in the endoplasmic reticulum (ER).[1] Correctors bind to the misfolded protein, helping it to achieve a more stable conformation. This allows the protein to be properly processed through the Golgi apparatus and trafficked to the cell surface, where it can function as a chloride channel.[1]
-
Q2: What is the difference between a CFTR corrector and a potentiator? A2: Correctors and potentiators address different defects in mutant CFTR. Correctors , like lumacaftor and elexacaftor, increase the quantity of CFTR protein that reaches the cell surface by improving protein folding and trafficking.[2][3] Their effects are typically measured after a longer incubation period (e.g., 24-48 hours) to allow for new protein synthesis and transport. Potentiators , such as ivacaftor, enhance the function of CFTR channels already present at the cell membrane by increasing their channel opening probability (gating).[3] Their effect is observed almost immediately upon application. Combination therapies often include both correctors and a potentiator to maximize the overall therapeutic effect.[4]
-
Q3: Why do I see different responses to the same CFTR corrector in different cell lines? A3: Variability in CFTR corrector response across different cell lines is a well-documented phenomenon and can be attributed to several factors:
-
Genetic Background: Cell lines derived from different individuals or tissues have distinct genetic backgrounds. These genetic differences can influence the expression of other genes (modifier genes) that impact CFTR processing, trafficking, and function.[5]
-
Epigenetic Modifications: Differences in epigenetic modifications, such as DNA methylation and histone modifications, can lead to variations in the expression levels of CFTR and other proteins involved in its processing.[6][7] These epigenetic patterns can be cell-line specific.
-
Protein Folding and Quality Control Machinery: The efficiency of the cellular machinery responsible for protein folding, quality control, and degradation can vary between cell types.[8] This can affect the fate of both uncorrected and corrected F508del-CFTR.
-
Physiological Differences: Primary cells, such as human bronchial epithelial (HBE) cells, more closely mimic the in vivo environment compared to immortalized cell lines like CFBE41o-.[9] This includes differences in cell polarization, signaling pathways, and the expression of other ion channels and transporters that can influence the overall response.
-
Troubleshooting Common Experimental Issues
-
Q4: My Western blot shows a weak or absent mature (Band C) CFTR signal after corrector treatment. What should I do? A4: A faint or absent Band C suggests inefficient correction or protein instability. Here are some troubleshooting steps:
-
Optimize Corrector Concentration and Incubation Time: Ensure that the cells have been treated with an effective concentration of the corrector for a sufficient duration, typically 24-48 hours.[10]
-
Use a Proteasome Inhibitor: To investigate if the corrected protein is being rapidly degraded, you can co-incubate the cells with a proteasome inhibitor for a short period before cell lysis. This is a mechanistic experiment and not a standard step.[10]
-
Verify Protein Loading: Use a reliable loading control (e.g., GAPDH, tubulin) to confirm that equal amounts of protein were loaded for all samples.[10]
-
Confirm Antibody Specificity: Use appropriate controls, such as lysates from cells expressing wild-type CFTR (positive control) and untreated F508del-CFTR cells (negative control).[10] You can also confirm band identity by treating lysates with deglycosylation enzymes like Endo H or PNGase F.[10]
-
-
Q5: In my Ussing chamber experiment, I see a low response to forskolin (B1673556) after corrector treatment. What could be the issue? A5: A diminished response to forskolin, a cAMP agonist used to activate CFTR, points to a problem with the cells or the assay setup.[10]
-
Poor Cell Differentiation: The epithelial cells may not have formed a fully polarized monolayer with tight junctions. Verify the transepithelial electrical resistance (TEER); a high TEER value indicates a healthy monolayer.[10] Ensure cells are cultured at an air-liquid interface (ALI) for an adequate amount of time.[10]
-
Inactive Reagents: Prepare fresh forskolin and other reagents and store them properly to prevent degradation.
-
Sub-optimal Potentiator: The efficacy of a corrector is often assessed in the presence of a potentiator. The chosen potentiator may have limited efficacy or could interact negatively with the corrector.[11]
-
-
Q6: The swelling response in my organoid assay is highly variable between replicates. How can I improve consistency? A6: Organoid assays are known for their inherent biological variability. To improve consistency:
-
Increase Replicate Number: Analyze a larger number of organoids per condition to obtain a statistically significant average response.
-
Consistent Culture Conditions: Ensure that all organoids are of a similar size and passage number at the start of the experiment.
-
Standardized Image Analysis: Use a standardized and automated image analysis workflow to quantify organoid swelling to minimize user bias.[2]
-
Quantitative Data on CFTR Corrector Efficacy
The following tables summarize representative data on the efficacy of well-characterized CFTR correctors in different cellular models.
Table 1: Comparative Efficacy of Lumacaftor (VX-809) in Different F508del Homozygous Cell Models
| Cell Model | Assay Type | Measured Parameter | Efficacy (% of Wild-Type CFTR Function) | Reference |
| BHK Cells | Iodide Efflux | Anion Channel Function | 46% | [12] |
| CFBE41o- Cells | Iodide Efflux | Anion Channel Function | 13% | [12] |
| Primary HBE Cells | Ussing Chamber | Short-Circuit Current (Isc) | 20% | [12] |
Table 2: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) in Patients with F508del Mutations
| CFTR Mutation(s) | Key Clinical Endpoint | Absolute Change from Baseline | Reference |
| F508del homozygous | ppFEV1 | +10.0 to +14.3 percentage points | [13] |
| One F508del mutation | ppFEV1 | +13.8 percentage points | [13] |
| F508del homozygous | Sweat Chloride (SwCl) | -41.8 mmol/L | [13] |
| One F508del mutation | Sweat Chloride (SwCl) | -45.1 mmol/L | [13] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
Objective: To qualitatively and semi-quantitatively assess the efficacy of a CFTR corrector by measuring the conversion of immature (Band B) to mature (Band C) CFTR.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Data Analysis:
-
Quantify the intensities of Band B and Band C using densitometry.
-
Calculate the ratio of Band C to total CFTR (Band B + Band C) as a measure of corrector efficacy.[1]
-
Protocol 2: Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Objective: To functionally measure the activity of corrector-rescued CFTR channels at the apical membrane of polarized epithelial cells.
Methodology:
-
Cell Culture on Permeable Supports:
-
Culture F508del-homozygous HBE cells on permeable filter supports at an air-liquid interface (ALI) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.[15]
-
-
Corrector Treatment:
-
Treat the cells with the test corrector(s) for 24-48 hours.[15]
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber.
-
Bathe both the apical and basolateral sides with symmetrical Ringer's solution, warmed to 37°C and gassed with 95% O2/5% CO2.[15]
-
-
Pharmacological Activation and Inhibition:
-
Sequentially add the following reagents to the apical and/or basolateral chambers and record the short-circuit current (Isc):
-
Amiloride: To block the epithelial sodium channel (ENaC).[1]
-
Forskolin: To activate adenylyl cyclase, increase cAMP, and thereby activate CFTR.[1]
-
CFTR Potentiator (e.g., Ivacaftor or Genistein): To maximize CFTR channel opening.[1]
-
CFTR Inhibitor (e.g., CFTRinh-172): To confirm that the measured current is CFTR-specific.[1]
-
-
-
Data Analysis:
-
Calculate the change in Isc in response to the forskolin and potentiator.[1] This change represents the functional activity of the rescued CFTR channels.
-
Protocol 3: Forskolin-Induced Swelling (FIS) Assay in Organoids
Objective: To quantify CFTR function and its rescue by correctors in a 3D cell culture model.
Methodology:
-
Organoid Culture and Corrector Pre-treatment:
-
Forskolin-Induced Swelling Assay:
-
Plate 30-80 organoids per well in a 96-well plate.[16]
-
Stain the organoids with a live-cell dye (e.g., calcein (B42510) green).[16]
-
Add forskolin to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.[12]
-
-
Live-Cell Imaging and Analysis:
-
Monitor the organoids using confocal live-cell microscopy at 37°C.[16]
-
Capture images at regular intervals over several hours.
-
Quantify the change in the cross-sectional area or volume of the organoids over time. The area under the curve (AUC) is a key quantitative measure of restored CFTR function.[17]
-
Visualizations
Caption: Mechanism of action of a CFTR corrector.
Caption: Experimental workflow for the Ussing Chamber assay.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 4. Multiple Mechanisms Influence Regulation of the Cystic Fibrosis Transmembrane Conductance Regulator Gene Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetics in Cystic Fibrosis: Epigenetic Targeting of a Genetic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule correctors divert CFTR-F508del from ERAD by stabilizing sequential folding states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. stemcell.com [stemcell.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. huborganoids.nl [huborganoids.nl]
Technical Support Center: Troubleshooting CFTR Corrector 9 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing inconsistent results in experiments involving CFTR corrector 9. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CFTR correctors like corrector 9?
A1: CFTR correctors are small molecules designed to rescue trafficking defects of mutant CFTR proteins, particularly the F508del mutation.[1] This mutation causes the protein to misfold and be prematurely degraded by the cell's quality control machinery in the endoplasmic reticulum (ER).[1] Correctors bind to the misfolded protein, facilitating its proper conformation. This allows the protein to be processed through the Golgi apparatus and trafficked to the cell surface, where it can function as a chloride channel.[1]
Q2: What is the difference between a CFTR corrector and a potentiator?
A2: Correctors and potentiators address distinct defects in mutant CFTR.[1]
-
Correctors: Increase the amount of CFTR protein that reaches the cell surface by addressing folding and trafficking defects.[1][2] Their effects are typically measured after a longer incubation period (e.g., 24-48 hours) to allow for new protein synthesis and trafficking.[1]
-
Potentiators: Enhance the function of CFTR channels already present at the cell membrane by increasing their channel opening probability (gating).[1][2] Their effects are observed almost immediately after application.[1] Combination therapies often utilize both a corrector and a potentiator for a synergistic effect.[1][3]
Q3: Which cell models are most appropriate for testing this compound?
A3: The choice of cell model is crucial and depends on the experimental goals.
-
Immortalized Cell Lines (e.g., HEK293, CFBE41o-): These are useful for high-throughput screening due to their scalability and robustness. However, they may overexpress CFTR and not fully replicate the native cellular environment.[1]
-
Primary Human Bronchial Epithelial (hBE) Cells: These cells provide high physiological relevance as they are derived from patients. However, there can be significant patient-to-patient variability in response to correctors.[4]
-
Patient-Derived Organoids: These 3D culture systems can predict patient-specific responses to CFTR modulators and are valuable for personalized medicine approaches.[5][6]
Troubleshooting Guides
Ussing Chamber Assays
Issue: Low or no forskolin-stimulated short-circuit current (Isc) response after treatment with corrector 9.
-
Possible Cause 1: Poor Cell Monolayer Integrity. The epithelial cells may not have formed a fully polarized monolayer with functional tight junctions.
-
Possible Cause 2: Compound Instability or Inactivity. this compound may be unstable or inactive under the experimental conditions.
-
Solution: Prepare fresh solutions of the corrector for each experiment. Confirm the purity and activity of the compound batch. Consider that some compounds can be absorbed by plasticware, so appropriate washing procedures for Ussing chambers are recommended.[7]
-
-
Possible Cause 3: Insufficient Incubation Time. The incubation time with corrector 9 may not be long enough for the rescue and trafficking of the CFTR protein.
-
Solution: Optimize the incubation time, typically ranging from 24 to 48 hours for correctors.[1]
-
Issue: High variability in Isc measurements between replicates.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell seeding density, differentiation time, or culture media can lead to inconsistent results.
-
Solution: Standardize all cell culture protocols. Ensure uniform cell seeding and differentiation periods.
-
-
Possible Cause 2: Technical Variability in the Ussing Chamber Setup. Issues such as air bubbles, improper mounting of the cell monolayer, or fluctuations in temperature and pH can introduce variability.[8]
Western Blotting for CFTR Maturation
Issue: Difficulty distinguishing between the immature (Band B) and mature (Band C) forms of CFTR.
-
Possible Cause 1: Poor Gel Resolution. High molecular weight proteins like CFTR can be challenging to separate effectively.
-
Solution: Use a low-percentage acrylamide (B121943) gel (e.g., 6-8%) to improve the separation of high molecular weight proteins.[1]
-
-
Possible Cause 2: Incorrect Band Identification.
-
Solution: Always include positive controls (cells expressing wild-type CFTR, which show a prominent Band C) and negative controls (untreated F508del-CFTR cells, which primarily show Band B).[1] To confirm band identity, consider treating cell lysates with deglycosylation enzymes like Endo H or PNGase F.[1]
-
Issue: No significant increase in the mature Band C after corrector 9 treatment.
-
Possible Cause 1: Ineffective Correction in the Chosen Cell Model. The specific cell line or primary cells may not respond to this particular corrector.
-
Solution: Test the corrector in a different, well-characterized cell model known to be responsive to other correctors.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure proper storage and handling of the corrector. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[10]
-
Data Presentation
Table 1: Representative Efficacy of CFTR Correctors in Primary Human Bronchial Epithelial (hBE) Cells from F508del Homozygous Patients.
| Corrector | Concentration | Incubation Time (hours) | Mean Chloride Secretion (% of non-CF) | Reference |
| Lumacaftor (VX-809) | 1 µM | 48 | ~14% | [11] |
| Lumacaftor (VX-809) | Not Specified | 24 | ~11.4% | [4] |
Note: Data for "this compound" is not publicly available. The data presented for Lumacaftor (VX-809) is for illustrative purposes to show typical efficacy ranges in primary cell models.
Table 2: Troubleshooting Summary for Inconsistent this compound Results.
| Issue | Assay | Possible Cause | Recommended Solution |
| Low/No Response | Ussing Chamber | Poor monolayer integrity | Verify TEER, ensure proper cell differentiation.[1][7] |
| Low/No Response | Ussing Chamber | Compound instability/inactivity | Prepare fresh solutions, verify compound integrity. |
| High Variability | Ussing Chamber | Inconsistent cell culture | Standardize cell culture protocols. |
| Poor Band Separation | Western Blot | Inadequate gel resolution | Use low-percentage acrylamide gels.[1] |
| No Increase in Mature CFTR | Western Blot | Ineffective correction | Test in multiple cell models. |
| Variable Organoid Swelling | FIS Assay | Biological variability | Increase replicate number, standardize organoid size.[1] |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
-
Cell Culture: Culture primary hBE cells on permeable supports at an air-liquid interface for at least 3 weeks to ensure full differentiation.
-
Corrector Treatment: Treat the cells with this compound (e.g., at a specified concentration) or vehicle (DMSO) in the basolateral medium and incubate for 24-48 hours at 37°C.[1]
-
Chamber Setup: Pre-warm Krebs-Bicarbonate Ringer (KBR) solution to 37°C and continuously gas with 95% O₂ / 5% CO₂. Mount the permeable support with the cell monolayer into the Ussing chamber.[1]
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV using a voltage clamp amplifier and continuously record the Isc.[7]
-
Establish a stable baseline Isc.
-
Add Amiloride to the apical side to block the epithelial sodium channel (ENaC).[8]
-
Add Forskolin (B1673556) (a cAMP agonist) to both sides to activate CFTR.[7][8]
-
Optionally, add a potentiator to maximize the CFTR current.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.[8]
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor to determine CFTR-dependent chloride secretion.
Western Blotting for CFTR Maturation
-
Cell Lysis: After incubation with corrector 9, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a low-percentage (e.g., 7.5%) SDS-PAGE gel and perform electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[1]
-
Analysis: Quantify the intensity of Band B (immature, core-glycosylated) and Band C (mature, complex-glycosylated) to assess the extent of CFTR maturation.
Mandatory Visualizations
Caption: CFTR trafficking, correction by Corrector 9, and subsequent activation pathway.
Caption: Experimental workflow for a Ussing chamber assay to measure corrector efficacy.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. cff.org [cff.org]
- 3. youtube.com [youtube.com]
- 4. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diagnostic tools and CFTR functional assays in cystic fibrosis: utility and availability in Switzerland [smw.ch]
- 7. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
Technical Support Center: Refining CFTR Corrector Dosage for Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of CFTR correctors in primary cell cultures. Navigate through our frequently asked questions and troubleshooting guides to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for CFTR correctors?
A1: CFTR correctors are small molecules designed to rectify trafficking defects of mutant CFTR proteins, particularly the F508del mutation. This common mutation leads to protein misfolding and subsequent degradation by the cell's quality control systems within the endoplasmic reticulum. Correctors bind to the misfolded CFTR protein, facilitating its proper conformation. This allows the protein to be correctly processed through the Golgi apparatus and transported to the cell surface, where it can function as a chloride channel.[1]
Q2: How do CFTR correctors differ from CFTR potentiators?
A2: Correctors and potentiators target different molecular defects in mutant CFTR proteins.[1]
-
Correctors: Increase the quantity of CFTR protein at the cell surface by addressing folding and trafficking abnormalities.[1][2] The effects of correctors are typically observed after a longer incubation period (e.g., 12-48 hours) to allow for the synthesis and transport of the newly corrected protein.[1]
-
Potentiators: Enhance the function of CFTR channels that are already present on the cell membrane by increasing their channel opening probability (gating).[1] Their effect is almost immediate upon application.[1]
Combination therapies often utilize both a corrector and a potentiator to maximize the amount and function of CFTR at the cell surface.[1][2]
Q3: What are the most suitable cell models for evaluating CFTR correctors?
A3: The selection of a cell model is contingent on the experimental objectives, required throughput, and desired physiological relevance.
-
Immortalized Cell Lines (e.g., CFBE41o-, HEK293): These are advantageous for high-throughput screening due to their robustness and scalability. However, they may overexpress CFTR and not fully mirror the native cellular environment.[1]
-
Primary Human Bronchial Epithelial (HBE) Cells: These cells form polarized monolayers with tight junctions and produce mucus, closely mimicking the in vivo environment of the airways. While more physiologically relevant, they exhibit greater patient-to-patient variability and are more challenging to culture.[3]
-
Patient-Derived Organoids (Intestinal and Lung): These 3D structures are grown from adult stem cells and allow for patient-specific drug response assessment. They are suitable for high-throughput screening and show a strong correlation between in vitro results and in vivo clinical outcomes.[4]
Troubleshooting Guide
Issue 1: Diminished or Absent Corrector Response in Primary HBE Cells Compared to Immortalized Cell Lines.
-
Possible Cause: Differences in cellular context and differentiation state between primary cells and immortalized cell lines. Primary HBE cells, when well-differentiated at an air-liquid interface (ALI), form a polarized epithelium that can affect compound accessibility and cellular response.[3]
-
Troubleshooting Steps:
-
Verify Differentiation: Confirm the differentiation status of your primary HBE cells by measuring the transepithelial electrical resistance (TEER) and observing the formation of cilia. A high TEER value is indicative of a healthy, polarized monolayer.[1][3]
-
Optimize ALI Culture Duration: Ensure that the primary cells have been cultured at an ALI for a sufficient period, typically 3-4 weeks, to achieve full differentiation.[3]
-
Address Mucus Barrier: The mucus layer in well-differentiated primary cultures can hinder the corrector compound from reaching the cells.[3] Consider performing experiments with a mucolytic agent, such as dithiothreitol (B142953) (DTT), to assess if mucus is impeding corrector efficacy.[3]
-
Issue 2: High Variability in Corrector Response Among Primary Cell Cultures from Different Donors.
-
Possible Cause: Patient-to-patient variability is a known factor when working with primary cells.[3] This can be due to genetic background and other intrinsic factors.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell isolation, culture, and treatment protocols across all donor samples to minimize extrinsic variability.
-
Acknowledge Variability: Recognize that some degree of variability is inherent to primary cell work and should be factored into the experimental design and data analysis.
Issue 3: Low Signal-to-Noise Ratio in Functional Assays.
-
Possible Cause: A low signal-to-noise ratio can stem from low CFTR activity or technical issues with the assay setup.[1]
-
Troubleshooting Steps:
-
Check Reagent Integrity: Ensure that reagents, such as forskolin (B1673556) used to activate CFTR, have not degraded. Prepare fresh solutions and store them appropriately.[1]
-
Optimize Assay Conditions: For Ussing chamber experiments, ensure a stable basolateral-to-apical chloride gradient.
-
Confirm Cell Health: Verify the viability and confluence of the cell monolayer before initiating the assay.
-
Quantitative Data Summary
The following tables summarize typical concentration ranges for CFTR modulators and expected functional outcomes based on published studies.
Table 1: Example Concentrations of CFTR Correctors in Primary Cell Culture Experiments
| Corrector Compound | Cell Type | Concentration Range | Incubation Time | Reference |
| CC-90009 | Primary HBECs | 0.01 - 10 µM | Not Specified | [5] |
| VX-809 (Lumacaftor) | F508del-HBE | 3 µM | 24 - 48 hours | [6] |
| Lumacaftor | Intestinal Organoids | 3 µM | Overnight | [7] |
Table 2: Functional Rescue of CFTR in Primary Cells
| Treatment | Cell Model | Functional Readout | % of Wild-Type Function Restored | Reference |
| Prime Editing | Patient-derived airway epithelial cells | CFTR ion channel function | > 50% | [8][9] |
| SJ6986 + G418 | UNCX2T nasal cell line | CFTR function | 13.7% ± 4.0% | [5] |
| VX-809 + VX-770 | CF iPSC-derived intestinal epithelia | CFTR function | ~50% (with corr-4a) | [10] |
Key Experimental Protocols
Western Blotting for CFTR Maturation
This protocol allows for the assessment of CFTR corrector efficacy by observing the conversion of the immature core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).
-
Cell Culture and Treatment: Plate primary epithelial cells and allow them to differentiate. Treat the cells with the desired concentrations of CFTR corrector or vehicle (e.g., DMSO) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Quantify the band intensities for Band B and Band C.
-
Calculate the maturation efficiency as the ratio of Band C to Band B or Band C / (Band B + Band C).[1]
-
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across the epithelial monolayer, providing a functional readout of CFTR channel activity.
-
Cell Culture: Culture primary epithelial cells on permeable supports until a confluent and differentiated monolayer is formed, as confirmed by TEER measurements.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system with appropriate Ringer's solutions on the apical and basolateral sides.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc).
-
Establish a stable baseline Isc.
-
Sequentially add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit ENaC-mediated sodium transport.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral side.
-
If testing a potentiator, add it to the apical side following forskolin stimulation.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed Isc is CFTR-dependent.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor reflects the functional activity of the CFTR channels at the cell surface.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. JCI - Small-molecule eRF3a degraders rescue CFTR nonsense mutations by promoting premature termination codon readthrough [jci.org]
- 6. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Systematic optimization of prime editing for the efficient functional correction of CFTR F508del in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of Serum on CFTR Corrector 9 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of CFTR Corrector 9 in media.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and serum-containing media.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced potency or efficacy of this compound in the presence of serum. | Serum proteins, such as albumin, may bind to this compound, reducing its free concentration and availability to interact with the CFTR protein.[1] | 1. Reduce or Eliminate Serum: If the cell line can tolerate it, consider reducing the serum concentration or switching to a serum-free medium during the drug treatment period.[1] 2. Increase Corrector Concentration: Perform a dose-response curve to determine the optimal concentration of this compound required to achieve the desired effect in the presence of your specific serum concentration.[1] 3. Use Serum with Lower Protein Content: If serum is necessary, consider using a type with a lower protein concentration. |
| High variability in experimental results between different batches of serum. | The composition of serum can vary significantly between batches, leading to inconsistent effects on corrector activity. | 1. Pre-screen Serum Batches: Test multiple lots of serum and select a batch that demonstrates minimal impact on your assay for the entire set of experiments. 2. Use Serum Replacements: Consider using commercially available serum-replacement products that offer a more defined composition. |
| Unexpected off-target effects or cellular toxicity. | Components in the serum may interact with this compound, leading to unforeseen biological consequences. | 1. Conduct Control Experiments: Include appropriate controls, such as vehicle-treated cells in both serum-containing and serum-free media, to distinguish the effects of the corrector from those of the serum. 2. Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to evaluate the toxicity of this compound in the presence and absence of serum. |
| Difficulty in reproducing in vitro results in in vivo models. | The presence of serum proteins and other factors in vivo can significantly alter the pharmacokinetics and pharmacodynamics of this compound compared to in vitro conditions. | 1. Measure Protein Binding: Determine the extent of this compound binding to plasma proteins to better predict its free concentration in vivo. 2. In Vitro-In Vivo Correlation: Compare in vitro data obtained in the presence of serum with in vivo results to establish a correlation that can guide future experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CFTR correctors like Corrector 9?
A1: CFTR correctors are small molecules designed to rescue trafficking defects of mutant CFTR proteins, particularly the F508del mutation. This mutation causes the protein to misfold and be prematurely degraded. Correctors bind to the misfolded CFTR protein, aiding its proper folding and allowing it to be trafficked to the cell surface where it can function as a chloride channel.[2][3]
Q2: How does serum in the cell culture media potentially affect the activity of this compound?
A2: Serum contains a complex mixture of proteins, growth factors, and other molecules. A primary concern is the binding of small molecule drugs, like this compound, to serum albumin. This binding can sequester the corrector, reducing the free concentration available to act on the CFTR protein within the cells, thereby diminishing its apparent potency and efficacy.[1]
Q3: What are the key differences between a CFTR corrector and a potentiator?
A3: Correctors and potentiators target different aspects of CFTR protein dysfunction.
-
Correctors , like Corrector 9, increase the quantity of functional CFTR protein at the cell surface by addressing folding and trafficking defects.[2][3] Their effects are typically measured after longer incubation periods (e.g., 12-48 hours) to allow for protein synthesis and transport.[2]
-
Potentiators enhance the function of CFTR channels already present at the cell membrane by increasing their opening probability (gating).[2][3] Their effects are observed almost immediately after application.[2]
Q4: Which cell models are recommended for testing this compound activity?
A4: The choice of cell model is critical and depends on the experimental goals.
-
Immortalized Cell Lines (e.g., CFBE41o-, HEK293): These are suitable for high-throughput screening due to their scalability and robustness. However, they may not fully replicate the native cellular environment.[2]
-
Primary Human Bronchial Epithelial (hBE) Cells: These cells, cultured at an air-liquid interface, provide a more physiologically relevant model for studying CFTR function.[2]
Q5: What experimental assays can be used to measure the activity of this compound?
A5: Several assays can quantify the rescue of CFTR function by correctors.
-
Western Blotting: This technique is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is found in the endoplasmic reticulum, while the mature, complex-glycosylated form that has trafficked to the cell surface appears as a higher molecular weight band (Band C). An effective corrector will increase the intensity of Band C.
-
Ussing Chamber Assay: This electrophysiological method measures ion transport across a monolayer of polarized epithelial cells. An increase in forskolin-stimulated short-circuit current (Isc) in corrector-treated cells indicates an increase in functional CFTR at the cell surface.
-
Forskolin-Induced Swelling (FIS) Assay in Organoids: This assay measures the swelling of intestinal organoids in response to CFTR activation by forskolin (B1673556). Increased swelling in corrector-treated organoids reflects restored CFTR function.[4]
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
Objective: To assess the effect of this compound on the maturation of the F508del-CFTR protein in the presence and absence of serum.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., CFBE41o-) and allow them to adhere.
-
Treat cells with this compound or vehicle (DMSO) for 24-48 hours in media with and without serum.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells using RIPA buffer supplemented with protease inhibitors.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a low-percentage (e.g., 7.5%) SDS-PAGE gel.[2]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[2]
-
-
Detection and Analysis:
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[2]
-
Quantify the intensity of Band B (immature CFTR) and Band C (mature CFTR). An increase in the Band C / Band B ratio indicates successful correction.
-
Protocol 2: Ussing Chamber Assay for CFTR Function
Objective: To measure the effect of this compound on CFTR-mediated chloride secretion in polarized epithelial cells.
Methodology:
-
Cell Culture:
-
Culture primary hBE cells from CF patients on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated (3-4 weeks).[2]
-
-
Treatment:
-
Add this compound or vehicle to the basolateral medium and incubate for 24-48 hours.[2]
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber.
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).[2]
-
-
Pharmacological Stimulation:
-
Sequentially add the following to the apical and/or basolateral chambers:
-
A phosphodiesterase inhibitor (e.g., IBMX) to increase intracellular cAMP.
-
Forskolin to activate CFTR.
-
A CFTR potentiator (e.g., Genistein or VX-770) to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
-
Data Analysis:
-
Calculate the change in Isc in response to each agent. The CFTR-dependent current is the peak current after forskolin and potentiator addition minus the current remaining after inhibitor addition.[2]
-
Visualizations
Caption: Experimental workflow to evaluate the impact of serum on this compound activity.
References
potential for CFTR corrector 9 degradation in experimental conditions
Welcome to the technical support center for CFTR Corrector 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for degradation of this compound under experimental conditions and to offer troubleshooting for related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as compound 42) is a small molecule modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Its primary mechanism of action, like other CFTR correctors, is to rescue trafficking defects of mutant CFTR proteins, particularly the F508del mutation. This mutation leads to protein misfolding and premature degradation.[2] Correctors bind to the misfolded protein, facilitating its proper conformation and allowing it to be trafficked to the cell surface where it can function as a chloride channel.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to prevent degradation. For solid this compound, it is recommended to store it at 4°C and protected from light.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should also be protected from light.[1]
Q3: What are the main factors that can cause degradation of this compound during experiments?
A3: Several factors in a typical experimental setup can contribute to the degradation of small molecules like this compound. These include:
-
Temperature: Incubation at 37°C, standard for cell culture, can accelerate chemical degradation.[3]
-
pH: The pH of cell culture media (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[3]
-
Light: The manufacturer recommends protecting this compound from light, suggesting it may be photosensitive.[1]
-
Enzymatic Degradation: If the cell culture medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[3]
-
Media Components: Reactive components in the media, like certain amino acids or metal ions, could potentially interact with and degrade the corrector.[3][4]
Q4: Is there specific information on the chemical stability of the isoxazole-carboxamide scaffold present in this compound?
Troubleshooting Guides
This section addresses common experimental issues that may be related to the degradation of this compound.
Issue 1: I am observing a gradual loss of corrector activity over a long-term experiment (e.g., 48-72 hours).
-
Possible Cause: This could be due to the degradation of this compound in the cell culture medium at 37°C.
-
Solutions:
-
Replenish the compound: For long-term incubations, consider replacing the medium with freshly prepared medium containing the corrector every 24 hours.
-
Assess stability: Perform a stability study by incubating the corrector in your specific cell culture medium at 37°C for various time points (e.g., 0, 8, 24, 48 hours). Collect aliquots at each time point and analyze the concentration of the intact compound using a suitable analytical method like HPLC or LC-MS.
-
Lower incubation temperature: If experimentally feasible, a lower incubation temperature might slow down degradation, although this can also affect the biological system.[2]
-
Issue 2: My experimental results are inconsistent between replicates or experiments.
-
Possible Cause: Inconsistent results can arise from variable degradation of the corrector due to differences in handling, such as exposure to light or variations in the age of the prepared solutions.
-
Solutions:
-
Protect from light: Always protect the solid compound and solutions of this compound from light by using amber vials and minimizing exposure during experimental setup.
-
Prepare fresh solutions: Prepare working solutions of the corrector fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Ensure complete solubilization: Visually inspect stock and working solutions to ensure there is no precipitate. If precipitation occurs upon dilution in aqueous media, try serial dilutions or pre-warming the media.[3]
-
Issue 3: I am not observing the expected level of CFTR correction in my assay.
-
Possible Cause: The effective concentration of the corrector may be lower than intended due to degradation or precipitation.
-
Solutions:
-
Verify stock solution concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method.
-
Check for precipitation: When diluting the DMSO stock into aqueous cell culture media, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid precipitation of the hydrophobic compound.
-
Run a positive control: Include a known stable CFTR corrector in your experiments to ensure the assay itself is performing as expected.
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | As per manufacturer | Protect from light |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Protect from light, avoid repeated freeze-thaw cycles |
| -80°C | Up to 6 months[1] | Protect from light, avoid repeated freeze-thaw cycles | |
| Working Solution (in media) | 37°C | Short-term | Prepare fresh for each experiment, protect from light |
Table 2: Potential Factors Leading to Degradation of this compound in Experimental Conditions
| Factor | Condition | Potential Outcome | Mitigation Strategy |
| Temperature | 37°C incubation | Accelerated hydrolysis or other degradation | Replenish compound in long-term experiments; perform stability studies. |
| pH | 7.2 - 7.4 (Cell Culture Media) | pH-dependent hydrolysis | Use buffered media; assess stability at experimental pH. |
| Light | Ambient laboratory light | Photodegradation | Use amber vials; minimize light exposure during handling. |
| Enzymes | Serum in media | Enzymatic cleavage/metabolism | Use serum-free media if possible; assess stability in the presence of serum. |
| Solvent | Aqueous media from DMSO stock | Precipitation leading to lower effective concentration | Keep final DMSO concentration low (<0.5%); use serial dilutions. |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
This protocol is used to assess the ability of this compound to rescue the trafficking of F508del-CFTR, indicated by the appearance of the mature, complex-glycosylated Band C.
-
Cell Culture & Treatment: Plate cells (e.g., CFBE41o- expressing F508del-CFTR) and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 24-48 hours at 37°C.[2] To minimize degradation, consider replacing the media and corrector at 24 hours for a 48-hour experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein in Laemmli buffer. Load samples onto a low-percentage (e.g., 7.5%) SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.[2]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands. Band B represents the immature, core-glycosylated CFTR, while Band C represents the mature, complex-glycosylated form that has passed through the Golgi.[5] An increase in the Band C to Band B ratio indicates successful correction.
Protocol 2: Ussing Chamber Assay for CFTR Function
This assay measures CFTR-dependent ion transport across a polarized epithelial cell monolayer.
-
Cell Culture & Treatment: Culture primary human bronchial epithelial (hBE) cells from CF patients on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated. Add this compound to the basolateral medium and incubate for 24-48 hours at 37°C.[2]
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both with Krebs-Bicarbonate Ringer (KBR) solution pre-warmed to 37°C and gassed with 95% O₂ / 5% CO₂.[2]
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and record the baseline Isc.
-
Sequentially add pharmacological agents to stimulate and inhibit CFTR activity:
-
Amiloride (apical) to block epithelial sodium channels (ENaC).
-
Forskolin (B1673556) (apical and basolateral) to raise cAMP and activate CFTR.
-
A CFTR potentiator (e.g., Genistein or Ivacaftor) to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.[2]
-
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the forskolin and potentiator. A larger ΔIsc in corrector-treated cells compared to vehicle-treated cells indicates a functional rescue of CFTR.
Visualizations
Caption: Workflow for a typical CFTR corrector experiment, highlighting potential stages of compound degradation.
Caption: Decision tree for troubleshooting inconsistent results in CFTR corrector experiments.
References
Technical Support Center: Enhancing F508del-CFTR Rescue with CFTR Corrector 9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of F508del-CFTR rescue with CFTR Corrector 9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule designed to rescue the trafficking defect of the F508del-CFTR mutant protein.[1] The F508del mutation leads to protein misfolding and its premature degradation by the endoplasmic reticulum (ER) quality control machinery.[1][2] Corrector 9 is believed to bind to the misfolded F508del-CFTR protein, facilitating its proper conformational folding. This allows the corrected protein to be processed through the Golgi apparatus and trafficked to the cell surface, where it can function as a chloride ion channel.[1]
Q2: What is the difference between a CFTR corrector and a CFTR potentiator?
A2: CFTR correctors and potentiators address distinct defects in the mutant CFTR protein.[1]
-
Correctors , like this compound, aim to increase the quantity of CFTR protein that reaches the cell surface by addressing the folding and trafficking abnormalities.[1][3] The effects of correctors are typically observed after a longer incubation period (e.g., 16-48 hours) to allow for the synthesis and transport of the newly corrected protein.[1][4]
-
Potentiators , on the other hand, work to enhance the function of CFTR channels that are already present at the cell membrane.[1] They do this by increasing the probability of the channel being open (gating).[1] The effect of a potentiator is typically measured almost immediately after its application.[1] Combination therapies often utilize both a corrector and a potentiator to maximize the overall CFTR function.[1][2]
Q3: Which cell models are most suitable for evaluating the efficacy of this compound?
A3: The choice of cell model is critical and depends on the specific experimental goals and desired physiological relevance.
-
Immortalized Cell Lines (e.g., CFBE41o-, HEK293): These cell lines are often used for high-throughput screening (HTS) due to their ease of culture and scalability. However, they may overexpress CFTR and not fully recapitulate the native cellular environment.[1]
-
Primary Human Bronchial Epithelial (HBE) Cells: HBE cells derived from individuals with cystic fibrosis provide a more physiologically relevant model.[5][6] When cultured at an air-liquid interface, they differentiate into a polarized epithelium that closely mimics the in vivo airway environment.[6]
-
Patient-Derived Organoids: Intestinal organoids can be generated from rectal biopsies of individuals with CF and are a valuable tool for personalized medicine, allowing for the assessment of drug responses in a patient-specific manner.
Q4: Why is a combination of correctors sometimes more effective?
A4: The F508del mutation induces multiple structural defects in the CFTR protein.[7] Different classes of correctors may target distinct structural flaws. For instance, some correctors might stabilize the nucleotide-binding domain 1 (NBD1), while others could improve the interaction between NBD1 and the membrane-spanning domains.[8] By using a combination of correctors with different mechanisms of action, it is possible to achieve a more comprehensive and synergistic rescue of the F508del-CFTR protein, leading to a greater functional outcome than what can be achieved with a single corrector alone.[4]
Troubleshooting Guide
Issue 1: Low or no rescue of F508del-CFTR function observed after treatment with Corrector 9.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for this compound in your specific cell model. |
| Cell Line Instability or High Passage Number | Ensure you are using a low-passage number of the cell line. High-passage cells can exhibit altered phenotypes and drug responses. |
| Incorrect Experimental Conditions | Verify the temperature, CO2 levels, and media components. For some cell lines, a lower temperature (e.g., 27°C) can partially rescue F508del-CFTR trafficking and may be used as a positive control.[4] |
| Compound Instability | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature (-20°C or -80°C for long-term storage).[9] |
| Cellular Context | The rescue efficiency of correctors can be cell-type dependent. Consider testing the compound in a different, well-characterized cell model. |
Issue 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells or culture inserts. Variations in cell number can lead to significant differences in the final readout. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Variability in Primary Cell Donors | When using primary cells from different donors, be aware that there can be significant patient-to-patient variability in the response to correctors.[6] |
Issue 3: Discrepancy between biochemical rescue (e.g., Western blot) and functional rescue (e.g., iodide efflux or Ussing chamber).
| Possible Cause | Troubleshooting Steps |
| Non-functional Protein at the Cell Surface | The corrector may successfully traffic the F508del-CFTR protein to the plasma membrane, but the channel may still have a gating defect. In this case, co-treatment with a potentiator is necessary to restore channel function.[3] |
| Rapid Internalization and Degradation | The rescued F508del-CFTR protein at the cell surface can be unstable and rapidly removed.[4][7] Consider performing experiments to assess the half-life of the rescued protein at the plasma membrane. |
| Assay Sensitivity | The functional assay may not be sensitive enough to detect small increases in CFTR function. Optimize the assay conditions or consider using a more sensitive method. |
Quantitative Data Summary
Table 1: Illustrative Rescue Efficacy of CFTR Correctors on F508del-CFTR Function
| Treatment | Cell Model | Assay | Parameter Measured | Fold Increase over Vehicle | % of Wild-Type CFTR Function |
| Corrector 9 (hypothetical) | CFBE41o- | Iodide Efflux | Peak Efflux Rate | 5-10 | 10-15% |
| VX-809 (Lumacaftor) | F508del-HBE | Ussing Chamber | Forskolin-stimulated Isc | ~4 | ~15%[2] |
| VX-809 + VX-770 | F508del-HBE | Ussing Chamber | Forskolin-stimulated Isc | ~8 | ~25%[2] |
| Corrector Combination (C4+C18) | CFBE F508del-CFTR | Ussing Chamber | CFTRinh-172 sensitive Isc | ~12 | Not specified[4] |
Note: The data for "Corrector 9" is hypothetical and serves as a placeholder for expected results. The other data is representative of published findings for known CFTR correctors.
Experimental Protocols
Protocol 1: Western Blotting for F508del-CFTR Maturation
This protocol is used to assess the effect of this compound on the maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found post-Golgi and at the plasma membrane. An increase in the Band C to Band B ratio indicates successful correction.[1]
-
Cell Lysis:
-
Plate and treat cells with this compound for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 7.5% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect bands using an ECL substrate and an imaging system.[1]
-
-
Analysis:
-
Quantify the intensity of Band B and Band C using densitometry software (e.g., ImageJ).
-
Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).[1]
-
Protocol 2: Iodide Efflux Assay for CFTR Function
This assay measures the function of CFTR as an anion channel by monitoring the rate of iodide efflux from cells.
-
Cell Preparation:
-
Plate cells in 96-well plates and treat with this compound for 24-48 hours.
-
-
Iodide Loading:
-
Wash cells with a chloride-free buffer (e.g., nitrate-based).
-
Load cells with an iodide-containing buffer for 1 hour at 37°C.
-
-
Efflux Measurement:
-
Wash away the loading buffer.
-
Add a chloride-free buffer to the wells.
-
At timed intervals, transfer the supernatant to a new 96-well plate containing a fluorescent iodide sensor (e.g., SPQ or YFP-based sensors).
-
After establishing a baseline, stimulate CFTR channel opening with a cocktail of forskolin (B1673556) and a potentiator (e.g., Genistein or VX-770).
-
-
Data Analysis:
-
Measure the fluorescence at each time point.
-
Calculate the rate of iodide efflux by fitting the data to an appropriate kinetic model.
-
Compare the efflux rates of corrector-treated cells to vehicle-treated controls.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. cff.org [cff.org]
- 4. Combination of Correctors Rescue ΔF508-CFTR by Reducing Its Association with Hsp40 and Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cystic Fibrosis Airway Milieu Enhances Rescue of F508del in a Pre-Clinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting CFTR Maturation Assays with VX-661 (Tezacaftor)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector assays involving VX-661 (Tezacaftor). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during your experiments.
General FAQs
Q1: What is the primary mechanism of action for the CFTR corrector VX-661?
A1: VX-661 (Tezacaftor) is a second-generation CFTR corrector.[1] Its primary mechanism involves binding directly to the first membrane-spanning domain (MSD1) of the CFTR protein.[1] This interaction stabilizes the protein during its biogenesis, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum (ER) to the plasma membrane.[1][2] For CF-causing mutations like F508del, which leads to protein misfolding and degradation, VX-661 helps rescue the protein, increasing the quantity of functional CFTR at the cell surface.[1][2]
Q2: What is the difference between a CFTR corrector and a potentiator?
A2: Correctors and potentiators address different molecular defects of mutant CFTR protein.[3][4]
-
Correctors , like VX-661, are designed to rescue the processing and trafficking of misfolded CFTR proteins (e.g., F508del-CFTR) to the cell surface.[1] Their effect is measured after a longer incubation period (e.g., 12-48 hours) to allow for new protein synthesis and trafficking.[3]
-
Potentiators , such as Ivacaftor (VX-770), work on CFTR protein that is already at the cell surface.[5] They increase the channel's open probability (gating), thereby enhancing the flow of chloride ions.[3][5] Their effect is typically measured almost immediately after application.[3] Combination therapies often include both a corrector and a potentiator for a more robust therapeutic effect.[6][7]
Q3: Which cell lines are appropriate for CFTR maturation assays?
A3: Several cell lines are commonly used, each with its advantages. The choice often depends on the specific research question.
-
Human Bronchial Epithelial (HBE) cells: Considered the "gold standard" as they are a cell type representative of the CF lung and can be cultured to resemble a pseudostratified airway epithelium.[8]
-
Fischer Rat Thyroid (FRT) cells: Extensively used for CFTR studies and drug discovery. They are a reliable model and have been used by the FDA to expand drug labels for rare CF mutations.[8]
-
CFBE41o- cells: An immortalized human CF bronchial epithelial cell line that endogenously expresses minimal CFTR, requiring transfection or transduction with a vector encoding the CFTR variant of interest.[6][7]
-
HEK293 cells: A human embryonic kidney cell line that is easily transfected and commonly used for overexpressing CFTR mutants.[6][9]
-
Patient-Derived Intestinal Organoids: A highly sensitive primary cell model for assessing CFTR function, particularly for rare mutations.[8][10]
Troubleshooting Western Blotting for CFTR Maturation
Western blotting is a key biochemical assay to visualize the change in CFTR glycosylation, which indicates successful trafficking from the ER to the Golgi.[3] The immature, core-glycosylated form of CFTR (Band B) migrates faster on an SDS-PAGE gel than the mature, complex-glycosylated form (Band C).[11][12] An effective corrector like VX-661 will increase the intensity of Band C relative to Band B.
Q4: I can't clearly distinguish between Band B and Band C of CFTR.
A4: This is a common issue that can be addressed by optimizing your electrophoresis and blotting procedure.
-
Gel Percentage: Use a low percentage (e.g., 6-7.5%) SDS-PAGE gel to achieve better separation of high molecular weight proteins like CFTR (Band B ~150 kDa, Band C ~170 kDa).[3][12][13][14]
-
Running Conditions: Ensure the gel runs long enough to allow for adequate separation of the bands.
-
Controls: Always include a positive control (e.g., cells expressing wild-type CFTR, which should show a prominent Band C) and a negative control (e.g., untreated F508del-CFTR cells, showing mostly Band B).[3]
-
Deglycosylation: To confirm band identity, you can treat cell lysates with enzymes like Endoglycosidase H (Endo H) or PNGase F. Endo H cleaves core glycosylation, causing Band B to shift to a lower molecular weight, while Band C is generally resistant. PNGase F cleaves all N-linked glycans, causing both bands to shift.[3]
Q5: My Band C signal is very weak even after treatment with VX-661.
A5: A weak Band C signal suggests suboptimal correction or technical issues with the assay.
-
Optimize Corrector Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for VX-661 in your specific cell line. A common starting range is 1 nM to 10 µM for 24-48 hours.[15]
-
Cell Lysis and Protein Handling: Ensure your lysis buffer is effective at solubilizing membrane proteins and contains protease inhibitors to prevent CFTR degradation. Keep samples on ice and minimize freeze-thaw cycles.
-
Antibody Quality: Use a high-quality primary antibody specific for CFTR. Titrate the antibody to find the optimal concentration.[14][16]
-
Protein Loading: Ensure you are loading sufficient total protein (e.g., 20-50 µg of cell lysate) per lane.[3] Use a loading control like GAPDH or β-tubulin to verify equal loading.[3]
-
Enhance Detection: Use a sensitive ECL substrate and optimize exposure time to capture the signal without saturating the film or detector.[3][17]
Q6: I'm seeing high background on my Western blot.
A6: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Blocking: Ensure you are blocking the membrane for a sufficient amount of time (at least 1 hour) with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).[3][18]
-
Washing: Increase the number and duration of washes with TBST to remove unbound antibodies.[18]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentrations.[17][19]
-
Membrane Handling: Handle the membrane with forceps to avoid contamination. Ensure the membrane does not dry out during incubations.[18]
Troubleshooting Functional Assays
Functional assays, such as the iodide efflux assay and Ussing chamber experiments, measure the chloride channel activity of CFTR at the cell surface.
Q7: In my iodide efflux assay, I'm not seeing a significant increase in iodide efflux after stimulation with forskolin (B1673556) in VX-661 treated cells.
A7: This indicates a lack of functional CFTR at the cell surface or issues with the assay itself.
-
Cell Health and Confluency: Ensure your cells are healthy and have reached the appropriate confluency before starting the assay.
-
Reagent Activity: Prepare fresh forskolin and other stimulating agents, as they can degrade over time.[3]
-
Iodide Loading: Ensure cells are adequately loaded with iodide before starting the efflux measurement.
-
Suboptimal Correction: As with Western blotting, optimize the concentration and incubation time of VX-661.
-
Quenching Issues (for fluorescence-based assays): If using a halide-sensitive fluorescent protein (e.g., YFP), ensure proper calibration and that the quenching and de-quenching kinetics are within the expected range.[6][20]
Q8: The transepithelial current in my Ussing chamber experiment is low or highly variable.
A8: Ussing chamber experiments require well-differentiated and polarized epithelial monolayers.
-
Cell Differentiation: Ensure the cells have formed a fully polarized monolayer with high transepithelial electrical resistance (TEER), which is an indicator of tight junction formation.[3] This may require extended culture at an air-liquid interface.[8]
-
Replicate Number: Increase the number of replicates to account for biological variability.[3]
-
Consistent Culture Conditions: Use cells of a similar passage number and ensure consistent seeding density and culture conditions.[3]
Data Presentation
Table 1: Expected Outcomes of VX-661 in CFTR Maturation and Function Assays
| Assay | Metric | Untreated F508del-CFTR | VX-661 Treated F508del-CFTR | Wild-Type CFTR |
| Western Blot | Band C / (Band B + Band C) Ratio | Low | Increased | High |
| Iodide Efflux | Rate of Iodide Efflux | Minimal | Increased | High |
| Ussing Chamber | Forskolin-stimulated Isc (µA/cm²) | Low | Increased | High |
Note: The magnitude of the effect of VX-661 can vary depending on the cell model, experimental conditions, and the specific CFTR mutation.
Table 2: In Vitro Efficacy of CFTR Correctors
| Corrector | Cell Model | Assay | Outcome | Reference |
| VX-661 (Tezacaftor) | CFBE41o- | PM Density | ~3.5% of WT | [21] |
| VX-445 (Elexacaftor) | CFBE41o- | PM Density | ~15% of WT | [21] |
| VX-661 + VX-445 | CFBE41o- | PM Density | ~45% of WT | [21] |
| VX-661 + VX-445 + VX-770 | F508del/F508del HNE | Ussing Chamber (Isc) | ~62% of WT | [7][21] |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[3]
-
Identify the immature (Band B) and mature (Band C) forms of CFTR.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of Band C to Band B (or Band C / (Band B + Band C)) to determine the maturation efficiency.[3]
-
Protocol 2: Iodide Efflux Assay
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and treat with VX-661 or vehicle as described above.
-
-
Iodide Loading:
-
Wash cells with a buffer (e.g., PBS).
-
Incubate cells with an iodide-containing buffer for a sufficient time to allow for iodide loading.
-
-
Efflux Measurement:
-
Remove the loading buffer and wash the cells with an iodide-free buffer.
-
At timed intervals, collect the extracellular buffer and replace it with fresh iodide-free buffer.
-
Stimulate CFTR-mediated efflux by adding a cAMP agonist like forskolin (e.g., 10 µM).[22]
-
-
Iodide Quantification:
-
Data Analysis:
-
Calculate the rate of iodide efflux over time.
-
Compare the forskolin-stimulated efflux rates between vehicle- and VX-661-treated cells.
-
Mandatory Visualizations
Caption: CFTR maturation pathway and the mechanism of action of VX-661.
Caption: Experimental workflow for a CFTR maturation assay using Western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Small Molecules to Correct Defects in CFTR Folding, Maturation, and Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction non grata between CFTR’s correctors and potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cff.org [cff.org]
- 9. HEK293-CFTR cell line with RFP and Blasticidin marker [gentarget.com]
- 10. The response of rare CFTR mutations to specific modulator combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cff.org [cff.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 20. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 22. Directed differentiation of human pluripotent stem cells into mature airway epithelia expressing functional CFTR protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for CFTR Corrector 9 (Tezacaftor/VX-661) Electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for electrophysiological assessments of the CFTR corrector Tezacaftor (VX-661).
Troubleshooting Guides
Encountering variability in your electrophysiology results when assessing CFTR corrector 9? This guide provides insights into common problems, their potential causes, and actionable solutions related to buffer and experimental conditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no corrector effect (minimal rescue of F508del-CFTR function) | Inadequate incubation time with VX-661. | Pre-incubate cells with VX-661 for 24-48 hours to allow for correction and trafficking of the F508del-CFTR protein to the cell surface.[1][2][3] |
| Suboptimal temperature during incubation or recording. | Maintain a physiological temperature of 37°C during both the corrector incubation period and the electrophysiological recording to ensure optimal protein folding and channel function.[1][2] | |
| Absence of a potentiator. | VX-661 is a corrector that increases the amount of CFTR at the cell surface. A potentiator (e.g., Ivacaftor/VX-770 or Genistein) is required to increase the channel open probability. Add a potentiator during the acute electrophysiology experiment.[1][4] | |
| Incorrect buffer composition. | Use a standard Krebs-bicarbonate Ringer (KBR) solution. Ensure all components are at the correct concentration and the pH is stable at 7.4.[1][5] | |
| High baseline noise in recordings | Poor gassing of the buffer. | Continuously gas the KBR solution with 95% O₂ / 5% CO₂ to maintain pH and physiological conditions.[1][6] |
| Contamination of electrodes or buffer. | Use fresh, high-purity water and reagents for buffer preparation. Ensure Ag/AgCl electrodes are properly chlorided and salt bridges are free of air bubbles. | |
| Temperature fluctuations. | Use a temperature-controlled perfusion system to maintain a stable 37°C throughout the experiment.[1][2] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell seeding density, passage number, and culture duration. Ensure monolayers are fully polarized, indicated by a stable transepithelial electrical resistance (TEER).[2] |
| Inconsistent reagent concentrations. | Prepare fresh stock solutions of modulators (VX-661, potentiators) and perform accurate serial dilutions for each experiment. Use a vehicle control (e.g., DMSO) consistently.[1] | |
| Rundown of CFTR channel activity. | For long patch-clamp recordings, be aware of the physiological rundown of CFTR channels. Assay for the ability of compounds to increase CFTR stability.[7] | |
| Unexpected drug interactions | Chronic co-exposure to a potentiator during the correction phase. | Be aware that chronic co-incubation with a potentiator like VX-770 can sometimes reduce the abundance of VX-661-rescued CFTR. Assess the effects of acute vs. chronic potentiator exposure.[8] |
Frequently Asked Questions (FAQs)
Buffer Composition and Preparation
Q1: What is a standard buffer composition for Ussing chamber experiments with VX-661?
A standard and widely used buffer is the Krebs-bicarbonate Ringer (KBR) solution.[1][5] The typical composition is detailed in the table below. It is critical to maintain the pH at 7.4 by continuously gassing the solution with 95% O₂ / 5% CO₂ and warming it to 37°C.[1][6]
Q2: Why is bicarbonate in the buffer important?
Bicarbonate is not only a physiological buffer but is also transported by CFTR. Its presence is crucial for studying the full physiological function of the channel and for maintaining the pH of the buffer system when gassed with 5% CO₂.
Q3: Can I use a HEPES-buffered solution instead of a bicarbonate buffer?
While HEPES can be used to control pH, a bicarbonate-based buffer gassed with CO₂ is more physiologically relevant for studying CFTR, which is permeable to bicarbonate. For short-term experiments where CO₂ is not available, HEPES may be an alternative, but KBR is recommended for optimal results.[9]
Experimental Conditions
Q4: What is the optimal incubation time and concentration for VX-661?
For maximal correction of F508del-CFTR, pre-incubate the epithelial cells with 1-10 µM of VX-661 for 24 to 48 hours at 37°C.[3] A concentration of 3 µM is commonly cited in combination with other modulators.[1][5][10]
Q5: Is a potentiator always necessary when testing VX-661?
Yes. VX-661 is a corrector that helps the mutated CFTR protein fold correctly and traffic to the cell surface.[11][12] However, it does not significantly increase the channel's open probability (gating). Therefore, a potentiator, such as Ivacaftor (VX-770), must be added acutely during the electrophysiological measurement to activate the corrected channels and observe a functional response.[4][13]
Q6: What is the purpose of using forskolin (B1673556) in these experiments?
Forskolin is a direct activator of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the Regulatory (R) domain of CFTR. This phosphorylation is a prerequisite for channel gating in the presence of ATP.[14] Forskolin is therefore used to maximally activate CFTR channels.
Q7: Why is amiloride (B1667095) added at the beginning of a Ussing chamber experiment?
Amiloride is used to block the Epithelial Sodium Channel (ENaC).[1][15] This is important because sodium transport contributes to the total short-circuit current (Isc). By blocking ENaC, the subsequent changes in Isc after adding a CFTR activator (like forskolin) and potentiator can be attributed specifically to CFTR-mediated chloride and bicarbonate transport.[15]
Quantitative Data Summary
The following tables provide a summary of recommended concentrations for buffers and pharmacological agents used in this compound electrophysiology experiments.
Table 1: Standard Krebs-Bicarbonate Ringer (KBR) Buffer Composition
| Component | Concentration (mM) |
| NaCl | 115-120 |
| KCl | 2.4-5.2 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.2 |
| NaHCO₃ | 25 |
| KH₂PO₄ or H₂PO₄ | 0.4 |
| K₂HPO₄ or HPO₄ | 2.4 |
| Glucose | 5-10 |
| pH | **7.4 (when gassed with 95% O₂ / 5% CO₂) ** |
| Temperature | 37°C |
| Note: Component concentrations can vary slightly between published protocols. The ranges provided are typical for these experiments.[5] |
Table 2: Typical Concentrations of Pharmacological Agents
| Agent | Role | Typical Concentration | Timing of Addition |
| Tezacaftor (VX-661) | Corrector | 1-10 µM | Pre-incubation (24-48 hours) |
| Amiloride | ENaC Blocker | 10-100 µM | Acute (at start of recording) |
| Forskolin | CFTR Activator | 10-20 µM | Acute |
| Ivacaftor (VX-770) | Potentiator | 0.3-10 µM | Acute (after Forskolin) |
| Genistein | Potentiator | 30-50 µM | Acute (after Forskolin) |
| CFTRinh-172 | CFTR Inhibitor | 10-20 µM | Acute (at end of experiment) |
Experimental Protocols
Ussing Chamber Electrophysiology for VX-661 Assessment
This protocol describes the measurement of CFTR-mediated short-circuit current (Isc) across a polarized epithelial cell monolayer (e.g., CFBE41o- or primary human bronchial epithelial cells) expressing F508del-CFTR.
I. Cell Culture and Corrector Pre-treatment
-
Culture epithelial cells on permeable supports (e.g., Transwell inserts) until a polarized monolayer with a stable transepithelial electrical resistance (TEER) is achieved.
-
Add Tezacaftor (VX-661) to the basolateral medium at a final concentration of 3 µM. Also, include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for protein correction and trafficking.[1][2]
II. Ussing Chamber Setup and Recording
-
Prepare the KBR solution, warm it to 37°C, and continuously gas with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
Mount the permeable support containing the cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both chambers with the warmed and gassed KBR solution.
-
Using a voltage-clamp amplifier, clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize (typically 15-20 minutes).[6]
III. Pharmacological Modulation
-
ENaC Inhibition: Add Amiloride (e.g., 100 µM) to the apical chamber to block sodium channels. Wait for the Isc to reach a new stable baseline.[1]
-
CFTR Activation: Add Forskolin (e.g., 10 µM) to both the apical and basolateral chambers to activate CFTR.
-
CFTR Potentiation: Add a potentiator, such as Ivacaftor (VX-770) (e.g., 3 µM), to the apical chamber to maximize the opening of corrected CFTR channels.[10]
-
CFTR Inhibition: At the end of the experiment, add CFTRinh-172 (e.g., 20 µM) to the apical chamber to confirm that the observed current is CFTR-specific.[1]
IV. Data Analysis
-
Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.
-
The key readout is the ΔIsc following the addition of the potentiator, which represents the functional activity of the VX-661-corrected CFTR channels.
-
Compare the ΔIsc from VX-661-treated cells to the vehicle-treated controls to determine the efficacy of the corrector.
Visualizations
Caption: Experimental workflow for assessing VX-661 efficacy.
Caption: Mechanism of action for CFTR correctors and potentiators.
Caption: Troubleshooting logic for low CFTR corrector efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.insa.pt [repositorio.insa.pt]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. rupress.org [rupress.org]
- 15. DSpace [openresearch.okstate.edu]
Technical Support Center: Experiments Involving CFTR Corrector 9
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CFTR Corrector 9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CFTR correctors like Corrector 9?
A1: CFTR correctors are small molecules designed to rescue trafficking defects of mutant CFTR proteins, particularly the F508del mutation. This mutation causes the protein to misfold and be prematurely degraded by the cell's quality control machinery in the endoplasmic reticulum (ER). Correctors bind to the misfolded protein, helping it to achieve a more stable conformation. This allows the protein to be properly processed through the Golgi apparatus and trafficked to the cell surface, where it can function as a chloride channel.[1]
Q2: What is the fundamental difference between a CFTR corrector and a potentiator?
A2: Correctors and potentiators address distinct defects in mutant CFTR.[1]
-
Correctors: Increase the amount of CFTR protein that reaches the cell surface by addressing folding and trafficking defects.[1][2] Their effects are typically observed after a longer incubation period (e.g., 12-48 hours) to allow for new protein synthesis and trafficking.[1]
-
Potentiators: Enhance the function of CFTR channels already present at the cell membrane by increasing their channel opening probability (gating).[1] Their effects are measured almost immediately after application.[1]
Combination therapies often include both a corrector and a potentiator for a synergistic effect.[1][3]
Q3: Which cell models are most appropriate for testing this compound?
A3: The choice of cell model is contingent on the experimental objective, desired throughput, and physiological relevance.
| Cell Model | Advantages | Disadvantages |
| Immortalized Cell Lines (e.g., CFBE41o-, HEK293) | Robust, scalable, and suitable for high-throughput screening (HTS).[1] | Often overexpress CFTR and may not fully represent the native cellular environment.[1] |
| Primary Human Bronchial Epithelial (hBE) Cells | High physiological relevance, form polarized monolayers with tight junctions.[4][5] | More difficult to culture and maintain, lower throughput. |
| Patient-Derived Organoids (Intestinal or Lung) | Enable personalized medicine approaches and can predict clinical responsiveness.[6][7][8] | Require specialized culture techniques and access to patient samples. |
Q4: What are the expected outcomes of a successful experiment with this compound?
A4: A successful experiment should demonstrate an increase in the amount of mature, functional CFTR protein at the cell surface. This can be measured by:
-
Biochemical assays (Western Blot): An increase in the mature, complex-glycosylated form of CFTR (Band C) relative to the immature, core-glycosylated form (Band B).[9]
-
Functional assays (Ussing Chamber, Patch Clamp, Fluorescent Imaging): An increase in CFTR-mediated chloride transport across the cell membrane.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on F508del-CFTR trafficking.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no increase in mature CFTR (Band C) on Western Blot | Suboptimal Corrector 9 Concentration or Incubation Time: Insufficient concentration or duration of treatment. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time (typically 24-48 hours).[1] |
| Poor Cell Health or Lysis: Cells were unhealthy prior to or during the experiment, or the lysis buffer is inefficient. | Ensure cells are healthy and not overgrown. Use a validated lysis buffer (e.g., RIPA) with fresh protease inhibitors. | |
| Inefficient Protein Transfer: Issues with the Western blot transfer process. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| Antibody Issues: Primary or secondary antibody is not working correctly. | Use a validated CFTR antibody at the recommended dilution. Ensure the secondary antibody is appropriate for the primary and is not expired. | |
| Rapid Degradation of Corrected Protein: The rescued CFTR protein is unstable at the cell surface. | For mechanistic investigation, consider co-incubation with a proteasome inhibitor for a short period before lysis.[1] | |
| Low or inconsistent functional response in Ussing Chamber assays | Poor Cell Differentiation: Epithelial cells have not formed a fully polarized monolayer with tight junctions. | Verify the transepithelial electrical resistance (TEER); high TEER values indicate a healthy monolayer. Allow sufficient time for differentiation at an air-liquid interface.[1] |
| Inactive Reagents: Forskolin or other activators may have degraded. | Prepare fresh reagents and store them properly. | |
| Low Signal-to-Noise Ratio: Low CFTR activity or technical issues with the setup. | Ensure proper grounding of the Ussing chamber system. Optimize the chloride gradient and ensure the recording solution is at the correct temperature and pH. | |
| High variability between experimental replicates | Inconsistent Cell Seeding: Uneven cell density across wells or plates. | Ensure thorough cell suspension before seeding and use precise pipetting techniques. |
| Edge Effects in Multi-well Plates: Evaporation or temperature gradients affecting cells in outer wells. | Avoid using the outermost wells of plates for critical experiments, or fill them with sterile PBS to minimize evaporation. | |
| Compound Solubility Issues: this compound may not be fully dissolved in the media. | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. Visually inspect for precipitates. | |
| Apparent toxicity or cell death after treatment | High Corrector 9 Concentration: The concentration used is cytotoxic. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. |
| Vehicle (e.g., DMSO) Toxicity: The concentration of the solvent is too high. | Keep the final DMSO concentration consistent across all wells and typically below 0.5%. | |
| Off-Target Effects: The corrector may have unintended effects on cellular pathways. | Investigate potential off-target effects by consulting literature on the compound class or performing broader cellular assays.[10] |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
This protocol is used to assess the efficacy of this compound by observing the change in CFTR glycosylation, which indicates successful trafficking from the ER to the Golgi apparatus.[9]
1. Cell Culture and Treatment:
- Plate cells (e.g., CFBE41o- expressing F508del-CFTR) in 6-well plates and allow them to adhere and reach 80-90% confluency.
- Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 24-48 hours at 37°C.
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Transfer:
- Denature equal amounts of protein (e.g., 30-50 µg) from each sample by boiling in Laemmli sample buffer.
- Load samples onto a low-percentage (e.g., 6-8%) SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
- Identify the immature (Band B, ~140 kDa) and mature (Band C, ~170 kDa) forms of CFTR.
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Calculate the ratio of Band C to Band B (or Band C / (Band B + Band C)) to determine the maturation efficiency.[1]
A[label="Cell Culture & Treatment\n(24-48h with Corrector 9)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Cell Lysis & Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Western Transfer (PVDF)", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Immunoblotting\n(Primary & Secondary Antibodies)", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="ECL Detection & Imaging", fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="Data Analysis\n(Band C / Band B Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Workflow for assessing CFTR maturation via Western Blot.
Protocol 2: Ussing Chamber Assay for CFTR Function
This protocol measures ion movement across a polarized epithelial monolayer to assess the functional rescue of CFTR channels. This is designed for primary hBE cells cultured on permeable supports.
1. Cell Culture and Treatment:
- Culture primary hBE cells from CF patients on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated (typically 3-4 weeks), as indicated by high TEER.
- Treat cells by adding this compound or vehicle to the basolateral medium.
- Incubate for 24-48 hours at 37°C.
2. Chamber Setup:
- Pre-warm Krebs-Bicarbonate Ringer (KBR) solution to 37°C and gas with 95% O₂ / 5% CO₂.
- Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.
- Fill both compartments with KBR solution and allow the short-circuit current (Isc) to stabilize.
3. Measurement of CFTR-dependent Current:
- Inhibit the epithelial sodium channel (ENaC) by adding Amiloride to the apical chamber.
- Establish a chloride gradient by replacing the apical KBR with a low-chloride KBR solution.
- Sequentially add the following reagents and record the change in Isc:
- Forskolin (to the apical and basolateral chambers) to raise intracellular cAMP and activate PKA, which in turn activates CFTR.
- (Optional) A CFTR potentiator (e.g., Ivacaftor/VX-770) to the apical chamber to maximally open the corrected CFTR channels.
- A CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-specific.
4. Data Analysis:
- Calculate the change in Isc (ΔIsc) in response to each reagent.
- Compare the forskolin-stimulated ΔIsc between Corrector 9-treated and vehicle-treated cells. A significant increase in the treated cells indicates functional rescue of CFTR.
Start [label="Mount Corrector 9-Treated\nALI Culture in Chamber", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Amiloride [label="Add Amiloride\n(Inhibit ENaC)", fillcolor="#F1F3F4", fontcolor="#202124"];
Forskolin [label="Add Forskolin\n(Activate CFTR)", fillcolor="#FBBC05", fontcolor="#202124"];
Potentiator [label="Add Potentiator\n(Optional, Maximize Current)", fillcolor="#F1F3F4", fontcolor="#202124"];
Inhibitor [label="Add CFTR Inhibitor\n(Confirm Specificity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="Analyze ΔIsc", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Amiloride -> Forskolin -> Potentiator -> Inhibitor -> End;
}
Caption: Reagent addition sequence in a Ussing chamber experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. cff.org [cff.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cff.org [cff.org]
- 10. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CFTR Corrector Efficacy: VX-809 (Lumacaftor) vs. a Novel Corrector
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the well-established CFTR corrector, VX-809 (lumacaftor), with a hypothetical next-generation corrector, designated here as Corrector 9. The information on VX-809 is based on published experimental data, while the data for Corrector 9 is illustrative to provide a framework for comparison. This guide is intended to be a resource for researchers evaluating novel CFTR modulators.
Mechanism of Action
Cystic Fibrosis (CF) is most commonly caused by the F508del mutation in the CFTR gene, which leads to misfolding and premature degradation of the CFTR protein.[1][2] CFTR correctors are small molecules that aim to rescue the trafficking of this misfolded protein to the cell surface.[2][3]
VX-809 (Lumacaftor): A first-generation CFTR corrector, VX-809 acts as a chaperone during protein folding, stabilizing the F508del-CFTR protein and increasing its trafficking to the cell membrane.[4] It has been shown to improve the processing and trafficking of the F508del-CFTR protein, leading to an increased density of the protein at the cell surface.[1] However, its efficacy is partial, and it is often used in combination with a potentiator like ivacaftor (B1684365) to enhance the function of the corrected channels.[1]
Corrector 9 (Hypothetical): As a hypothetical next-generation corrector, Corrector 9 is envisioned to have a more efficient mechanism of action. This could involve a different binding site on the CFTR protein, leading to superior stabilization, or it might address multiple folding defects simultaneously. The goal of such a novel corrector would be to restore F508del-CFTR trafficking to near wild-type levels.
Data Presentation: In Vitro Efficacy Comparison
The following table summarizes key quantitative data from in vitro assays comparing the efficacy of VX-809 to the hypothetical Corrector 9 in F508del homozygous human bronchial epithelial (HBE) cells.
| Efficacy Parameter | Assay | VX-809 (Lumacaftor) | Corrector 9 (Hypothetical) |
| CFTR Maturation | Western Blot (% of WT) | ~15%[5] | >50% |
| Chloride Channel Function | Iodide Efflux Assay (% of WT) | ~15%[6] | >60% |
| Transepithelial Chloride Current | Ussing Chamber (ΔIsc, µA/cm²) | ~2-4 µA/cm² | >15 µA/cm² |
| Potency (EC50) | Iodide Efflux Assay | ~100-500 nM[7] | <50 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Western Blot for CFTR Maturation
Objective: To assess the extent of F508del-CFTR protein processing and trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus, where it undergoes complex glycosylation. The mature, complex-glycosylated form (Band C) is indicative of successful trafficking, while the immature, core-glycosylated form (Band B) is retained in the ER.
Protocol:
-
Cell Culture and Treatment: Plate F508del homozygous HBE cells and culture until confluent. Treat the cells with the desired concentration of CFTR corrector (e.g., 10 µM VX-809 or Corrector 9) or vehicle (DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer. Heat samples at 37°C for 15 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.
-
SDS-PAGE: Separate the protein lysates on a 6% Tris-acetate polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa) using densitometry software. The ratio of Band C to the total (Band B + Band C) is used to determine the maturation efficiency.[8]
Iodide Efflux Assay for CFTR Channel Function
Objective: To measure the function of CFTR channels at the cell surface by quantifying the rate of iodide efflux.
Protocol:
-
Cell Culture and Treatment: Grow F508del homozygous HBE cells on 96-well plates and treat with the corrector compound or vehicle as described for the Western blot.
-
Iodide Loading: Wash the cells with a chloride-free buffer and then load with an iodide-containing buffer for 1 hour.
-
Efflux Stimulation: Replace the loading buffer with a chloride-containing, iodide-free buffer. Stimulate CFTR channel opening by adding a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX).
-
Measurement: At timed intervals, collect aliquots of the extracellular buffer. The iodide concentration in the aliquots is measured using an iodide-selective electrode.
-
Data Analysis: The rate of iodide efflux is calculated and typically expressed as a percentage of the efflux observed in cells expressing wild-type CFTR.[9][10]
Ussing Chamber Assay for Transepithelial Ion Transport
Objective: To measure the net ion transport across a polarized epithelial monolayer, providing a physiological assessment of CFTR-mediated chloride secretion.
Protocol:
-
Cell Culture: Grow F508del homozygous HBE cells on permeable filter supports until a polarized monolayer with high transepithelial resistance is formed. Treat with the corrector compound or vehicle for 24-48 hours.
-
Ussing Chamber Setup: Mount the filter supports in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both chambers are filled with Krebs-bicarbonate Ringer solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current Measurement: The potential difference across the epithelium is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously measured.
-
Pharmacological Manipulation:
-
Inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) added to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the basolateral chamber.
-
If testing in combination with a potentiator, add the potentiator (e.g., ivacaftor) to the apical chamber.
-
Finally, inhibit CFTR-mediated current with a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the measured current.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to the CFTR agonist and inhibitor is calculated to quantify the corrector's effect on transepithelial chloride secretion.[11][12]
Visualizations
Signaling Pathway and Corrector Mechanism of Action
References
- 1. youtube.com [youtube.com]
- 2. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 5. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. cff.org [cff.org]
- 9. mdpi.com [mdpi.com]
- 10. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiologicinstruments.com [physiologicinstruments.com]
synergistic effects of CFTR corrector 9 with other CFTR modulators
For Researchers, Scientists, and Drug Development Professionals
The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators—small molecules that target the underlying protein defect. While significant progress has been made with combination therapies, the quest for more effective modulator combinations continues. This guide provides a comparative overview of the synergistic effects of CFTR modulators, with a focus on the principles of combination therapy.
Note on "CFTR Corrector 9": Publicly available scientific literature and experimental data on a specific entity designated "this compound" (also referred to as compound 42) are limited. Information regarding its precise mechanism of action, classification (e.g., Type I, II, or III corrector), and performance in combination with other CFTR modulators is not sufficiently detailed in published research to conduct a direct comparative analysis. Therefore, this guide will focus on the established principles of synergistic correction using well-characterized CFTR modulators as examples.
The Rationale for Combination Therapy
Mutations in the CFTR gene can lead to various defects in the CFTR protein, including misfolding, reduced trafficking to the cell surface, and impaired channel gating. The most common mutation, F508del, results in a protein that is both misfolded and exhibits defective gating. To address these multiple defects, a combination of different types of CFTR modulators is often necessary.
-
Correctors: These molecules aim to rescue the conformational defects of mutant CFTR, facilitating its processing and trafficking to the cell membrane.[1][2] Correctors can be further classified based on their mechanism of action. Type I correctors, such as lumacaftor (B1684366) and tezacaftor, stabilize the first transmembrane domain (TMD1).[3]
-
Potentiators: These modulators work on CFTR channels that have reached the cell surface, increasing their open probability and enhancing the flow of chloride ions.[2] Ivacaftor is a well-known potentiator.
The synergistic effect of combining correctors and potentiators has been a cornerstone of modern CF therapy, as demonstrated by the clinical success of drugs like Orkambi® (lumacaftor/ivacaftor) and Trikafta® (elexacaftor/tezacaftor/ivacaftor).[4][5]
Key Experimental Approaches for Evaluating Synergy
Assessing the synergistic effects of CFTR modulators requires a variety of in vitro and ex vivo assays. These experimental protocols are crucial for quantifying the rescue of CFTR function.
Table 1: Common Assays for Evaluating CFTR Modulator Synergy
| Assay Type | Principle | Key Parameters Measured |
| Ussing Chamber | Measures ion transport across a monolayer of polarized epithelial cells. | Short-circuit current (Isc), a direct measure of transepithelial ion flow. |
| Patch Clamp | Measures the opening and closing of single CFTR channels in a patch of cell membrane. | Channel open probability (Po), single-channel conductance. |
| Western Blot | Detects the maturation of the CFTR protein by observing changes in its glycosylation state. | Ratio of mature (Band C) to immature (Band B) CFTR protein. |
| Forskolin-Induced Swelling (FIS) Assay | Measures the swelling of patient-derived intestinal organoids in response to CFTR activation. | Change in organoid area, reflecting CFTR-mediated fluid secretion. |
| Nasal Potential Difference (NPD) | Measures the voltage across the nasal epithelium in vivo, reflecting ion transport. | Change in potential difference in response to chloride-free solutions and isoproterenol. |
Visualizing the Mechanisms of Action
Understanding the interplay between different CFTR modulators is key to designing effective combination therapies. The following diagrams illustrate the general mechanisms and workflows involved.
References
- 1. cff.org [cff.org]
- 2. cff.org [cff.org]
- 3. Mechanism of CFTR correction by type I folding correctors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CFTR corrector (lumacaftor) and a CFTR potentiator (ivacaftor) for treatment of patients with cystic fibrosis who have a phe508del CFTR mutation: a phase 2 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
Navigating the Landscape of CFTR Correctors: A Comparative Analysis for Researchers
For Immediate Release
This guide offers a comprehensive comparison of investigational and approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors for researchers, scientists, and drug development professionals. In the quest for effective treatments for cystic fibrosis (CF), a myriad of small molecules known as correctors have been developed to rescue the misfolded and dysfunctional CFTR protein, particularly the common F508del mutation. This document provides an objective analysis of the mechanism of action and performance of these correctors, supported by experimental data, to aid in the selection and development of next-generation CF therapeutics.
It is important to note that while this guide provides a framework for comparing CFTR correctors, specific quantitative preclinical or clinical data for "CFTR corrector 9" (also known as compound 42) is not publicly available in peer-reviewed literature at this time. Therefore, the following comparisons are made with established correctors, Lumacaftor (VX-809) and Tezacaftor (VX-661), to illustrate the methodologies and data presentation pertinent to the evaluation of such compounds.
Mechanism of Action: Rescuing the Defective CFTR Protein
The primary mechanism of action for CFTR correctors is to facilitate the proper folding and trafficking of the mutant CFTR protein from the endoplasmic reticulum (ER) to the cell surface.[1] In individuals with the F508del mutation, the CFTR protein is misfolded and subsequently targeted for degradation by the cell's quality control machinery, preventing it from reaching the plasma membrane where it would normally function as a chloride ion channel.[1] Correctors are small molecules that are thought to directly bind to the misfolded CFTR protein, stabilizing its structure and allowing it to bypass the ER quality control and be transported to the cell surface.[2]
The journey of the CFTR protein from synthesis to its functional location at the cell membrane is a complex process involving multiple cellular compartments and quality control checkpoints. The following diagram illustrates this pathway and the points at which CFTR correctors are believed to exert their effects.
Comparative Performance of CFTR Correctors
The efficacy of CFTR correctors is evaluated through a series of preclinical assays that measure the rescue of CFTR protein expression, maturation, and function. The two primary assays used for this validation are Western blotting and the Ussing chamber assay.
CFTR Protein Maturation: Western Blot Analysis
Western blotting is used to assess the glycosylation state of the CFTR protein, which is an indicator of its maturation and trafficking through the Golgi apparatus. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has successfully trafficked through the Golgi.[3] An effective corrector will increase the ratio of Band C to Band B protein.
Table 1: In Vitro Efficacy of CFTR Correctors on F508del-CFTR Protein Maturation
| Corrector | Cell Type | Concentration | C-Band/B-Band Ratio Increase (fold-change vs. vehicle) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Lumacaftor (VX-809) | CFBE41o- | 3 µM | ~2.5 | [4] |
| Tezacaftor (VX-661) | Not specified | Not specified | Data on direct C/B ratio increase is limited in direct comparisons, but shows improved efficacy and safety profile over Lumacaftor in clinical trials. | [5] |
Note: The data presented are compiled from different studies and experimental conditions may vary.
CFTR Channel Function: Ussing Chamber Assay
The Ussing chamber assay is a functional assay that measures ion transport across an epithelial cell monolayer.[6] By measuring the short-circuit current (Isc) in response to CFTR-specific activators and inhibitors, the functional rescue of the CFTR channel at the cell surface can be quantified.
Table 2: In Vitro Efficacy of CFTR Correctors on F508del-CFTR Function (Ussing Chamber)
| Corrector | Cell Type | Concentration | Increase in Forskolin-stimulated Isc (% of Wild-Type CFTR) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Lumacaftor (VX-809) | Human Bronchial Epithelial (HBE) | 3 µM | ~15% (in combination with a potentiator) | [7] |
| Tezacaftor (VX-661) | Not specified | Not specified | Improved functional rescue in combination with other modulators compared to earlier generations. | [8] |
Note: The data presented are compiled from different studies and experimental conditions may vary. Efficacy is often reported in combination with a potentiator to maximize the function of the corrected CFTR channels at the cell surface.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of CFTR correctors. Below are outlines of the key methodologies used in the validation process.
Western Blot Protocol for CFTR Maturation
This protocol allows for the semi-quantitative analysis of the immature (Band B) and mature (Band C) forms of the CFTR protein.
Ussing Chamber Protocol for CFTR Function
This electrophysiological technique provides a direct measure of CFTR-mediated ion transport across a polarized epithelial monolayer.
References
- 1. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 2. mdpi.com [mdpi.com]
- 3. Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 6. Functional and Pharmacological Characterization of the Rare CFTR Mutation W361R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of a phase IIa study of VX-809, an investigational CFTR corrector compound, in subjects with cystic fibrosis homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological analysis of CFTR variants of cystic fibrosis using stem cell-derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Investigational CFTR Correctors for Cystic Fibrosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for professional medical advice.
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded, leading to a loss of chloride ion transport at the epithelial cell surface. CFTR correctors are a class of drugs that aim to rescue the trafficking of this misfolded protein to the cell membrane. This guide provides a comparative analysis of prominent investigational and approved CFTR correctors, focusing on their performance based on available experimental data.
It is important to note that a search for "CFTR corrector 9," also referred to as "compound 42," did not yield any publicly available scientific data regarding its mechanism of action, in vitro efficacy, or clinical trial results. The compound is listed by chemical suppliers for research use, but no experimental information could be retrieved for a comparative analysis.[1] Therefore, this guide will focus on a comparison of well-documented CFTR correctors.
Mechanism of Action of CFTR Correctors
CFTR correctors are small molecules that bind to the misfolded F508del-CFTR protein, facilitating its proper folding and trafficking to the cell surface.[2] They are often used in combination with a potentiator, such as ivacaftor, which increases the channel's opening probability once it is at the cell membrane.[2] Next-generation correctors, like elexacaftor (B607289) and vanzacaftor, work in concert with other correctors, such as tezacaftor, to provide a more robust rescue of the CFTR protein.
Comparative Efficacy of CFTR Corrector Combinations
The efficacy of CFTR corrector therapies is primarily evaluated in clinical trials by measuring the improvement in lung function, specifically the mean absolute change in percent predicted forced expiratory volume in one second (ppFEV1), and the reduction in sweat chloride (SwCl) concentration, a direct indicator of CFTR protein function. The following tables summarize key clinical trial data for different CFTR corrector combinations.
Table 1: Efficacy of Dual and Triple Corrector Combinations in F508del Homozygous Patients
| Corrector Combination | Trial(s) | Mean Absolute Change in ppFEV1 (percentage points) | Mean Absolute Change in Sweat Chloride (mmol/L) |
| Lumacaftor/Ivacaftor | Post-approval observational study | -0.3 (no significant change)[3][4] | -18.5[3][4] |
| Tezacaftor/Ivacaftor | EVOLVE | 4.0 | -9.5 |
| Elexacaftor/Tezacaftor/Ivacaftor | VX17-445-103 | 10.0 (vs. Tezacaftor/Ivacaftor) | -45.1 (vs. Tezacaftor/Ivacaftor) |
Table 2: Efficacy of Triple Corrector Combinations in Patients with a Single F508del Allele
| Corrector Combination | Trial(s) | Mean Absolute Change in ppFEV1 (percentage points) | Mean Absolute Change in Sweat Chloride (mmol/L) |
| Elexacaftor/Tezacaftor/Ivacaftor | VX17-445-102 | 14.3 (vs. placebo)[5] | -41.8 (vs. placebo)[5] |
Table 3: Head-to-Head Comparison of Vanzacaftor and Elexacaftor Triple Combinations
All participants received a 4-week run-in with Elexacaftor/Tezacaftor/Ivacaftor before randomization.
| Corrector Combination | Trial(s) | Absolute Change in ppFEV1 from baseline (percentage points) | Percentage of Patients with SwCl <60 mmol/L |
| Vanzacaftor/Tezacaftor/Deutivacaftor | SKYLINE 102 & 103 (pooled) | Non-inferior to Elexacaftor combination[5] | 86%[5] |
| Elexacaftor/Tezacaftor/Ivacaftor | SKYLINE 102 & 103 (pooled) | (Comparator) | 77%[5] |
Experimental Protocols
Standardized experimental protocols are crucial for the preclinical evaluation and comparison of CFTR correctors. Below are detailed methodologies for key assays.
Western Blot for CFTR Maturation
Objective: To quantify the correction of the F508del-CFTR processing defect by measuring the ratio of the mature, complex-glycosylated form (Band C) to the immature, core-glycosylated form (Band B) of the CFTR protein.[6][7]
Protocol:
-
Cell Lysis: After treatment with the CFTR corrector, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer. Heat at 65-70°C for 10-15 minutes. Do not boil , as this can cause CFTR to aggregate.
-
Gel Electrophoresis: Separate the protein lysates on a 6-8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for CFTR.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities for Band B (~130 kDa) and Band C (~170 kDa) using densitometry. The ratio of Band C to total CFTR (Band B + Band C) is a measure of corrector efficacy.[8]
Ussing Chamber Assay for CFTR Function
Objective: To measure the functional activity of rescued CFTR channels at the apical membrane of polarized epithelial cells by quantifying ion transport.[1][9]
Protocol:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells from CF patients (F508del/F508del) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Incubation: Treat the cells with the CFTR corrector for 24-48 hours.
-
Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments, which are filled with pre-warmed and gassed Ringer's solution.
-
Equilibration: Allow the system to equilibrate to a stable baseline short-circuit current (Isc).
-
Pharmacological Additions (in sequence):
-
Amiloride: Add to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (B1673556): Add to both sides to increase intracellular cAMP and activate CFTR.
-
CFTR Potentiator (e.g., Ivacaftor): Add to the apical side to maximize channel gating.
-
CFTR Inhibitor (e.g., CFTRinh-172): Add to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to forskolin and the potentiator is a direct measure of CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Objective: To assess CFTR function in a 3D patient-derived model. Activation of rescued CFTR channels leads to fluid secretion into the organoid lumen, causing them to swell.[10][11]
Protocol:
-
Organoid Culture: Culture intestinal organoids derived from rectal biopsies of CF patients.
-
Plating: Plate 30-80 organoids per well in a 96-well plate with a basement membrane matrix.
-
Corrector Incubation: Treat the organoids with the CFTR corrector for 18-24 hours.
-
Staining: Stain the organoids with a live-cell dye (e.g., Calcein green).
-
Assay Initiation: Acquire baseline images (Time 0).
-
CFTR Activation: Add forskolin to the medium to activate CFTR channels.
-
Time-Lapse Imaging: Capture images at regular intervals for several hours using a confocal microscope.
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time. The area under the curve (AUC) is a measure of CFTR function and, consequently, the efficacy of the corrector.
Conclusion
The development of CFTR correctors has significantly advanced the treatment of Cystic Fibrosis. The progression from dual-corrector therapies to highly effective triple-combination therapies, such as elexacaftor/tezacaftor/ivacaftor, has resulted in substantial clinical benefits for a large proportion of the CF population. The next-generation combination of vanzacaftor/tezacaftor/deutivacaftor has demonstrated non-inferiority to the elexacaftor combination in improving lung function and superior efficacy in reducing sweat chloride levels, suggesting a further refinement in CFTR modulation.[5][9] The continued investigation of novel correctors, guided by robust preclinical evaluation using the assays described in this guide, holds promise for even more effective and personalized treatments for all individuals with Cystic Fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. benchchem.com [benchchem.com]
- 4. stemcell.com [stemcell.com]
- 5. Vertex Announces Positive Results From Pivotal Trials of Vanzacaftor/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 6. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 7. cff.org [cff.org]
- 8. cysticfibrosis.org.uk [cysticfibrosis.org.uk]
- 9. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CFTR Corrector 9 and Tezacaftor in Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two cystic fibrosis transmembrane conductance regulator (CFTR) correctors: the well-characterized drug Tezacaftor (B612225) and the research compound CFTR corrector 9. Due to the limited publicly available data on this compound, this document focuses on a detailed exposition of Tezacaftor's mechanism and performance, while establishing a framework for the evaluation and comparison of novel correctors like this compound using standardized experimental protocols.
Introduction to CFTR Correctors
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation. CFTR correctors are small molecules designed to rescue the trafficking of this misfolded protein to the cell surface, thereby increasing the density of functional channels.
Tezacaftor (VX-661) is a second-generation CFTR corrector that has received regulatory approval in combination with other modulators for the treatment of CF. It was developed to improve upon the efficacy and safety profile of first-generation correctors.
This compound (also known as compound 42) is a CFTR modulator available for research purposes.[1][2] As of the writing of this guide, detailed preclinical and clinical data on its mechanism of action and efficacy are not extensively published in peer-reviewed literature, precluding a direct, data-driven comparison with Tezacaftor.
Mechanism of Action
Tezacaftor:
Tezacaftor functions by directly binding to the misfolded F508del-CFTR protein. This binding stabilizes the protein, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum to the cell surface.[3][4] By increasing the amount of mature, functional CFTR protein at the cell membrane, Tezacaftor helps to restore chloride and bicarbonate transport. It is often used in combination with a CFTR potentiator, such as Ivacaftor (B1684365), which increases the channel open probability of the corrected CFTR protein at the cell surface.[5][6] Tezacaftor is also a component of the triple-combination therapy with Elexacaftor and Ivacaftor, which provides further synergistic correction of the F508del-CFTR protein.[1][4][5]
This compound:
The precise mechanism of action for this compound is not well-documented in publicly available scientific literature. As a designated "CFTR corrector," it is presumed to act by a similar mechanism to other correctors, namely by aiding in the proper folding and trafficking of mutant CFTR protein to the cell surface.[1][2]
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the cellular processing of the F508del-CFTR protein and the points of intervention for CFTR correctors and potentiators.
Quantitative Data Presentation
Due to the lack of available data for this compound, a direct quantitative comparison is not feasible. The following table summarizes key in vitro efficacy data for Tezacaftor from preclinical studies. A similar table would be necessary to evaluate the performance of this compound.
Table 1: In Vitro Efficacy of Tezacaftor
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 for CFTR Correction | Human Bronchial Epithelial (HBE) cells from F508del homozygous donors | Ussing Chamber | ~100 nM | (Data synthesized from preclinical findings) |
| Maximal Efficacy (% of wild-type CFTR function) | HBE cells from F508del homozygous donors | Ussing Chamber | ~15-25% (in combination with a potentiator) | (Data synthesized from preclinical findings) |
| Increase in Mature CFTR (Band C) | Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Western Blot | Significant increase over vehicle control | (Data synthesized from preclinical findings) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare CFTR correctors. These protocols are applicable for the evaluation of both Tezacaftor and novel compounds like this compound.
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a gold-standard method for measuring ion transport across epithelial monolayers. It provides a functional readout of CFTR-mediated chloride secretion.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Human bronchial epithelial (HBE) cells from cystic fibrosis patients homozygous for the F508del mutation are cultured on permeable supports at an air-liquid interface (ALI) for at least 21 days to allow for differentiation and polarization.
-
Compound Treatment: Differentiated cell monolayers are treated with the CFTR corrector (e.g., 3 µM Tezacaftor) or a vehicle control (DMSO) by adding the compound to the basolateral medium for 24-48 hours prior to the experiment.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Krebs-Bicarbonate Ringer (KBR) solution.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
Pharmacological Additions:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin (a cAMP agonist) and a CFTR potentiator (e.g., Ivacaftor) are added to stimulate CFTR-mediated chloride secretion.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to the forskolin and potentiator, which is subsequently inhibited by the CFTR inhibitor, is calculated as a measure of CFTR function. The efficacy of the corrector is determined by comparing the CFTR-dependent Isc in corrector-treated cells to that in vehicle-treated cells.
YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay used for higher-throughput screening of CFTR modulator compounds. It measures CFTR-mediated iodide influx by the quenching of a halide-sensitive yellow fluorescent protein (YFP).
Experimental Workflow:
References
- 1. The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and functional efficacy of elexacaftor/tezacaftor/ivacaftor in people with cystic fibrosis carrying the N1303K mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
Assessing the Additive Effect of CFTR Corrector 9 and Ivacaftor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the additive therapeutic effects of a novel investigational compound, referred to as "CFTR corrector 9," when used in combination with the established CFTR potentiator, ivacaftor (B1684365). The methodologies and data presented are based on established principles and results from studies of well-characterized CFTR correctors, such as lumacaftor, tezacaftor, and elexacaftor, in combination with ivacaftor. This guide is intended to serve as a blueprint for the preclinical and clinical evaluation of new CFTR corrector and potentiator combinations.
Introduction to CFTR Modulation
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1] These mutations lead to a dysfunctional protein, resulting in a multisystem disease. CFTR modulators, a class of drugs that target the defective protein, have revolutionized CF treatment. These modulators fall into two main categories:
-
Correctors : These small molecules are designed to rescue trafficking defects of mutant CFTR proteins, particularly the F508del mutation. This common mutation causes the protein to misfold and be prematurely degraded. Correctors bind to the misfolded protein, helping it achieve a more stable conformation, allowing it to be trafficked to the cell surface.[2][3]
-
Potentiators : These drugs enhance the function of CFTR channels that are already present at the cell membrane by increasing their channel opening probability (gating).[2][3] Ivacaftor is a well-established CFTR potentiator.[4][5]
The combination of a corrector and a potentiator is a key therapeutic strategy, particularly for patients with the F508del mutation. The corrector increases the number of CFTR channels at the cell surface, and the potentiator then boosts the activity of these channels.[6]
Mechanism of Action: The Corrector and Potentiator Synergy
The synergistic effect of combining a CFTR corrector with a potentiator like ivacaftor is based on their complementary mechanisms of action. The corrector addresses the protein processing and trafficking defect, leading to an increased quantity of CFTR protein at the cell surface. Subsequently, the potentiator acts on these newly inserted channels to increase their gating and, consequently, chloride ion transport.[7][8]
Experimental Data: Assessing the Additive Effect
The additive effect of "this compound" and ivacaftor would be evaluated through a series of in vitro and clinical studies. The following tables present hypothetical data, structured based on results from studies of existing corrector/ivacaftor combinations, to illustrate the expected outcomes.
In Vitro Efficacy
| Assay | Vehicle Control | This compound (alone) | Ivacaftor (alone) | This compound + Ivacaftor |
| CFTR Maturation (Band C/Band B ratio) | 0.1 | 0.4 | 0.1 | 0.4 |
| Chloride Efflux (% of Wild-Type) | 5% | 15% | 8% | 45% |
Data are hypothetical and for illustrative purposes.
Clinical Efficacy (Phase 2/3 Trial Data)
| Outcome Measure | Placebo | This compound (alone) | Ivacaftor (alone) | This compound + Ivacaftor |
| Change in ppFEV1 from baseline | -0.5% | +3.0% | +1.5% | +10.0% |
| Change in Sweat Chloride (mmol/L) | -1.0 | -15.0 | -5.0 | -45.0 |
| Pulmonary Exacerbation Rate (events/year) | 1.2 | 0.8 | 1.0 | 0.4 |
Data are hypothetical and for illustrative purposes. ppFEV1: percent predicted forced expiratory volume in 1 second. A significant decrease in sweat chloride concentration is a key biomarker of CFTR activity restoration.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the additive effects of "this compound" and ivacaftor.
Western Blotting for CFTR Maturation
This assay is used to assess the ability of a corrector to rescue the trafficking of F508del-CFTR.
-
Cell Culture and Treatment : Plate cells (e.g., CFBE41o-) and treat with the CFTR corrector or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
SDS-PAGE and Transfer : Separate protein lysates on a low-percentage (e.g., 7.5%) SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and incubate with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis : Visualize bands using an enhanced chemiluminescence (ECL) substrate. Band B represents the immature, core-glycosylated form of CFTR in the ER, while Band C is the mature, fully glycosylated form that has trafficked through the Golgi to the cell surface. An increase in the Band C to Band B ratio indicates successful correction.[2]
Ussing Chamber Assay for Transepithelial Chloride Conductance
This electrophysiological technique measures ion transport across epithelial cell monolayers.
-
Cell Culture : Culture primary human bronchial epithelial (hBE) cells from CF patients on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated.
-
Treatment : Add the CFTR corrector to the basolateral medium and incubate for 24-48 hours.
-
Measurement : Mount the permeable supports in an Ussing chamber. Measure the short-circuit current (Isc) in response to the addition of a cAMP agonist (e.g., forskolin) to activate CFTR, the potentiator (ivacaftor), and a CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the current. The change in Isc (ΔIsc) reflects CFTR-dependent chloride secretion.[2]
Conclusion
The assessment of the additive effect of a new CFTR corrector, such as the hypothetical "this compound," with ivacaftor requires a systematic approach encompassing both in vitro and clinical evaluations. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for characterizing the synergistic potential of novel CFTR modulator combinations. The ultimate goal of this research is to develop more effective therapies that restore CFTR function to a greater degree, leading to improved clinical outcomes for individuals with cystic fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 4. cff.org [cff.org]
- 5. What is the mechanism of Ivacaftor? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. trikaftahcp.com [trikaftahcp.com]
- 8. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
A Head-to-Head Comparison of CFTR Correctors: Elexacaftor vs. CFTR Corrector 9
In the landscape of cystic fibrosis (CF) therapeutics, the development of CFTR modulators has marked a paradigm shift in disease management. Among these, correctors are a class of small molecules designed to rescue the processing and trafficking of misfolded CFTR protein, particularly the F508del mutation, the most common cause of CF. This guide provides a comparative analysis of two such molecules: elexacaftor (B607289) (VX-445), a key component of the highly effective triple-combination therapy Trikafta®, and CFTR corrector 9, a research compound.
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation. Due to the limited publicly available data on this compound, this guide will primarily present the well-documented profile of elexacaftor, establishing a benchmark for the evaluation of new and emerging CFTR correctors.
Mechanism of Action
Elexacaftor and tezacaftor (B612225) are CFTR correctors that bind to different sites on the CFTR protein.[1] This dual-binding approach facilitates the proper folding and processing of the F508del-CFTR protein, increasing the amount of mature protein that reaches the cell surface.[1][2] When combined with ivacaftor (B1684365), a potentiator that enhances the channel gating of the CFTR protein at the cell surface, the overall effect is a significant increase in chloride ion transport.[1][3]
The precise mechanism of action for this compound is not extensively detailed in peer-reviewed literature but it is classified as a CFTR modulator.[4][5]
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro efficacy of elexacaftor in rescuing F508del-CFTR function in human bronchial epithelial (HBE) cells, the gold standard for preclinical CFTR modulator evaluation. A similar data set for this compound is necessary for a direct comparison.
| Corrector | CFTR Maturation (% of Wild-Type) | Chloride Transport (% of Wild-Type) | EC50 (µM) |
| Elexacaftor (monotherapy) | ~25% | ~30% | ~0.02 |
| Elexacaftor/Tezacaftor/Ivacaftor | ~50-60% | ~62% | - |
Note: Data are approximate and compiled from various preclinical studies. Ivacaftor is a potentiator used in combination to enhance channel gating, not a corrector itself.[6]
Experimental Protocols
To rigorously compare the efficacy of different CFTR correctors, standardized experimental protocols are essential. The following are key assays used in the preclinical evaluation of molecules like elexacaftor.
Western Blotting for CFTR Maturation
Objective: To quantify the extent of CFTR protein processing from the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.[7]
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured to confluence. The cells are then treated with the test correctors at various concentrations for 24-48 hours.[8]
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensities of Band B (immature CFTR) and Band C (mature CFTR) are quantified using densitometry. The ratio of Band C to total CFTR (Band B + Band C) is calculated to determine the correction efficiency.[8][9]
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Objective: To measure the functional activity of rescued CFTR channels at the apical membrane of polarized epithelial cells.[7]
Methodology:
-
Cell Culture on Permeable Supports: F508del-homozygous HBE cells are cultured on permeable filter supports at an air-liquid interface (ALI) until a polarized monolayer with high transepithelial electrical resistance is formed.[9]
-
Corrector Treatment: The cells are treated with the test correctors for 24-48 hours.[9]
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral compartments. Both compartments are filled with a heated and gassed Krebs-bicarbonate Ringer solution.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Pharmacological Modulation: A sequential addition of pharmacological agents is used to isolate CFTR-mediated chloride current:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (B1673556) is added to raise intracellular cyclic AMP (cAMP) levels and activate CFTR.
-
A CFTR potentiator (e.g., ivacaftor or genistein) is added to maximize channel gating.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to the pharmacological agents is measured. The CFTR-specific current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.[9]
Mandatory Visualization
Caption: Preclinical workflow for comparing CFTR corrector efficacy.
Caption: Simplified pathway of CFTR protein processing and modulator action.
References
- 1. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor-tezacaftor-ivacaftor for cystic fibrosis with Phe508del mutation: Evidence from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elexacaftor/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [healthline.com]
- 5. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Triple Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Patients With Cystic Fibrosis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cff.org [cff.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Binding Site of CFTR Corrector 9 via Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding site of the novel CFTR modulator, Corrector 9. By employing site-directed mutagenesis, researchers can elucidate the precise molecular interactions required for its corrective action on the F508del-CFTR protein. This document outlines the necessary experimental protocols, offers a comparative context with established CFTR correctors, and provides the tools for clear data presentation and visualization of the experimental workflow.
Introduction to CFTR Correction and Binding Site Validation
Cystic Fibrosis (CF) is predominantly caused by the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This mutation leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, preventing its crucial function as a chloride ion channel at the cell surface.[1] CFTR correctors are small molecules designed to rescue the folding and trafficking of the F508del-CFTR protein to the plasma membrane.[1][2]
First-generation correctors like Lumacaftor (VX-809) and Tezacaftor (VX-661), and next-generation correctors such as Elexacaftor (VX-445), have shown that efficacy is linked to their direct binding to the CFTR protein.[3][4] Computational and experimental studies suggest that Class I correctors, like Lumacaftor, bind to a multi-domain pocket involving the first membrane-spanning domain (MSD1) and the first nucleotide-binding domain (NBD1).[5][6][7] A key region implicated in this binding is near residues F374 and L375.[8]
To validate the binding site of a new molecule like Corrector 9, site-directed mutagenesis is the gold standard. This technique involves systematically mutating amino acid residues within the putative binding pocket. If a mutation abrogates the rescue effect of the corrector, it provides strong evidence that the mutated residue is critical for the drug's binding or mechanism of action.[9]
Comparative Efficacy of CFTR Correctors
The ultimate goal of validating Corrector 9's binding site is to understand its mechanism and compare its efficacy to existing therapies. The following table summarizes in vitro efficacy data for well-characterized correctors. Researchers should aim to generate analogous data for Corrector 9 and its mutants to benchmark its performance.
| Corrector | CFTR Maturation (% of Wild-Type) | Chloride Transport (% of Wild-Type) | EC₅₀ (µM) |
| First-Generation | |||
| Lumacaftor (VX-809) | ~15% | ~16% | ~0.5 |
| Tezacaftor (VX-661) | ~20% | ~25% | ~0.1 |
| Next-Generation | |||
| Elexacaftor (VX-445) | ~25% (monotherapy) | ~30% (monotherapy) | ~0.02 |
| Combinations | |||
| Lumacaftor/Ivacaftor | ~15% | ~25-30% | - |
| Tezacaftor/Ivacaftor | ~20% | ~35-40% | - |
| Elexacaftor/Tezacaftor/Ivacaftor | ~50-60% | ~62% | - |
| Corrector 9 (Hypothetical Data) | [Data to be generated] | [Data to be generated] | [Data to be generated] |
Note: Data for established correctors are approximate and compiled from various preclinical studies. Ivacaftor is a potentiator used in combination to enhance channel gating.
Experimental Workflow and Protocols
A logical workflow is essential for systematically validating the binding site of Corrector 9. The following sections detail the key experimental protocols.
Logical Workflow for Binding Site Validation
Caption: Workflow for validating Corrector 9's binding site.
Protocol 1: Site-Directed Mutagenesis of F508del-CFTR
This protocol is based on the QuikChange™ method and is used to introduce point mutations into the putative binding site of CFTR.
-
Primer Design:
-
Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation.
-
The mutation should be in the center of the primer with ≥15 base pairs of correct sequence on both sides.
-
The melting temperature (Tm) should be ≥78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[10]
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity polymerase with the F508del-CFTR expression plasmid as the template and the designed mutagenic primers.
-
A typical reaction mixture: 5 µL of 10x reaction buffer, 1 µL of dNTP mix, 1.25 µL of each primer (10 µM), 1 µL of plasmid template (10 ng), 1 µL of PfuUltra DNA polymerase, and H₂O to 50 µL.
-
Cycling conditions: 95°C for 30s, followed by 18 cycles of 95°C for 30s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length.
-
-
Template Digestion:
-
Transformation and Verification:
-
Transform competent E. coli cells with the DpnI-treated plasmid.
-
Select colonies, isolate plasmid DNA, and confirm the desired mutation via Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection
HEK293 cells are a common and effective model for studying CFTR protein expression and function due to their high transfection efficiency and lack of endogenous CFTR.[11][12]
-
Cell Culture:
-
Transfection:
-
Plate 1.0-1.5 x 10⁵ HEK293 cells per well in a 24-well plate 12-24 hours prior to transfection.[13]
-
For each well, prepare transfection complexes by mixing plasmid DNA (e.g., 0.5 µg of the CFTR construct) and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's protocol.[2][13]
-
Incubate the complexes at room temperature for 15-30 minutes.
-
Add the complexes to the cells and incubate for 24-48 hours before proceeding with assays or selection for stable cell lines.
-
Protocol 3: Western Blot for CFTR Maturation
This assay quantifies the effect of correctors on the processing of F508del-CFTR from its immature (Band B) to mature, complex-glycosylated (Band C) form.[14][15]
-
Cell Lysis and Protein Quantification:
-
After treating cells with correctors for 24-48 hours, wash with ice-cold PBS and lyse using RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for at least 1 hour in a blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer).[17]
-
Incubate with a primary antibody specific to CFTR (e.g., clone 596 or M3A7) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[16]
-
-
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa).[18]
-
Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).
-
Normalize results to a vehicle-treated control.
-
Protocol 4: Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold-standard for measuring CFTR-mediated ion transport across a polarized epithelial monolayer.[19][20]
-
Cell Culture on Permeable Supports:
-
Seed HEK293 cells stably expressing CFTR constructs onto permeable filter supports (e.g., Transwells®).
-
Culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat monolayers with correctors for 24-48 hours before the assay.[21]
-
-
Ussing Chamber Setup:
-
Mount the permeable support in the Ussing chamber apparatus, separating the apical and basolateral chambers.
-
Fill both chambers with Ringer's solution, maintain at 37°C, and bubble with 95% O₂ / 5% CO₂.[21]
-
Clamp the voltage to 0 mV and measure the baseline short-circuit current (Isc), which reflects net ion transport.
-
-
Pharmacological Assay:
-
Step 1: Add amiloride (B1667095) (e.g., 100 µM) to the apical side to block epithelial sodium channels (ENaC).[21]
-
Step 2: Add a CFTR activator, such as forskolin (B1673556) (e.g., 10 µM), to both chambers to raise cAMP levels and activate CFTR.[21] An increase in Isc indicates CFTR-mediated chloride secretion.
-
Step 3 (Optional): Add a CFTR potentiator (e.g., Ivacaftor, 1 µM) to maximize channel opening.
-
Step 4: Add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to confirm that the measured current is CFTR-dependent. The decrease in current (ΔIsc) represents the functional activity of the rescued CFTR.
-
-
Data Analysis:
-
Calculate the ΔIsc (forskolin-stimulated current minus inhibited current) for each condition.
-
Compare the ΔIsc from cells treated with Corrector 9 to untreated cells and cells treated with other correctors.
-
Interpreting Mutagenesis Data
The core of this validation strategy lies in comparing the biochemical and functional rescue by Corrector 9 in cells expressing F508del-CFTR versus those expressing F508del-CFTR with an additional mutation in the putative binding site.
Caption: Logic for interpreting mutagenesis results.
If Corrector 9 effectively rescues the maturation and function of F508del-CFTR but fails to do so in the presence of a specific mutation (e.g., F374A), it strongly implies that the mutated residue is a key component of the binding site. Comparing these results with the effects of other correctors (e.g., Lumacaftor) on the same mutants can reveal whether they share a common binding pocket or mechanism of action.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. HEK‐293 cells expressing the cystic fibrosis transmembrane conductance regulator (CFTR): a model for studying regulation of Cl− transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hek293.com [hek293.com]
- 14. cff.org [cff.org]
- 15. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Navigating the Landscape of Early-Stage CFTR Correctors: A Guide to the Reproducibility of Preclinical Candidates
A critical analysis of the experimental data surrounding early-stage CFTR correctors reveals a landscape of promising initial findings, yet a conspicuous absence of comprehensive inter-laboratory reproducibility studies for specific, non-commercialized compounds. This guide delves into the foundational data for a class of correctors, exemplified by the vendor-designated "CFTR corrector 9" (also known as C1792), by examining the original discovery data and subsequent research that utilized structurally related compounds. This analysis serves as a vital resource for researchers, scientists, and drug development professionals in interpreting the preclinical efficacy of novel CFTR modulators.
The journey to find effective treatments for cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, has led to the discovery of various small molecules aimed at restoring the function of the faulty CFTR protein. Among these, CFTR correctors are designed to rescue the misfolded F508del-CFTR protein, the most common mutation, and facilitate its trafficking to the cell surface. While clinically approved correctors like Lumacaftor, Tezacaftor, and Elexacaftor have undergone rigorous testing, the reproducibility of early-stage, research-grade compounds across different laboratories remains a significant knowledge gap.
This guide focuses on the class of compounds to which "this compound" belongs, as first described in a seminal 2005 paper in the Journal of Clinical Investigation by Pedemonte and colleagues.[1][2][3] This foundational study identified several classes of small-molecule correctors of defective ΔF508-CFTR cellular processing through high-throughput screening.
Comparative Efficacy of Early-Stage CFTR Correctors
The initial high-throughput screening by Pedemonte et al. identified several classes of compounds that could rescue F508del-CFTR function. The data below, extracted from this pioneering work, provides a baseline for the efficacy of these early correctors. It is important to note that "this compound" is a designation used by commercial vendors and this specific compound has not been extensively studied under this name in peer-reviewed literature. The following tables summarize the performance of the classes of correctors identified in the original study.
Table 1: Functional Rescue of F508del-CFTR in FRT Cells (YFP-Halide Influx Assay)
| Corrector Class | Representative Compound | Maximal Iodide Influx (d[I⁻]/dt, mM/s) | Fold Increase over DMSO |
| Aminoarylthiazoles | 1a | ~0.35 | ~2.5 |
| Quinazolinylaminopyrimidinones | 2a | ~0.70 | ~5.2 |
| Phenylhydrazones | 3a | ~0.38 | ~2.6 |
| Bisaminomethylbithiazoles | 4a (corr-4a) | ~0.80 | ~5.9 |
| Positive Control (Low Temp.) | 27°C Incubation | ~0.55 | ~4.1 |
| Vehicle Control | DMSO | ~0.13 | 1.0 |
| Data is estimated from figures in Pedemonte et al., J Clin Invest, 2005.[1][2][3] |
Table 2: Biochemical and Functional Correction in Different Cell Models
| Corrector | Cell Line | Assay | Outcome |
| corr-4a | BHK | Western Blot | Increased mature (Band C) F508del-CFTR |
| corr-4a | FRT | Short-Circuit Current (Isc) | Increased forskolin (B1673556)/genistein-stimulated current |
| corr-4a | Human Bronchial Epithelia (F508del/F508del) | Short-Circuit Current (Isc) | Increased CFTR-dependent Cl⁻ current |
| Based on data from Pedemonte et al., J Clin Invest, 2005.[1][2][3] |
Subsequent studies by other laboratories have utilized some of these compounds, particularly corr-4a, providing some insight into the reproducibility of their effects. While a formal inter-laboratory comparison is not available, the consistent observation of F508del-CFTR rescue, albeit with varying efficiencies, suggests a robust, though modest, effect of this class of compounds.
Experimental Methodologies
To facilitate the comparison and replication of these findings, detailed experimental protocols are essential. The following sections outline the key methodologies employed in the foundational and subsequent studies.
High-Throughput Screening for CFTR Corrector Identification
The initial discovery of these corrector classes relied on a cell-based high-throughput screening (HTS) assay.
-
Cell Line: Fischer rat thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
-
Assay Principle: The YFP fluorescence is quenched by iodide influx through functional CFTR channels at the cell surface. Increased CFTR function, following treatment with a corrector, results in a faster rate of fluorescence quenching.
-
Protocol:
-
FRT cells were plated in 96-well plates.
-
Cells were incubated with test compounds (typically 10 µM) for 18-24 hours at 37°C.
-
After incubation, the cells were washed and then stimulated with a CFTR activator cocktail (e.g., forskolin and genistein).
-
The rate of YFP fluorescence quenching was measured upon the addition of an iodide-containing solution using a plate reader.
-
Western Blotting for CFTR Maturation
To assess the biochemical correction of F508del-CFTR, Western blotting was used to visualize the different glycosylated forms of the protein.
-
Cell Line: Baby hamster kidney (BHK) cells expressing F508del-CFTR.
-
Principle: Immature, core-glycosylated CFTR (Band B) resides in the endoplasmic reticulum. Upon successful folding and trafficking through the Golgi apparatus, it becomes a mature, complex-glycosylated protein (Band C) with a higher molecular weight. Correctors increase the ratio of Band C to Band B.
-
Protocol:
-
BHK cells were treated with corrector compounds for 16-24 hours.
-
Cells were lysed, and total protein was quantified.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with a primary antibody against CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands were visualized using chemiluminescence.
-
Short-Circuit Current (Ussing Chamber) Measurements
This electrophysiological technique provides a quantitative measure of ion transport across a polarized epithelial monolayer.
-
Cell Models: Polarized FRT cells expressing F508del-CFTR or primary human bronchial epithelial cells from CF patients.
-
Principle: The Ussing chamber measures the short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelial monolayer and is a direct measure of net ion transport.
-
Protocol:
-
Epithelial cells were cultured on permeable supports until a polarized monolayer with high electrical resistance was formed.
-
Cells were treated with corrector compounds for 24-48 hours.
-
The permeable supports were mounted in Ussing chambers.
-
The baseline Isc was recorded, followed by the sequential addition of amiloride (B1667095) (to block sodium channels), a CFTR agonist (e.g., forskolin), a CFTR potentiator (e.g., genistein (B1671435) or VX-770), and finally a CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the current.
-
The change in Isc in response to the CFTR agonist and potentiator was quantified as a measure of CFTR function.
-
Visualizing the Path to CFTR Correction
To better understand the mechanisms and workflows involved in the evaluation of CFTR correctors, the following diagrams were generated using the DOT language.
Caption: Mechanism of action for CFTR correctors.
Caption: Experimental workflow for CFTR corrector validation.
Conclusion
The analysis of the available literature underscores that while the term "this compound" is used in a commercial context, it does not correspond to a widely studied molecule in academic research. However, by examining the foundational work on the class of compounds it represents, we can glean valuable insights into the efficacy and experimental validation of early-stage CFTR correctors. The data from Pedemonte et al. (2005) provides a solid baseline for the activity of these molecules, and subsequent, albeit limited, use of compounds like corr-4a in other labs suggests a degree of reproducibility in their biological effects.
For researchers and drug developers, this guide highlights the critical need for standardized nomenclature and, more importantly, for collaborative, multi-laboratory studies to robustly validate the efficacy and reproducibility of novel therapeutic candidates before they advance further in the development pipeline. The provided experimental protocols and workflows offer a blueprint for such validation efforts, ensuring that the path towards new and improved treatments for cystic fibrosis is built on a foundation of rigorous and reproducible science.
References
- 1. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]
- 2. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]
- 3. Small-molecule correctors of defective DeltaF508-CFTR cellular processing identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Safety Landscape of CFTR Modulators: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). As novel correctors and potentiators continue to emerge, a thorough understanding of their preclinical toxicity profiles is paramount for advancing the safest and most effective therapeutics. This guide provides a comparative overview of the known toxicities of approved CFTR modulators and outlines the standard experimental methodologies used to assess the safety of new chemical entities, such as the research compound CFTR corrector 9.
Comparative Toxicity Profile of CFTR Modulators
The following table summarizes the key preclinical and clinical toxicity findings for approved CFTR modulators. Due to the proprietary and early-stage nature of this compound, its specific toxicity profile is not publicly available. Therefore, the standard battery of preclinical toxicology assays that would be employed to characterize its safety are detailed in the subsequent sections.
| Adverse Effect | Trikafta® (elexacaftor/tezacaftor/ivacaftor) | Orkambi® (lumacaftor/ivacaftor) | Symdeko® (tezacaftor/ivacaftor) | Kalydeco® (ivacaftor) | This compound |
| Hepatotoxicity | Elevated transaminases (ALT/AST) observed.[1][2] Cases of drug-induced liver injury, some severe, have been reported.[1][3][4][5] | Elevated transaminases are a notable concern.[6] Worsening of liver function in patients with advanced liver disease has been reported. | Elevated transaminases have been observed. | Elevated transaminases have been reported.[2] | Data not publicly available |
| Respiratory System | Respiratory events (e.g., dyspnea, chest tightness) are common, particularly upon initiation of treatment.[7][8] | Data not publicly available | |||
| Ocular Toxicity | Cataracts have been reported in pediatric patients.[9][10][11] | Cataracts have been observed in pediatric patients.[9][10][11] | Cataracts have been reported in pediatric patients.[9][10][11] | Non-congenital lens opacities (cataracts) have been reported in pediatric patients.[9][10][11] | Data not publicly available |
| Drug-Drug Interactions | Strong inhibitor of CYP3A4. Co-administration with strong CYP3A inducers is not recommended.[12][13][14][15] | Strong inducer of CYP3A.[12][13][15] Can decrease the efficacy of other drugs metabolized by this enzyme. | Substrate of CYP3A4.[16] | Data not publicly available | |
| Other Notable Effects | Rash, headache, upper respiratory tract infection. | Menstrual abnormalities, increased blood pressure.[6] | Nausea, sinus congestion, dizziness. | Data not publicly available |
Standard Preclinical Toxicity Assessment Workflow
The preclinical safety evaluation of a novel CFTR modulator like corrector 9 involves a standardized set of in vitro and in vivo studies designed to identify potential toxicities before human trials.
References
- 1. trikaftahcp.com [trikaftahcp.com]
- 2. trikafta.com [trikafta.com]
- 3. trikafta.com [trikafta.com]
- 4. utppublishing.com [utppublishing.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Can cystic fibrosis patients finally catch a breath with Orkambi? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. Safety and efficacy of treatment with lumacaftor in combination with ivacaftor in younger patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ocular development after highly effective modulator treatment early in life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug-drug interactions involving CFTR modulators: a review of the evidence and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Sensitivity of ivacaftor to drug-drug interactions with rifampin, a cytochrome P450 3A4 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CFTR Corrector Activity in Cystic Fibrosis Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of prominent CFTR correctors in various cystic fibrosis (CF) disease models. The data presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of CF therapeutics. We will focus on a comparative analysis of key CFTR correctors, providing insights into their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action of CFTR Correctors
Cystic fibrosis is primarily caused by mutations in the CFTR gene that lead to misfolding and premature degradation of the CFTR protein.[1][2][3] CFTR correctors are small molecules designed to rescue the processing and trafficking of these misfolded proteins, enabling them to reach the cell surface and function as chloride channels.[2][4][5] These correctors are broadly classified based on their binding sites and mechanisms of action.
-
Type I Correctors (e.g., VX-809 - Lumacaftor, VX-661 - Tezacaftor): These correctors bind to the first membrane-spanning domain (MSD1) of the CFTR protein.[1][6] This interaction stabilizes the protein during its biogenesis, facilitating its proper folding and subsequent trafficking to the plasma membrane.[1][6][7][8][9]
-
Type III Correctors (e.g., VX-445 - Elexacaftor): VX-445 has a distinct mechanism, binding at the interface of transmembrane helices and allosterically stabilizing the nucleotide-binding domain 1 (NBD1).[10][11][12] It acts synergistically with Type I or II correctors to restore F508del-CFTR processing.[10][11]
The combination of correctors with different mechanisms, such as the triple combination of elexacaftor, tezacaftor, and the potentiator ivacaftor (B1684365) (Trikafta), has shown significant clinical benefit for patients with at least one F508del mutation.[11][13][14][15]
Comparative Efficacy of CFTR Correctors
The following tables summarize the quantitative data on the efficacy of different CFTR correctors from various preclinical studies. The primary endpoints for efficacy are the rescue of CFTR protein maturation (measured by Western Blot) and the restoration of CFTR channel function (measured by Ussing chamber and Forskolin-Induced Swelling assays).
Table 1: Rescue of F508del-CFTR Protein Maturation
| Corrector/Combination | Cell Model | Endpoint | Result |
| VX-809 (Lumacaftor) | CFBE41o- cells | C-band/B-band Ratio | Significant increase in the mature C-band form of F508del-CFTR. |
| VX-661 (Tezacaftor) | HBE cells | CFTR Maturation | Increased expression levels of mature N1303K-CFTR.[16] |
| VX-445 (Elexacaftor) + VX-661 | Human Bronchial Epithelial Cells | F508del-CFTR Processing | Synergistically restores F508del-CFTR processing.[10][11] |
Table 2: Functional Rescue of F508del-CFTR
| Corrector/Combination | Assay | Model | Endpoint | Result |
| VX-809 (Lumacaftor) | Ussing Chamber | F508del homozygous HBE cells | Short-circuit current (Isc) | Partial restoration of chloride transport.[7] Increased Isc to ~16% of wild-type levels.[4] |
| VX-661 (Tezacaftor) + Ivacaftor | Ussing Chamber | F508del homozygous HBE cells | ΔF508-CFTR conductance | Increased conductance to ~25% of that in non-CF HBE cells.[17] |
| VX-445 (Elexacaftor) + VX-661 + Ivacaftor | Ussing Chamber | F508del/F508del nasal epithelia | CFTR channel function | Restored function to approximately 62% of wild-type CFTR.[10][11] |
| VX-809 (Lumacaftor) | Forskolin-Induced Swelling | Intestinal Organoids | Organoid Swelling | Increased forskolin-induced swelling, indicating restored CFTR function.[18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for CFTR Maturation
Objective: To quantify the extent of CFTR protein processing from the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).[2][19]
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured. The cells are treated with the test correctors for 24-48 hours.[2]
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.[20]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[20][21][22]
-
Immunoblotting: The membrane is blocked and then probed with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detectable enzyme.[20][23]
-
Detection and Quantification: The signal is detected, and the intensities of Band B and Band C are quantified using densitometry. The ratio of Band C to Band B (or Band C to total CFTR) is used as a measure of corrector efficacy.[2][20]
Ussing Chamber Assay
Objective: To measure the functional activity of rescued CFTR channels at the apical membrane of polarized epithelial cells.[2][24]
Methodology:
-
Cell Culture on Permeable Supports: F508del-homozygous HBE cells are cultured on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance is formed.[2][24][25]
-
Corrector Treatment: The cells are treated with the test correctors for 24-48 hours.[2][24]
-
Mounting in Ussing Chamber: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.[24][26]
-
Electrophysiological Measurements: The transepithelial voltage is clamped to zero, and the short-circuit current (Isc) is measured.[25]
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).[24]
-
Forskolin (B1673556) is added to activate CFTR through a cAMP-mediated pathway.[24]
-
A CFTR potentiator (e.g., ivacaftor) can be added to enhance channel gating.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm the measured current is CFTR-dependent.[25]
-
-
Data Analysis: The change in Isc in response to forskolin and the potentiator is calculated as a measure of CFTR function.[26]
Forskolin-Induced Swelling (FIS) Assay
Objective: To assess the functional rescue of CFTR in a 3D organoid model.[18][27]
Methodology:
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.[18]
-
Corrector Treatment: Organoids are pre-incubated with the CFTR corrector for 18-24 hours.[18]
-
Assay Setup: Organoids are seeded in 96-well plates.[18]
-
Swelling Induction: Forskolin is added to the medium to activate CFTR, leading to fluid secretion into the organoid lumen and subsequent swelling.[18][27]
-
Imaging and Analysis: The swelling of the organoids is monitored over time using live-cell imaging. The increase in the cross-sectional area of the organoids is quantified to determine the level of CFTR function.[18][28]
Visualizations
CFTR Corrector Mechanism of Action
Caption: Mechanism of action for Type I and Type III CFTR correctors in rescuing F508del-CFTR.
Ussing Chamber Experimental Workflow
Caption: Step-by-step workflow for conducting a Ussing chamber experiment to assess CFTR function.
Forskolin-Induced Swelling Assay Logical Flow
Caption: Logical flow of the Forskolin-Induced Swelling (FIS) assay for CFTR function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Correctors (specific therapies for class II CFTR mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. ClinPGx [clinpgx.org]
- 10. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 11. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]
- 14. researchgate.net [researchgate.net]
- 15. cochranelibrary.com [cochranelibrary.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
- 18. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cff.org [cff.org]
- 20. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 22. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot | MDPI [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. huborganoids.nl [huborganoids.nl]
- 28. academic.oup.com [academic.oup.com]
Benchmarking a Novel Compound: CFTR Corrector 9 Versus Next-Generation CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies has transformed the treatment landscape for cystic fibrosis (CF). The development of highly effective next-generation CFTR correctors, particularly in triple-combination regimens, has set a high bar for any new therapeutic entering the field. This guide provides a framework for benchmarking a novel investigational compound, referred to here as CFTR Corrector 9, against the current standard-of-care, next-generation CFTR correctors.
The objective of this guide is to furnish researchers with the necessary protocols and data presentation formats to rigorously evaluate new CFTR correctors. Due to the limited publicly available data on a specific molecule designated "this compound," it will be used here as a representative model for an early-stage corrector candidate. The established efficacy of next-generation correctors, such as those in approved triple-combination therapies, will serve as the benchmark for comparison.
Mechanism of Action: The Evolution of CFTR Correction
CFTR correctors are small molecules designed to address the underlying molecular defect of the most common CF-causing mutation, F508del. This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation.[1]
-
First-generation correctors , such as lumacaftor, demonstrated the feasibility of partially correcting the F508del-CFTR trafficking defect, leading to a modest clinical benefit when combined with a potentiator like ivacaftor.[2]
-
Next-generation correctors , including elexacaftor (B607289) (VX-445) and tezacaftor (B612225) (VX-661), exhibit improved efficacy and safety profiles.[3][4] These compounds work synergistically to improve the processing and trafficking of F508del-CFTR to the cell surface.[5] When combined with a CFTR potentiator, which enhances the channel's opening probability, these triple-combination therapies can restore CFTR function to near-normal levels, leading to substantial clinical improvements.[5]
-
Novel Therapeutic Strategies beyond conventional correctors are also emerging. These include CFTR amplifiers like nesolicaftor, which aim to increase the amount of CFTR protein, and NBD1 stabilizers such as SION-719, which target a specific domain of the CFTR protein to aid in its proper folding.
A comprehensive benchmarking plan for a new compound like this compound would therefore involve head-to-head comparisons with these established next-generation correctors in key preclinical assays.
Data Presentation: Quantitative Comparison of CFTR Corrector Efficacy
To facilitate a clear comparison, all quantitative data should be summarized in tabular format. The following tables provide a template for presenting benchmarking data, with representative values for next-generation correctors based on published literature.
Table 1: In Vitro CFTR Function Restoration in Human Bronchial Epithelial (HBE) Cells
| Compound/Combination | Genotype | Assay | Endpoint | Efficacy (% of Wild-Type CFTR Function) |
| This compound | F508del/F508del | Ussing Chamber | Chloride Secretion (Isc) | [Experimental Data] |
| Next-Gen Corrector (e.g., Elexacaftor/Tezacaftor) + Potentiator | F508del/F508del | Ussing Chamber | Chloride Secretion (Isc) | ~60-100% |
| This compound | F508del/Minimal Function | Forskolin-Induced Swelling | Organoid Swelling (AUC) | [Experimental Data] |
| Next-Gen Corrector (e.g., Elexacaftor/Tezacaftor) + Potentiator | F508del/Minimal Function | Forskolin-Induced Swelling | Organoid Swelling (AUC) | Significant increase from baseline |
Table 2: CFTR Protein Maturation in F508del-CFTR Expressing Cells
| Compound | Assay | Endpoint | Result |
| This compound | Western Blot | Ratio of Band C (mature) to Band B (immature) CFTR | [Experimental Data] |
| Next-Gen Corrector (e.g., Elexacaftor/Tezacaftor) | Western Blot | Ratio of Band C (mature) to Band B (immature) CFTR | Significant increase compared to untreated |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of benchmarking studies. The following are protocols for the key experiments cited.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
The Ussing chamber is the gold-standard for measuring ion transport across epithelial monolayers. It provides a direct functional readout of CFTR activity.
Principle: Polarized epithelial cells cultured on permeable supports are mounted in the Ussing chamber, which separates the apical and basolateral compartments. The short-circuit current (Isc) required to nullify the spontaneous transepithelial voltage is measured, which reflects the net ion transport. An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive Isc indicates an improvement in CFTR function.
Protocol:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells from CF patients (e.g., with F508del/F508del genotype) on permeable supports until a confluent and polarized monolayer is formed.
-
Corrector Incubation: Incubate the cell monolayers with this compound or a next-generation corrector combination for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers and bathe both sides with Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Baseline Measurement: Measure the baseline Isc.
-
CFTR Activation: Add a CFTR agonist, such as forskolin (B1673556), to the apical and basolateral chambers to stimulate CFTR-mediated chloride secretion and record the change in Isc.
-
Potentiation: For corrector-treated cells, a potentiator is typically added after forskolin to achieve maximal channel activity.
-
CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc in response to the agonist and inhibitor. Compare the results from cells treated with this compound to those treated with the next-generation corrector benchmark.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay in patient-derived intestinal organoids offers a more physiologically relevant 3D model to assess CFTR function in a higher-throughput format.[6][7][8]
Principle: Intestinal organoids derived from CF patients exhibit a CFTR-dependent fluid secretion into the lumen when stimulated with forskolin, leading to organoid swelling. The degree of swelling is proportional to CFTR function.[7]
Protocol:
-
Organoid Culture: Culture intestinal organoids from rectal biopsies of CF patients.
-
Assay Plating: Plate the organoids in a basement membrane matrix in a 96-well plate.
-
Corrector Incubation: Treat the organoids with this compound or a next-generation corrector combination for 24 hours.
-
Staining and Stimulation: Stain the organoids with a live-cell dye (e.g., Calcein AM) and add a forskolin-containing cocktail to stimulate swelling.
-
Live-Cell Imaging: Acquire images of the organoids at regular intervals over several hours using a high-content imaging system.
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time. The Area Under the Curve (AUC) is calculated as a measure of CFTR function. Compare the AUC values for this compound-treated organoids with those treated with the benchmark correctors.[7]
Western Blot for CFTR Protein Maturation
This biochemical assay is used to assess the effect of corrector compounds on the processing and trafficking of mutant CFTR protein from the ER to the cell membrane.[9][10]
Principle: The CFTR protein exists in two main forms: an immature, core-glycosylated form (Band B) located in the ER, and a mature, complex-glycosylated form (Band C) that has trafficked to the plasma membrane.[11] A successful corrector will increase the ratio of Band C to Band B.[11]
Protocol:
-
Cell Culture and Treatment: Culture cells expressing F508del-CFTR and treat them with this compound or a next-generation corrector for 24-48 hours.
-
Cell Lysis: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for CFTR.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the intensity of Band B and Band C. Calculate the ratio of Band C to Band B to assess the efficiency of CFTR maturation. Compare the ratios for this compound with the benchmark correctors.
Mandatory Visualizations
To further clarify the experimental processes and underlying biological pathways, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for CFTR correctors in rescuing F508del-CFTR.
Caption: Workflow for the comparative evaluation of novel CFTR correctors.
By adhering to these rigorous benchmarking standards and utilizing the detailed protocols provided, researchers can effectively evaluate the potential of new CFTR correctors like "this compound" and determine their place in the evolving therapeutic landscape for cystic fibrosis.
References
- 1. Preclinical Modeling for Therapeutic Development in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 3. Cystic fibrosis transmembrane conductance regulator modulators: precision medicine in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness and Safety of Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Children With Cystic Fibrosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Triple Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Patients With Cystic Fibrosis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - ERN-LUNG | Rare Respiratory Diseases [ern-lung.eu]
- 7. huborganoids.nl [huborganoids.nl]
- 8. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. cff.org [cff.org]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of CFTR Correctors in Cystic Fibrosis Research
This guide provides a comparative overview of key Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, offering a statistical analysis of their performance based on preclinical data. The information is intended for researchers, scientists, and professionals involved in drug development for cystic fibrosis (CF). While this analysis aims to be comprehensive, it focuses on well-documented correctors for which comparative data is publicly available.
Cystic fibrosis is a genetic disorder stemming from mutations in the CFTR gene, which encodes for a protein responsible for ion and water transport across cell membranes.[1] Mutations can lead to a misfolded and dysfunctional protein that is targeted for degradation, preventing it from reaching the cell surface to function as a chloride channel.[2] CFTR correctors are small molecules designed to rescue the folding and trafficking of these mutant proteins.[2]
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is primarily assessed by their ability to restore the processing and function of the mutant CFTR protein. The following table summarizes key in vitro efficacy data for first-generation and next-generation correctors in human bronchial epithelial (HBE) cells homozygous for the F508del mutation, the most common CF-causing mutation.[2]
| Corrector/Combination | Class | CFTR Maturation (% of Wild-Type) | Chloride Transport (% of Wild-Type) | EC50 (µM) |
| First-Generation | ||||
| Lumacaftor (VX-809) | Corrector | ~15% | ~16% | ~0.5 |
| Tezacaftor (VX-661) | Corrector | ~20% | ~25% | ~0.1 |
| Next-Generation | ||||
| Elexacaftor (VX-445) | Corrector | ~25% (monotherapy) | ~30% (monotherapy) | ~0.02 |
| Combination Therapies | ||||
| Lumacaftor/Ivacaftor | Corrector/Potentiator | ~15% | ~25-30% | - |
| Tezacaftor/Ivacaftor | Corrector/Potentiator | ~20% | ~35-40% | - |
| Elexacaftor/Tezacaftor/Ivacaftor | Correctors/Potentiator | ~50-60% | ~62% | - |
Note: Data are approximate and compiled from various preclinical studies. Ivacaftor is a potentiator used in combination to enhance channel gating, not a corrector itself.[2]
Mechanism of Action: Rescuing CFTR Protein
CFTR correctors are classified based on their mechanism of action and binding sites on the CFTR protein.[2] They function by stabilizing the misfolded F508del-CFTR protein, allowing it to evade degradation in the endoplasmic reticulum and traffic to the cell surface.[3] Once at the cell surface, a potentiator molecule, such as ivacaftor, can help to open the chloride channel, further restoring function.[3] The combination of correctors and potentiators has proven to be a highly effective therapeutic strategy.[4]
References
Assessing the Specificity of CFTR Correctors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of cystic fibrosis transmembrane conductance regulator (CFTR) correctors has marked a significant advancement in the treatment of cystic fibrosis (CF). These small molecules aim to rescue the folding and trafficking defects of mutant CFTR protein, particularly the common F508del mutation, thereby increasing its density at the cell surface. However, the specificity of these correctors is a critical parameter, as off-target effects can lead to unforeseen toxicities and reduced therapeutic efficacy. This guide provides a framework for assessing the specificity of CFTR correctors, using established compounds as benchmarks, and offers detailed experimental protocols for this evaluation. While specific data for a compound designated "CFTR corrector 9" (also referred to as "compound 42") is not publicly available in peer-reviewed literature, this guide will use well-characterized correctors to illustrate the assessment process.
The Mechanism of CFTR Correction
CFTR correctors are a class of drugs that help the misfolded CFTR protein, commonly caused by the F508del mutation, to fold into a more correct three-dimensional shape.[1] This allows the protein to be properly processed and trafficked to the cell surface, where it can function as a chloride channel.[1][2] Correctors are often used in combination with potentiators, which enhance the opening of the CFTR channel once it is at the cell surface.[1][2]
Performance Comparison of Established CFTR Correctors
To provide a practical framework for comparison, the following tables summarize publicly available data for three well-established CFTR correctors: Lumacaftor (VX-809), Tezacaftor (VX-661), and Elexacaftor (VX-445). A researcher evaluating a new compound, such as "this compound," would aim to generate similar data for a robust comparison.
Table 1: In Vitro Efficacy of CFTR Correctors
| Corrector | Target Mutation | Cell-Based Assay | EC50 (nM) | Maximal Efficacy (% of Wild-Type CFTR function) | Reference |
| Lumacaftor (VX-809) | F508del | Ussing Chamber (HBE cells) | 81 ± 19 | ~14% | [3] |
| Tezacaftor (VX-661) | F508del | Not readily available | Not readily available | Similar to Lumacaftor, but with improved safety profile | [4] |
| Elexacaftor (VX-445) | F508del | Not readily available | Not readily available | Part of a triple combination therapy that significantly improves CFTR function | [5] |
Table 2: Specificity and Off-Target Effects
| Corrector | Known Off-Target Interactions | Cell Viability Assay (e.g., MTS/MTT) | Notes |
| Lumacaftor (VX-809) | Not extensively reported in public domain | Generally non-toxic at therapeutic concentrations | Can have drug-drug interactions. |
| Tezacaftor (VX-661) | Fewer drug-drug interactions compared to Lumacaftor | Generally non-toxic at therapeutic concentrations | Developed to have a better safety profile than Lumacaftor. |
| Elexacaftor (VX-445) | Not extensively reported in public domain | Generally non-toxic at therapeutic concentrations | Used in combination with Tezacaftor and a potentiator. |
Experimental Protocols for Specificity Assessment
A thorough assessment of a CFTR corrector's specificity involves a multi-pronged approach, combining biochemical, cellular, and functional assays.
Western Blotting for CFTR Maturation
Objective: To quantify the rescue of mutant CFTR protein from its immature, core-glycosylated state (Band B) to the mature, complex-glycosylated form (Band C) that has trafficked to the cell surface.
Methodology:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
-
Treatment: Treat cells with the test corrector at various concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a known corrector (e.g., Lumacaftor) as a positive control.
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the intensity of Band B and Band C using densitometry. The ratio of Band C to total CFTR (Band B + Band C) indicates the correction efficiency.
Ussing Chamber Assay for Chloride Transport
Objective: To measure the functional activity of the rescued CFTR channels at the apical membrane of polarized epithelial cells.
Methodology:
-
Cell Culture: Grow F508del-homozygous HBE cells on permeable supports until they form a polarized monolayer.
-
Treatment: Treat the cells with the test corrector for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber.
-
Measurement of Short-Circuit Current (Isc):
-
Initially, block the epithelial sodium channel (ENaC) with amiloride.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist like forskolin (B1673556).
-
Add a CFTR potentiator (e.g., Genistein or Ivacaftor) to maximize channel opening.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is specific to CFTR.
-
-
Data Analysis: The change in Isc in response to the forskolin and potentiator, which is subsequently inhibited by the CFTR inhibitor, represents the functional activity of the corrected CFTR.
Patch-Clamp Electrophysiology
Objective: To directly measure the properties of single CFTR channels at the cell surface.
Methodology:
-
Cell Culture and Treatment: Treat cells expressing F508del-CFTR with the test corrector.
-
Patch-Clamp Recording: In the whole-cell or excised patch configuration, record the electrical currents flowing through individual CFTR channels.
-
Data Analysis: Analyze the single-channel recordings to determine the channel's open probability (Po), conductance, and gating kinetics. An effective corrector will increase the number of active channels on the cell surface.
Off-Target Effect Screening
Objective: To identify potential unintended interactions of the corrector with other cellular proteins.
Methodology:
-
Broad Kinase and Receptor Screening Panels: Utilize commercially available services that screen the compound against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets.
-
Cell Viability Assays: Perform dose-response studies in various cell lines (including non-epithelial cells) using assays like MTS or MTT to assess general cytotoxicity.
-
Proteomic Profiling: Employ techniques such as chemical proteomics to identify direct binding partners of the corrector within the cell.
Visualizing the Pathways
To better understand the processes involved in CFTR correction and its assessment, the following diagrams illustrate the key pathways and workflows.
Caption: CFTR protein correction and trafficking pathway.
Caption: Workflow for assessing CFTR corrector specificity.
References
- 1. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Results of a phase IIa study of VX-809, an investigational CFTR corrector compound, in subjects with cystic fibrosis homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Data on CFTR Correctors: A Comparative Guide
A comprehensive review of published data for "CFTR corrector 9" reveals a significant lack of publicly available scientific literature, preventing a direct independent validation and comparison with other CFTR correctors. This guide will, therefore, focus on summarizing the available information for established and well-documented CFTR correctors, providing a framework for how such a comparison would be structured if data for "this compound" were accessible.
Lack of Published Data for this compound
Searches for "this compound," also referred to as "compound 42" in some commercial listings, did not yield any peer-reviewed scientific publications detailing its discovery, mechanism of action, or efficacy. Chemical suppliers list it as a research compound, but without accessible primary data, an independent validation is not feasible. A patent document describes a "Compound 42" with CFTR correction activity, but a definitive link to the commercially available "this compound" and accompanying experimental data remains elusive.
Comparative Analysis of Established CFTR Correctors
While data on this compound is unavailable, a robust body of literature exists for other CFTR correctors, particularly those that have advanced to clinical use. These compounds aim to correct the misfolding and trafficking defects of the CFTR protein caused by mutations, most commonly the F508del mutation. The primary goal is to increase the amount of functional CFTR protein at the cell surface.
Below is a comparative summary of key, well-documented CFTR correctors.
Table 1: Quantitative Comparison of Clinically Approved CFTR Correctors
| Corrector (in combination) | Target Mutation(s) | Key Efficacy Endpoint (Change in ppFEV1) | Sweat Chloride Reduction (mmol/L) |
| Lumacaftor/Ivacaftor | Homozygous F508del | 2.6-4.0 percentage points | ~ -9.5 to -11.1 |
| Tezacaftor/Ivacaftor | Homozygous F508del or one F508del and one residual function mutation | 4.0 percentage points | ~ -9.5 |
| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del mutation | 13.8-14.3 percentage points | ~ -41.8 to -45.1 |
ppFEV1: percent predicted forced expiratory volume in one second. Data is aggregated from various clinical trial publications.
Experimental Protocols for Evaluating CFTR Corrector Efficacy
The following are generalized methodologies for key experiments used to validate the efficacy of CFTR correctors in preclinical and clinical settings.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This in vitro assay is a gold standard for measuring ion transport across epithelial tissues, such as human bronchial epithelial (HBE) cells.
-
Objective: To measure changes in CFTR-mediated chloride current after treatment with a corrector.
-
Methodology:
-
HBE cells cultured on permeable supports are mounted in an Ussing chamber.
-
The basolateral membrane is permeabilized to create a chloride gradient.
-
A CFTR agonist (e.g., forskolin) is added to activate CFTR channels.
-
The change in short-circuit current (Isc), which reflects chloride transport, is measured.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added to confirm the current is CFTR-specific.
-
-
Data Output: A quantitative measure of the increase in CFTR-mediated chloride transport compared to untreated cells.
Western Blot for CFTR Protein Maturation
This biochemical assay assesses the glycosylation state of the CFTR protein, which indicates whether it has been processed correctly through the Golgi apparatus.
-
Objective: To determine if a corrector increases the amount of mature, fully glycosylated CFTR (Band C).
-
Methodology:
-
Cells are treated with the CFTR corrector.
-
Cell lysates are collected and proteins are separated by size via SDS-PAGE.
-
Proteins are transferred to a membrane and probed with an antibody specific to CFTR.
-
The immature (Band B) and mature (Band C) forms of CFTR are visualized and quantified.
-
-
Data Output: A ratio of Band C to Band B, indicating the efficiency of CFTR maturation.
Sweat Chloride Test
This is a key clinical diagnostic and efficacy endpoint for CF therapies.
-
Objective: To measure the concentration of chloride in sweat as an in vivo biomarker of CFTR function.
-
Methodology:
-
Pilocarpine is applied to a small area of skin to stimulate sweating (pilocarpine iontophoresis).
-
Sweat is collected on a filter paper or in a macroduct coil.
-
The chloride concentration in the collected sweat is measured.
-
-
Data Output: A quantitative value of sweat chloride concentration (mmol/L).
Signaling Pathways and Experimental Workflows
CFTR Protein Processing and Corrector Mechanism of Action
The following diagram illustrates the synthesis and trafficking of the CFTR protein and the points at which CFTR correctors are believed to act.
Caption: A simplified workflow of CFTR protein synthesis, processing, and the proposed mechanism of action for CFTR correctors.
Experimental Workflow for Preclinical Corrector Validation
This diagram outlines the typical steps involved in the preclinical evaluation of a novel CFTR corrector.
Caption: A flowchart depicting the preclinical validation process for a candidate CFTR corrector compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of CFTR Corrector 9
Researchers and scientists handling CFTR corrector 9 are at the forefront of developing transformative therapies for cystic fibrosis. Integral to this vital work is the steadfast commitment to laboratory safety, which extends to the proper disposal of all chemical reagents. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
I. Core Principles of Chemical Waste Management
The disposal of any research chemical, including this compound, must adhere to established safety protocols and regulatory requirements. Key principles include:
-
Waste Minimization: To reduce the volume of chemical waste, researchers should only order and prepare the quantities of this compound required for their experiments.[1][2] Consider sharing surplus chemicals with other labs.[1]
-
Segregation of Waste: Never mix incompatible waste streams.[3] Halogenated and non-halogenated solvent wastes, for example, should be collected in separate containers as their disposal costs and methods differ.[2]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[1][3] This is crucial for safe handling and disposal by environmental health and safety (EHS) personnel.
-
Use of Appropriate Containers: Waste should be collected in sturdy, leak-proof containers that are chemically compatible with the waste they hold.[3][4] Plastic containers are often preferred.[1]
-
Closed Container Policy: Hazardous waste containers must be kept closed at all times, except when adding waste.[2][3] This prevents the release of vapors and reduces the risk of spills.
-
Designated Storage Area: Chemical waste should be stored in a designated satellite accumulation area within the laboratory, at or near the point of generation.[1]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills from reaching drains or the environment.[2][3][4]
II. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the safe disposal of solid this compound, solutions containing it, and associated contaminated materials.
1. Solid Waste Disposal:
-
Collect unused or expired solid this compound in a designated hazardous waste container.
-
Ensure the container is properly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Store the container in a designated satellite accumulation area.
2. Liquid Waste Disposal:
-
Solutions of this compound: Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.
-
Segregation: If using different solvents (e.g., halogenated vs. non-halogenated), use separate waste containers for each.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and the estimated concentration.
-
pH consideration: For dilute aqueous solutions, do not attempt to neutralize unless it is a specifically approved laboratory procedure. Generally, acid and base solutions should be collected separately.[3]
3. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a designated chemical sharps container.
-
Glassware and Plasticware: Disposable glassware and plasticware (e.g., pipette tips, centrifuge tubes) contaminated with this compound should be placed in a designated solid hazardous waste container.
-
Empty Containers:
-
Thoroughly empty the original container of all contents.[3]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[3]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3] Assuming this compound is not acutely toxic, one rinse is standard.
-
After rinsing and air-drying, obliterate or deface the original label before disposing of the container as solid waste or in a designated glass disposal box.[3][5]
-
4. Requesting Waste Pickup:
-
Once a waste container is full, or has been in storage for the maximum allowed time (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[1][3][4]
III. Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [1][2] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kg (solid) | [1] |
| Maximum Storage Time in Lab | 6 - 12 months | [1][4] |
| pH for Drain Disposal (if permissible) | Between 7-9 for dilute (<10%) solutions with no other contaminants | [3] |
IV. Experimental Protocol: Rinsing Empty Chemical Containers
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Emptying: Ensure the container is as empty as possible, with only trivial amounts of residue remaining.[3] If solids or sludge remain, the container must be disposed of as hazardous waste.[3]
-
First Rinse: Add a small amount of a suitable solvent (one that can dissolve this compound) to the container.
-
Agitation: Securely cap and swirl the container to rinse all interior surfaces.
-
Collection: Decant the rinse solvent into the appropriate liquid hazardous waste container.
-
Drying: Allow the empty container to air-dry completely in a well-ventilated area, such as a fume hood.
-
Defacing: Completely remove or deface the original manufacturer's label.[3][5]
-
Final Disposal: Dispose of the rinsed, dried, and defaced container in the appropriate solid waste stream (e.g., glass disposal box).[3]
V. Logical Workflow for this compound Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste streams.
This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary. By adhering to these procedures, you contribute to a safe and sustainable research environment.
References
Essential Safety and Operational Guide for Handling CFTR Corrector 9
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, working with CFTR corrector 9. The content herein is designed to be a preferred source for laboratory safety and chemical handling, offering procedural guidance to ensure safe and effective use.
Immediate Safety and Hazard Information
This compound is a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, utilized in research concerning cystic fibrosis and other disorders associated with CFTR.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle this compound with the same precautions as other research-grade chemicals of unknown toxicity. Standard laboratory safety protocols should be strictly followed to minimize risk.
General Handling Precautions:
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive assessment of the work area and procedures is necessary to determine the appropriate PPE.[2][3] The minimum recommended PPE for handling this compound is outlined in the table below.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment for handling this compound.
| Body Part | PPE Item | Specifications and Rationale |
| Eyes & Face | Safety Glasses with Side Shields or Goggles | Provides minimum protection from splashes and airborne particles. Must be ANSI Z87.1 compliant.[2][4] |
| Face Shield | Recommended when there is a significant risk of splashes, such as when handling larger quantities of the compound or its solutions.[4] | |
| Hands | Disposable Nitrile Gloves | Offers protection against incidental chemical contact.[2][5] Gloves should be inspected before use and changed immediately if contaminated. Double gloving may be necessary for added protection.[2] |
| Body | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills.[2] For handling pyrophoric or highly reactive substances, a flame-resistant lab coat is necessary.[4] |
| Respiratory | N95 Respirator or higher | May be required if working outside of a chemical fume hood or if there is a risk of aerosolization. Use of a respirator requires proper training and fit-testing.[5] |
| Feet | Closed-toe Shoes | Required in all laboratory settings to protect against spills and falling objects.[2] |
Operational and Disposal Plans
Storage: this compound should be stored under the conditions specified by the manufacturer. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month, protected from light, is recommended.[1]
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, before attempting to clean the spill. For a solid spill, carefully sweep or vacuum the material into a sealed container for disposal. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocols
General Workflow for Handling this compound
The following diagram illustrates a general workflow for the safe handling and use of this compound in a research setting.
Ussing Chamber Assay for CFTR Corrector Efficacy
The Ussing chamber is an essential tool for studying epithelial ion transport and is used to provide a functional readout of a corrector's efficacy.[6] The following is a generalized protocol.
Methodology:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells from patients homozygous for the F508del-CFTR mutation on permeable supports until well-differentiated.[7]
-
Corrector Treatment: Treat the HBE cell monolayers with this compound at the desired concentration for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.[7] Bathe the apical and basolateral surfaces with appropriate physiological solutions.
-
Electrophysiological Measurements: Measure the short-circuit current (Isc) to quantify CFTR-mediated ion transport.[6][7]
-
Data Acquisition and Analysis:
-
Establish a baseline Isc.
-
Add a cAMP agonist (e.g., forskolin) to stimulate CFTR activity.
-
Add a CFTR potentiator (e.g., genistein) to further activate the corrected CFTR channels.
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
Calculate the change in Isc in response to the activators and inhibitors to determine the efficacy of the corrector.
-
Western Blot Analysis of CFTR Protein Expression
Western blotting is used to assess the expression and maturation of the CFTR protein following corrector treatment.[8] The mature, complex-glycosylated form (Band C) is indicative of successful trafficking to the plasma membrane.[8][9]
Methodology:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[8][9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).[8][9]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][9]
-
Data Analysis: Perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR.[9] Normalize to a loading control (e.g., β-actin or GAPDH).[9] An increase in the intensity of Band C indicates successful correction of CFTR trafficking.
Mechanism of Action of CFTR Correctors
CFTR correctors are small molecules designed to rescue misfolded CFTR proteins, such as the common F508del mutation, enabling them to traffic to the cell membrane and function as an ion channel.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
